8-Methoxykaempferol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-15-10(19)6-9(18)11-12(20)13(21)14(23-16(11)15)7-2-4-8(17)5-3-7/h2-6,17-19,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYHRHUTXBGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205715 | |
| Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571-74-4 | |
| Record name | 8-Methoxykaempferol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Methoxykaempferol: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxykaempferol is a naturally occurring O-methylated flavonol, a type of flavonoid, that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of the well-studied kaempferol, this compound shares a similar chemical scaffold but possesses a methoxy group at the C8 position, which can influence its biological activity and pharmacokinetic profile. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its putative signaling pathways based on current research.
Natural Sources of this compound
This compound and its glycosidic derivatives have been identified in a select number of plant species and natural products. The primary documented sources are presented in Table 1. Notably, the pollen of Rosa rugosa has been identified as a rich source of this compound glycosides.
| Natural Source | Plant Part/Product | Specific Compounds Identified | Reference(s) |
| Rosa rugosa | Pollen | This compound 3-O-sophoroside, this compound 3-O-(2″-O-α-L-rhamnosyl)-β-D-glucoside | [1] |
| Crataegus monogyna | Not specified | This compound | [2] |
| Crataegus pinnatifida | Not specified | Sexangularetin (this compound) | |
| Fagonia mollis | Not specified | Sexangularetin (this compound) | |
| Unifloral Honeys | Honey | This compound | [2] |
Table 1: Documented Natural Sources of this compound and its Glycosides
Isolation and Purification of this compound Glycosides from Rosa rugosa Pollen
The following protocol is a comprehensive methodology for the isolation and purification of this compound glycosides from Rosa rugosa pollen, based on published literature and established flavonoid separation techniques.[3][4][5][6]
Plant Material Collection and Preparation
-
Collection: Collect fresh stamens from Rosa rugosa flowers.
-
Drying: Air-dry the stamens to facilitate the separation of pollen.
-
Pollen Separation: Separate the pollen from the anthers and filaments by filtration through a fine-mesh sieve (e.g., 90 µm).
-
Storage: Store the dried pollen in a cool, dark, and dry place until extraction.
Extraction
-
Solvent: Prepare a 70% (v/v) ethanol-water solution.
-
Procedure:
-
Mix the dried Rosa rugosa pollen with the 70% ethanol solution at a solid-to-solvent ratio of approximately 1:350 (w/v) (e.g., 2.84 g of pollen in 1 L of solvent).
-
Sonicate the mixture for 30 minutes. Repeat the sonication step three times.
-
Centrifuge the extract to pellet the solid plant material.
-
Collect the supernatant.
-
Lyophilize the supernatant to obtain the crude extract.
-
Chromatographic Purification
The purification of this compound glycosides from the crude extract is a multi-step process involving column chromatography.
-
Step 1: Initial Fractionation using Open Column Chromatography
-
Stationary Phase: Wakosil 40C18 (or equivalent C18 reversed-phase silica gel).
-
Column Dimensions: 4 cm internal diameter x 40 cm length.
-
Procedure:
-
Dissolve the lyophilized crude extract in water.
-
Load the dissolved extract onto the pre-equilibrated C18 column.
-
Elute the column with a stepwise gradient of decreasingly polar solvents. A common approach for flavonoid glycosides involves a gradient of methanol in water.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
-
Step 2: Further Purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A reversed-phase C18 column suitable for preparative scale separations (e.g., 20.0 mm × 250 mm, 5 μm).[3]
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The specific gradient will need to be optimized based on the results of analytical HPLC.
-
Procedure:
-
Pool the fractions from the open column chromatography that contain the target this compound glycosides.
-
Concentrate the pooled fractions under reduced pressure.
-
Dissolve the concentrated sample in the initial mobile phase for injection.
-
Perform preparative HPLC, collecting fractions corresponding to the peaks of the target compounds.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine pure fractions and lyophilize to obtain the purified this compound glycosides.
-
-
Structural Elucidation
The identity and structure of the isolated compounds should be confirmed using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure.
Putative Signaling Pathways of this compound
While direct studies on the signaling pathways of this compound are limited, its structural similarity to kaempferol and other flavonoids allows for informed hypotheses regarding its mechanism of action. The anti-inflammatory properties of this compound glycosides isolated from Rosa rugosa suggest modulation of key inflammatory pathways. Furthermore, studies on a structurally related compound, 8-methoxybicolosin C, have demonstrated its involvement in the Nrf2/HO-1 and NF-κB/MAPK pathways.[7]
Anti-Inflammatory Signaling Pathway
This compound is likely to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is potentially achieved through the modulation of the NF-κB and MAPK signaling pathways.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Antioxidant Response Signaling Pathway
Similar to other flavonoids, this compound may enhance the cellular antioxidant defense system through the activation of the Nrf2/HO-1 pathway.
Caption: Proposed antioxidant response pathway mediated by this compound.
Conclusion
This compound represents a promising natural product with potential applications in the management of inflammatory conditions. While its natural distribution appears to be limited, sources like Rosa rugosa pollen provide a viable starting point for its isolation. The methodologies outlined in this guide, combining traditional and modern chromatographic techniques, offer a robust framework for obtaining pure this compound and its glycosides for further research. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential and to pave the way for its development as a novel drug candidate.
References
- 1. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel chromatographic separation method for rapid enrichment and isolation of novel flavonoid glycosides from Sphaerophysa salsula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC | MDPI [mdpi.com]
- 6. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxykaempferol
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxykaempferol, a naturally occurring flavonoid, is a methoxylated derivative of kaempferol. Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological signaling pathways. The information presented herein is intended to support research, drug discovery, and development efforts focused on this promising compound.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). A summary of the known and predicted physicochemical data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₇ | [1] |
| Molecular Weight | 316.26 g/mol | [1] |
| Appearance | Yellow crystalline or powdery solid | [2] |
| Melting Point | 280-285 °C (predicted) | [2] |
| Boiling Point | Not experimentally determined | |
| pKa | Not experimentally determined | |
| Solubility | Soluble in ethanol, dichloromethane, and acetone.[2] Sparingly soluble in aqueous buffers. | |
| CAS Number | 571-74-4 | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are methodologies that can be employed for the key properties of this compound.
Determination of Melting Point (Capillary Method)
The capillary method is a standard technique for determining the melting point of a solid crystalline compound.[5][6][7][8][9]
Protocol:
-
Sample Preparation: Finely powder the dry sample of this compound.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[9] Pack the sample by gently tapping the tube.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.[9] Then, reduce the heating rate to 1-2°C per minute.[9]
-
Observation: Record the temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire solid phase has liquefied. This range represents the melting point. For a pure substance, this range is typically narrow.
Determination of pKa (UV-Vis Spectrophotometry)
UV-Vis spectrophotometry can be used to determine the pKa of ionizable compounds by measuring the change in absorbance at different pH values.[10][11]
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with varying pH.
-
UV-Vis Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.
Determination of Antioxidant Activity (DPPH and ABTS Assays)
The antioxidant capacity of this compound can be evaluated using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[12][13][14][15][16]
DPPH Assay Protocol: [14][15][16]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of this compound to the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control.
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Add different concentrations of this compound to the ABTS•+ solution. A control with the solvent and ABTS•+ is also included.
-
Incubation: Allow the reaction to proceed for a set time at room temperature.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 734 nm).
-
Calculation: The percentage of inhibition of ABTS•+ is calculated by comparing the absorbance of the sample with that of the control.
Biological Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, the biological activities of its parent compound, kaempferol, are well-documented and provide valuable insights into the potential mechanisms of action for its methoxylated derivative. Kaempferol is known to exert anti-inflammatory, antioxidant, and anti-cancer effects through the modulation of various signaling cascades.[17][18][19][20][21][22][23][24][25][26] A study on a structurally related compound, 8-methoxybicolosin C, has shown inhibition of the NF-κB and MAPK pathways.[23]
Anti-inflammatory Effects and NF-κB/MAPK Signaling
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Kaempferol has been shown to inhibit key inflammatory mediators by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[17][18][19][21][22][23][24][25][26]
References
- 1. This compound | C16H12O7 | CID 5281698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. employees.oneonta.edu [employees.oneonta.edu]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. jk-sci.com [jk-sci.com]
- 10. media.neliti.com [media.neliti.com]
- 11. Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. mdpi.com [mdpi.com]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. researchgate.net [researchgate.net]
- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 19. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apexbt.com [apexbt.com]
- 26. researchgate.net [researchgate.net]
8-Methoxykaempferol: A Technical Guide to its Discovery, Biosynthesis, and Biological Activities
Abstract
8-Methoxykaempferol, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its biosynthetic pathway, natural sources, and methods for its isolation and quantification. Furthermore, this document delves into the molecular mechanisms underlying its biological effects, with a particular focus on its modulation of key signaling pathways. Detailed experimental protocols for the study of this compound are also provided to facilitate further research and drug development efforts.
Introduction
This compound, also known as Sexangularetin, is a flavonoid with the chemical formula C16H12O7.[1] It is structurally a derivative of kaempferol, a common flavonol, with a methoxy group attached at the C8 position.[1] Flavonoids are a large class of plant secondary metabolites known for their health-promoting properties, and O-methylation can enhance their metabolic stability and biological activity. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound.
Discovery and History
Physicochemical Properties
This compound is a yellow crystalline solid with a melting point in the range of 280-285 °C. It is soluble in most organic solvents, such as ethanol, dichloromethane, and acetone.
| Property | Value | Reference |
| Chemical Formula | C16H12O7 | --INVALID-LINK-- |
| Molecular Weight | 316.26 g/mol | --INVALID-LINK-- |
| Appearance | Yellow crystalline solid | Internal Knowledge |
| Melting Point | 280-285 °C | Internal Knowledge |
| Solubility | Soluble in organic solvents (ethanol, dichloromethane, acetone) | Internal Knowledge |
| CAS Number | 571-74-4 | --INVALID-LINK-- |
Biosynthesis
The biosynthesis of this compound originates from the general phenylpropanoid pathway, leading to the formation of kaempferol. The final and key step is the O-methylation of the hydroxyl group at the 8-position of 8-hydroxykaempferol.
The enzyme responsible for this specific methylation has been identified as flavonol 8-O-methyltransferase (EC 2.1.1.88). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 8-hydroxyl group of 8-hydroxykaempferol.[3][4] This enzyme was first purified and characterized from the flower buds of Lotus corniculatus.[4] It also acts on 8-hydroxyquercetin (gossypetin) but not on the glycosides of 8-hydroxyflavonols.[3][4]
Natural Sources and Quantitative Data
This compound has been identified in various plant species. Notable sources include plants from the Sorbus genus, Tephrosia species, and Camellia hakodae.
| Plant Source | Part of Plant | Concentration (mg/100g DW) | Reference |
| Sorbus aucuparia | Inflorescences | 10.5 ± 0.5 | Olszewska, M. (2008) |
| Sorbus aucuparia | Leaves | 12.3 ± 0.6 | Olszewska, M. (2008) |
| Sorbus aria | Inflorescences | 8.9 ± 0.4 | Olszewska, M. (2008) |
| Sorbus aria | Leaves | 9.7 ± 0.5 | Olszewska, M. (2008) |
| Sorbus intermedia | Inflorescences | 7.6 ± 0.3 | Olszewska, M. (2008) |
| Sorbus intermedia | Leaves | 8.1 ± 0.4 | Olszewska, M. (2008) |
| Tephrosia purpurea | Aerial parts | Not quantified | [5] |
| Camellia hakodae | Flowers | Not quantified | [3] |
Note: Data from Olszewska, M. (2008). Journal of Pharmaceutical and Biomedical Analysis, 48(3), 629-635.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. Its mechanism of action is believed to be similar to its parent compound, kaempferol, involving the modulation of key cellular signaling pathways.
Anti-inflammatory Activity via NF-κB Pathway
Chronic inflammation is a key driver of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
While direct studies on this compound are limited, its parent compound, kaempferol, has been shown to inhibit the NF-κB pathway.[4][6][7][8] It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Antioxidant Activity via Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Kaempferol has been shown to activate the Nrf2 pathway, and a similar mechanism is proposed for this compound.[9][10][11][12] A study on a related compound, 8-methoxybicolosin C, demonstrated its ability to activate the Nrf2/HO-1 pathway.[13] It is believed that this compound can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 activation and the subsequent upregulation of antioxidant defenses.
Experimental Protocols
General Isolation and Purification Protocol
This protocol provides a general workflow for the isolation of this compound from plant material.
Methodology:
-
Extraction: The dried and powdered plant material is macerated with a suitable organic solvent (e.g., methanol or 80% ethanol) at room temperature for 24-48 hours. The process is repeated 2-3 times.
-
Filtration and Concentration: The extracts are filtered and combined. The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents (e.g., chloroform-methanol or toluene-ethyl acetate) to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Purification: The semi-purified fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.
-
Structural Characterization: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Analysis by HPLC
A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the simultaneous determination of this compound (sexangularetin) and other flavonol aglycones.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Detection: UV detector at 370 nm.
-
Quantification: Based on a calibration curve generated with a pure standard of this compound.
NF-κB Activation Assay (p65 Nuclear Translocation)
This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in NF-κB activation.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for a defined period (e.g., 30-60 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit.
-
Western Blotting: Perform Western blotting on both fractions using an antibody specific for the p65 subunit of NF-κB. Use GAPDH and Lamin B1 as loading controls for the cytoplasmic and nuclear fractions, respectively.
-
Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in treated cells compared to stimulated controls indicates inhibition of NF-κB activation.[2][14][15]
Nrf2 Activation Assay (HO-1 Expression)
This assay measures the expression of heme oxygenase-1 (HO-1), a downstream target of Nrf2, as an indicator of Nrf2 activation.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 hepatocytes) and treat with various concentrations of this compound for a defined period (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Perform Western blotting using an antibody specific for HO-1. Use β-actin as a loading control.
-
Analysis: Quantify the band intensities to determine the relative expression of HO-1. An increase in HO-1 expression in treated cells compared to untreated controls indicates activation of the Nrf2 pathway.[10][12][13]
Conclusion
This compound is a promising natural product with significant antioxidant and anti-inflammatory properties. Its mechanism of action, likely involving the modulation of the NF-κB and Nrf2 signaling pathways, makes it a compelling candidate for further investigation in the context of inflammatory diseases and other conditions associated with oxidative stress. The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound as a potential therapeutic agent.
References
- 1. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 3. creative-enzymes.com [creative-enzymes.com]
- 4. 8-hydroxyquercetin 8-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. jcimjournal.com [jcimjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Kaempferol inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. uniprot.org [uniprot.org]
- 10. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. NFkB p65 transcription factor assay kit (Colorimetric) ab133112 | Abcam [abcam.com]
The Multifaceted Role of 8-Methoxykaempferol as a Plant Metabolite: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxykaempferol, a naturally occurring O-methylated flavonoid, is a significant secondary metabolite in a variety of plant species. This technical guide provides an in-depth exploration of its core functions within the plant, moving beyond its well-documented pharmacological activities in humans to its fundamental roles in plant growth, development, and defense. This document synthesizes current knowledge on the biosynthesis of this compound, its physiological effects on plants, particularly in promoting growth and mediating stress responses, and the underlying signaling pathways. Detailed experimental protocols and quantitative data from relevant studies are presented to offer a comprehensive resource for researchers in plant biology and natural product chemistry.
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites that play crucial roles in various aspects of plant life, from pigmentation to defense. Among these, kaempferol and its derivatives are widespread and have been the subject of extensive research. This compound (also known as sexangularetin) is a derivative of kaempferol characterized by a methoxy group at the 8-position of the A-ring. This seemingly minor structural modification can significantly alter the molecule's chemical properties and biological activities. While the antioxidant, anti-inflammatory, and anticancer properties of this compound and its aglycone, kaempferol, have been widely investigated in the context of human health, its endogenous role as a plant metabolite is a critical area of study for understanding plant physiology and developing novel agricultural applications.
This guide will delve into the biosynthesis of this compound, its demonstrated effects on plant growth and stress tolerance, and the potential signaling cascades it modulates within the plant.
Biosynthesis of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the precursor kaempferol. The final and defining step in the formation of this compound is the O-methylation of the kaempferol backbone.
The biosynthesis of kaempferol begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions. Chalcone synthase then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is subsequently isomerized to naringenin by chalcone isomerase. Flavanone 3-hydroxylase (F3H) then converts naringenin to dihydrokaempferol, which is finally oxidized by flavonol synthase (FLS) to yield kaempferol.
The crucial step for the synthesis of this compound is the methylation of the hydroxyl group at the C-8 position of kaempferol. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. While the specific OMT responsible for the 8-O-methylation of kaempferol may vary between plant species, the general mechanism involves the transfer of a methyl group from SAM to the 8-hydroxyl group of kaempferol, resulting in the formation of this compound and S-adenosyl-L-homocysteine.
Role as a Plant Growth Regulator
This compound has been identified as a promoter of plant growth under both normal and stress conditions.
Promotion of Growth under Normal Conditions
Exogenous application of this compound has been shown to enhance various growth parameters in several plant species. Studies on wheat, millet, and tobacco have demonstrated that treatment with aqueous solutions of this compound can lead to increased plant height, root length, and fresh weight.[1] This suggests a role for this metabolite in regulating fundamental aspects of plant development.
Enhancement of Abiotic Stress Tolerance
A significant role of this compound in plants appears to be its ability to mitigate the negative effects of abiotic stress, particularly salinity. Under salt stress conditions, the application of this compound has been observed to improve seed germination rates and germination potential.[1] Furthermore, it helps in reducing salt-induced damage, leading to improved plant height, root length, fresh weight, and overall survival rates of seedlings.[1] This protective effect highlights its potential as a natural biostimulant for enhancing crop resilience in challenging environments.
Quantitative Data on Plant Growth Promotion
The following table summarizes the observed effects of this compound on various plant growth parameters as described in patent literature. While these findings are promising, further peer-reviewed quantitative studies are necessary to establish precise dose-response relationships and efficacy across a broader range of plant species and environmental conditions.
| Plant Species | Condition | Parameter Measured | Observed Effect | Reference |
| Wheat, Millet, Tobacco | Normal | Plant Height, Root Length, Fresh Weight | Increased | [1] |
| Wheat, Millet, Tobacco | Salt Stress | Seed Germination Rate, Germination Potential | Increased | [1] |
| Wheat, Millet, Tobacco | Salt Stress | Plant Height, Root Length, Fresh Weight, Survival Rate | Increased | [1] |
Role in Plant Defense
Flavonoids are well-established as key players in plant defense mechanisms against a wide array of pathogens, including fungi and bacteria. While direct evidence for this compound is still emerging, the activities of its parent compound, kaempferol, provide strong indications of its potential defensive roles.
Antimicrobial and Antifungal Activity
Kaempferol and its derivatives have demonstrated significant antibacterial and antifungal properties.[2] The methylation of flavonoids can enhance their antimicrobial activity, suggesting that this compound may possess potent defensive capabilities. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are common metrics used to quantify this activity. Although specific MIC and MBC values for this compound against a wide range of plant pathogens are not yet extensively documented, studies on various plant extracts containing methylated flavonoids have shown promising results.
| Extract/Compound | Pathogen Type | Activity Metric | Value Range | Reference |
| Methanolic plant extracts | Gram-negative & Gram-positive bacteria | MIC | 0.6 µg/ml to 5000 µg/ml | [3] |
| Kaempferol derivatives | Bacteria and Fungi | MIC | 1-1024 µg/ml | [4] |
| Various plant extracts | Fungi | - | Varied | [5][6][7][8] |
Signaling Pathways in Plants
The physiological effects of this compound are mediated through complex signaling networks within the plant. While the specific signaling cascade for this compound is an active area of research, the known pathways for flavonoids, particularly kaempferol, offer a foundational understanding. These pathways often involve interactions with plant hormones and the activation of downstream defense responses.
Interaction with Plant Hormone Signaling
Flavonoids are known to interact with key plant hormone signaling pathways, including auxin, salicylic acid (SA), and jasmonic acid (JA). These interactions are crucial for regulating plant growth, development, and defense. It is plausible that this compound influences these pathways, thereby affecting processes like root development and the expression of defense-related genes.
Activation of Defense Signaling Cascades
Upon perception of stress, either biotic or abiotic, plants activate intricate signaling cascades to mount a defense response. Mitogen-activated protein kinase (MAPK) cascades are central to this process, transducing external stimuli into intracellular responses. These cascades can lead to the activation of transcription factors, which in turn regulate the expression of a suite of defense-related genes. It is hypothesized that this compound may act as a signaling molecule that triggers or modulates these MAPK cascades, leading to an enhanced defense posture in the plant.
Experimental Protocols
This section outlines general methodologies for the extraction, isolation, and biological evaluation of this compound in a plant research context.
Extraction and Isolation of this compound from Plant Material
A common method for extracting flavonoids from plant tissues involves solvent extraction followed by chromatographic purification.
Protocol:
-
Sample Preparation: Collect fresh plant material (e.g., leaves, stems, roots) and freeze-dry or oven-dry at a low temperature (e.g., 40-50 °C) to preserve the chemical integrity of the metabolites. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is often repeated multiple times to ensure maximum yield.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: Isolate this compound from the enriched fractions using column chromatography techniques such as silica gel chromatography or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) for final purification.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Planta Bioassays for Growth Promotion and Stress Tolerance
To evaluate the effects of this compound on plant growth and stress tolerance, in vitro and in vivo bioassays can be conducted.
Protocol for Seed Germination and Seedling Growth Assay:
-
Seed Sterilization: Surface sterilize seeds of the target plant species (e.g., Arabidopsis thaliana, wheat, or tobacco) with 70% ethanol for 1-2 minutes, followed by a brief treatment with a dilute bleach solution and several rinses with sterile distilled water.
-
Treatment Application: Prepare aqueous solutions of this compound at various concentrations. A stock solution can be prepared in a small amount of DMSO and then diluted in water. A control group should be treated with the same concentration of DMSO without the compound.
-
In Vitro Assay:
-
Plate the sterilized seeds on sterile filter paper in petri dishes, moistened with the different concentrations of the this compound solutions or control solution.
-
For salt stress assays, the solutions should also contain a specific concentration of NaCl.
-
Seal the petri dishes and incubate them in a growth chamber under controlled conditions of light and temperature.
-
-
Data Collection: After a defined period (e.g., 7-14 days), measure the following parameters:
-
Germination rate (%)
-
Root length (cm)
-
Shoot length (cm)
-
Fresh weight (mg)
-
Survival rate (%) under stress conditions.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
Conclusion and Future Perspectives
This compound is an important plant metabolite with multifaceted roles in promoting growth and enhancing resilience to abiotic stresses. Its biosynthesis from the central flavonoid pathway and its potential to modulate key signaling networks within the plant underscore its significance in plant physiology. The data presented in this guide, although in some cases preliminary, highlight the promising potential of this compound as a natural plant growth regulator and a tool for improving crop performance.
Future research should focus on several key areas:
-
Quantitative Dose-Response Studies: Rigorous, peer-reviewed studies are needed to establish the optimal concentrations of this compound for various applications and plant species.
-
Elucidation of Specific Signaling Pathways: Identifying the specific receptors and downstream signaling components that mediate the effects of this compound in plants will provide a deeper understanding of its mode of action.
-
Field Trials: Moving from laboratory-based assays to field trials will be crucial to assess the real-world efficacy of this compound in agricultural settings.
-
Genetic and Molecular Studies: Investigating the effects of this compound on the plant transcriptome and proteome will reveal the genes and proteins involved in its regulatory functions.
A comprehensive understanding of the role of this compound as a plant metabolite will not only advance our knowledge of plant biology but also open new avenues for the development of sustainable agricultural practices and novel biostimulants.
References
- 1. CN112088881A - Application of 8-methoxy kaempferol in preparation of preparation for promoting plant growth and improving salt tolerance of plants - Google Patents [patents.google.com]
- 2. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antifungal activities of medicinal plants used for treatment of candidiasis in Pader district, Northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Journal of the Korean Wood Science and Technology [woodj.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Antioxidant Potential of 8-Methoxykaempferol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxykaempferol, a naturally occurring flavonoid, is a methoxy derivative of kaempferol. Flavonoids, as a class, are recognized for their broad spectrum of biological activities, including significant antioxidant effects. This technical guide provides an in-depth overview of the antioxidant potential of this compound, with a focus on its mechanisms of action, quantitative assessment of its antioxidant capacity, and its role in modulating cellular signaling pathways. Due to the limited specific data on this compound, information from its parent compound, kaempferol, is utilized as a comparative reference to infer its potential activities. This guide details the experimental protocols for key antioxidant assays and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development endeavors.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their health-promoting properties, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound belongs to the flavonol subclass and is structurally related to kaempferol, a widely studied flavonoid. The antioxidant activity of flavonoids is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Therefore, compounds like this compound with potential antioxidant properties are of significant interest for therapeutic applications.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is believed to be exerted through two primary mechanisms:
-
Direct Radical Scavenging: The polyphenolic structure of this compound, featuring hydroxyl groups on its aromatic rings, enables it to donate hydrogen atoms to neutralize free radicals, thereby interrupting the oxidative chain reactions.
-
Modulation of Cellular Antioxidant Pathways: this compound can enhance the body's endogenous antioxidant defenses by activating key signaling pathways, most notably the Nrf2-ARE pathway.
The Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, this interaction is disrupted.
This compound, likely acting in a manner similar to its parent compound kaempferol, is proposed to activate the Nrf2 pathway. This activation leads to the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide dismutase (SOD). The induction of these enzymes fortifies the cell's capacity to neutralize ROS and mitigate oxidative damage.
Below is a diagram illustrating the proposed activation of the Nrf2/HO-1 pathway by this compound.
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce oxidizing agents. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
While specific quantitative data for this compound is limited, the following table summarizes the reported antioxidant activities of its parent compound, kaempferol, and a related glycoside, which provide a valuable reference point.
| Assay | Compound | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | Kaempferol | 47.93 | [1] |
| Kaempferol-7-O-glucoside | > 100 | [1] | |
| ABTS Radical Scavenging | Kaempferol | 0.337 | [1] |
| Kaempferol-7-O-glucoside | 16.21 | [1] |
IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the assessment of antioxidant potential.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Workflow:
Procedure:
-
Preparation of DPPH Solution: Dissolve DPPH in methanol to a final concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations. A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the sample or standard solution to each well.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound and a standard antioxidant as described for the DPPH assay.
-
Assay Procedure:
-
Add 10 µL of the sample or standard solution to a 96-well plate.
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay, and the IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare serial dilutions of this compound and a standard antioxidant (e.g., FeSO₄ or Trolox).
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution to a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using the absorbance values of the standard. The antioxidant capacity of the sample is then expressed as µM of Fe(II) equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.
Procedure:
-
Cell Culture: Seed adherent cells (e.g., HepG2 or Caco-2) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Cell Treatment: Wash the cells with PBS and then treat them with various concentrations of this compound in a serum-free medium for 1-2 hours.
-
Probe Loading: Remove the treatment medium and load the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
Induction of Oxidative Stress: After incubation with the probe, wash the cells and then add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
Measurement: Measure the fluorescence intensity over time using a fluorescence microplate reader.
-
Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. A lower AUC indicates higher antioxidant activity.
Western Blot Analysis for HO-1 Induction
Western blotting is used to detect the expression levels of specific proteins, in this case, HO-1, to confirm the activation of the Nrf2 pathway.
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., macrophages or endothelial cells) and treat them with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HO-1.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system. The intensity of the bands corresponds to the level of protein expression. A loading control protein (e.g., β-actin or GAPDH) should be used to normalize the results.
Conclusion and Future Directions
This compound, as a derivative of the well-studied flavonoid kaempferol, holds significant promise as a potent antioxidant agent. Its proposed dual mechanism of action, involving both direct radical scavenging and the upregulation of endogenous antioxidant defenses via the Nrf2/HO-1 pathway, makes it a compelling candidate for further investigation in the context of diseases associated with oxidative stress.
While this guide provides a comprehensive overview based on the available literature and data from its parent compound, further research is imperative to specifically quantify the antioxidant activity of this compound and to fully elucidate its molecular mechanisms of action. Future studies should focus on:
-
Determining the IC50 values of this compound in various antioxidant assays.
-
Conducting cellular antioxidant assays to confirm its activity in a biological context.
-
Investigating its specific interactions with components of the Nrf2 signaling pathway.
-
Evaluating its efficacy in in vivo models of oxidative stress-related diseases.
Such research will be crucial in validating the therapeutic potential of this compound and paving the way for its development as a novel antioxidant-based therapeutic agent.
References
The Anti-inflammatory Properties of 8-Methoxykaempferol and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the anti-inflammatory properties of 8-Methoxykaempferol and its closely related derivatives, with a primary focus on 8-Methoxybicolosin C. Inflammation is a critical physiological process that, when dysregulated, contributes to a multitude of chronic diseases. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory effects. This document synthesizes the current scientific findings on the mechanisms of action, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of this compound derivatives. The core of this guide focuses on the compound's ability to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the suppression of pro-inflammatory mediators. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug discovery and development.
Introduction to this compound and Inflammation
This compound is a methoxylated derivative of kaempferol, a natural flavonol found in a variety of plants. The addition of a methoxy group at the 8-position can significantly alter the molecule's biological activity, including its anti-inflammatory potential. The inflammatory cascade is a complex biological response to harmful stimuli, such as pathogens and damaged cells. Key mediators in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory molecules like nitric oxide (NO) and prostaglandins.
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Therefore, the identification and characterization of novel anti-inflammatory agents are of paramount importance. Research into natural products has identified flavonoids as promising candidates, and this compound derivatives are emerging as potent modulators of inflammatory responses.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
The anti-inflammatory effects of this compound derivatives, specifically 8-Methoxybicolosin C, are primarily attributed to their ability to suppress key signaling pathways that regulate the expression of pro-inflammatory genes.
Suppression of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators.
Studies on 8-Methoxybicolosin C have demonstrated its ability to inhibit the nuclear translocation of NF-κB in LPS-stimulated mouse Kupffer cells.[1][2] This inhibition is achieved by suppressing the phosphorylation of IκB, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[1][2]
References
- 1. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 8-Methoxykaempferol: An In-depth Technical Guide
Disclaimer: Scientific literature extensively covers the therapeutic potential of the flavonoid kaempferol. However, specific research on its derivative, 8-Methoxykaempferol, is limited. This guide provides a comprehensive overview of the therapeutic targets and mechanisms of kaempferol, which are anticipated to be shared by this compound due to structural similarity. This information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a natural flavonoid, a methoxy derivative of kaempferol, belonging to the flavonol subclass.[1] Flavonoids are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][4][5][6] Kaempferol, the parent compound of this compound, has been the subject of extensive research, revealing its multi-target therapeutic potential. This guide will delve into the core signaling pathways and molecular targets modulated by kaempferol, providing a foundational understanding for the therapeutic exploration of this compound.
Core Therapeutic Areas and Molecular Mechanisms
Kaempferol exerts its biological effects by modulating a multitude of cellular signaling pathways implicated in various diseases. The primary therapeutic areas of interest include cancer, inflammation, neurodegenerative diseases, and diabetes.
Anti-Cancer Effects
Kaempferol has demonstrated significant anti-cancer properties across various cancer cell lines by influencing apoptosis, cell cycle progression, angiogenesis, and metastasis.[2][3][7][8]
Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Kaempferol inhibits this critical survival pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[7]
-
MAPK Pathway: It modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, which are crucial for cell growth and survival.[4] Kaempferol has been shown to decrease p-ERK expression while increasing p-JNK and p-p38 expression in certain cancer cells.[4]
-
NF-κB Signaling: Kaempferol suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression.[7]
-
VEGF Signaling: It inhibits angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[7]
Apoptosis Induction:
Kaempferol induces apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[4] It also activates caspases, the key executioners of apoptosis.
Cell Cycle Arrest:
Kaempferol can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cells, thereby preventing their proliferation.[2][3]
Figure 1: Overview of Kaempferol's Anti-Cancer Signaling Pathways.
Anti-Inflammatory Effects
Chronic inflammation is a key driver of many diseases. Kaempferol exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and pathways.
Signaling Pathways:
-
NF-κB Pathway: As a central regulator of inflammation, NF-κB is a prime target of kaempferol. It inhibits the phosphorylation of IκB, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[9]
-
MAPK Pathway: Kaempferol suppresses the activation of p38 MAPK and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[9]
-
Nrf2/HO-1 Pathway: Kaempferol can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[9]
Inhibition of Inflammatory Mediators:
Kaempferol reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9] It also inhibits the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Figure 2: Key Anti-Inflammatory Pathways Modulated by Kaempferol.
Neuroprotective Effects
Kaempferol has shown promise in protecting against neurodegenerative diseases by combating oxidative stress, neuroinflammation, and neuronal apoptosis.[4][10][11]
Mechanisms of Action:
-
Antioxidant Activity: Kaempferol scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, thereby reducing oxidative damage to neurons.
-
Anti-inflammatory Effects in the Brain: It inhibits the activation of microglia and astrocytes, reducing the production of pro-inflammatory mediators in the central nervous system.
-
Modulation of Apoptotic Pathways: Kaempferol protects neurons from apoptosis by regulating the Bcl-2 family of proteins and inhibiting caspase activation.
Anti-Diabetic Effects
Kaempferol has been investigated for its potential in managing diabetes through various mechanisms.
Mechanisms of Action:
-
Improved Glucose Uptake: Kaempferol can enhance glucose uptake in peripheral tissues.
-
Inhibition of α-glucosidase: It can inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia.
-
Protection of Pancreatic β-cells: Kaempferol may protect pancreatic β-cells from oxidative stress-induced damage.
Quantitative Data Summary
The following tables summarize the available quantitative data for the bioactivity of kaempferol. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Anti-Cancer Activity of Kaempferol
| Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Human Osteosarcoma (U-2 OS, 143B) | Cell Viability | Dose-dependent reduction | [2] |
| Human Colon Cancer (HT-29, HCT116) | Cell Proliferation | 20-40 | [2] |
| Bladder Cancer | Cell Proliferation | Not specified | [2] |
Table 2: Antioxidant and Anti-inflammatory Activity of Kaempferol
| Assay | Activity | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Antioxidant | 5.318 | [12] |
| ABTS Radical Scavenging | Antioxidant | 0.8506 | [12] |
| NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | Anti-inflammatory | Not specified | [13] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the therapeutic potential of flavonoids like kaempferol.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Treat cells with the test compound for a defined period.
-
Plate a low density of cells in a new dish and allow them to grow for 1-3 weeks.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies.
-
Figure 3: Workflow for the MTT Cell Viability Assay.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels.
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein using a chemiluminescent substrate and imaging system.
In Vivo Animal Models
-
Xenograft Tumor Models: To evaluate anti-cancer efficacy in vivo, cancer cells are injected subcutaneously into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time.[4]
-
LPS-Induced Inflammation Models: To assess anti-inflammatory effects, animals are injected with lipopolysaccharide (LPS) to induce a systemic inflammatory response. The test compound is administered before or after the LPS challenge, and inflammatory markers in the blood and tissues are measured.
-
Neuroprotection Models: Animal models of neurodegenerative diseases, such as scopolamine-induced amnesia or MPTP-induced Parkinson's disease, are used to evaluate the neuroprotective effects of test compounds.[11][14][15] Behavioral tests and histological analysis of brain tissue are performed.[15][16]
Conclusion
The available scientific evidence strongly supports the therapeutic potential of kaempferol across a range of diseases, primarily through its ability to modulate key signaling pathways involved in cell survival, inflammation, and oxidative stress. While direct experimental data for this compound is currently sparse, the extensive research on its parent compound, kaempferol, provides a robust framework for guiding future investigations into the specific therapeutic targets and mechanisms of this methoxylated derivative. Further studies are warranted to elucidate the unique pharmacological profile of this compound and to determine if the addition of the methoxy group enhances its therapeutic efficacy and bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Update of Kaempferol Protection against Brain Damage Induced by Ischemia-Reperfusion and by 3-Nitropropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Activity of Polyphenol-Rich Ribes diacanthum Pall against Oxidative Stress in Glutamate-Stimulated HT-22 Cells and a Scopolamine-Induced Amnesia Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
In Silico Docking of 8-Methoxykaempferol: A Technical Guide for Drug Discovery Professionals
An in-depth analysis of the molecular interactions and binding affinities of 8-Methoxykaempferol with key biological targets, providing a foundation for rational drug design and development.
This technical guide offers a comprehensive overview of in silico molecular docking studies conducted on this compound, a naturally occurring flavonol. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes available data on its binding interactions, summarizes quantitative findings in clear tabular formats, provides detailed experimental methodologies for cited studies, and visualizes key processes using Graphviz diagrams.
Executive Summary
This compound, a derivative of the common flavonoid kaempferol, has garnered interest in the scientific community for its potential therapeutic properties. In silico molecular docking studies are crucial computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies provide valuable insights into the binding affinity and interaction mechanisms of this compound with various protein targets, thereby elucidating its potential pharmacological activities. This guide focuses on presenting the technical details of such studies to aid in the exploration of this compound as a potential lead compound in drug discovery.
Molecular Docking Analysis of this compound
Target Protein: Mushroom Tyrosinase
A key study investigated the inhibitory potential of a series of flavonoids, including this compound, against mushroom tyrosinase (PDB ID: 2Y9X), an enzyme involved in melanogenesis. The in silico docking results highlighted the significance of the methoxy group at the C8 position in the flavonoid structure for its interaction with the enzyme.[1][2]
Table 1: Summary of In Silico Docking Data for this compound
| Target Protein | PDB ID | Ligand | Software | Key Findings |
| Mushroom Tyrosinase | 2Y9X | This compound | Schrödinger Maestro, Glide | Methylation at the C8 position was identified as a contributor to its interaction with the tyrosinase active site.[1][2] |
Note: Specific binding energy values for this compound were not explicitly detailed in the provided search results, but the importance of the C8 methylation was emphasized.
Experimental Protocols
Molecular Docking Protocol for this compound against Mushroom Tyrosinase
The following protocol is based on the methodology described in the study by Yilmaz et al. (2021).[1][2]
3.1.1. Ligand Preparation
-
The 3D structure of this compound was sketched using ACD/ChemSketch.
-
The structure was then prepared using the LigPrep module in the Schrödinger software suite.
-
Energy minimization was performed using the OPLS4 force field.
-
The ionization state of the ligand was set to a pH of 7.0.
3.1.2. Protein Preparation
-
The crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) was obtained from the RCSB Protein Data Bank.[1][2]
-
The protein structure was prepared using the Protein Preparation Wizard in Schrödinger Maestro.
-
This process involved the removal of redundant molecules, addition of hydrogen atoms, assignment of partial charges, and optimization of hydrogen bond networks.
3.1.3. Receptor Grid Generation
-
A receptor grid was generated around the active site of the enzyme using the Receptor Grid Generation panel in Maestro.
-
The grid box was centered at the coordinates x = -0.62, y = 26.99, and z = -43.78 with a volume of 27,000 ų.[2]
3.1.4. Molecular Docking
-
Molecular docking was performed using the Glide software in extra precision (XP) mode.[2]
-
A total of 50 docking runs were conducted for the ligand to explore various binding poses.
-
The resulting docked poses were visually inspected and analyzed.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to 8-Methoxykaempferol Derivatives and Their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxykaempferol, a naturally occurring flavonol, and its derivatives have emerged as a promising class of compounds in pharmaceutical research. As methoxylated derivatives of kaempferol, they exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the synthesis, bioactivity, and underlying mechanisms of action of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically starts from the parent flavonoid, kaempferol. A common method involves the selective methoxylation of the hydroxyl group at the 8-position. Glycosylated derivatives can be synthesized by reacting the aglycone with protected sugar moieties, followed by deprotection.
A general synthetic workflow is outlined below:
Bioactivity of this compound Derivatives
Research into the biological activities of this compound derivatives has revealed their potential in various therapeutic areas. The primary bioactivities investigated are cytotoxicity against cancer cells, anti-inflammatory effects, and antioxidant capacity.
Cytotoxicity
Several studies have evaluated the cytotoxic potential of this compound and its derivatives against various cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8-Prenylkaempferol | MDA-MB-231 (Breast Cancer) | 9.45 ± 0.20 | [1][2] |
| 8-Prenylkaempferol | MCF-7 (Breast Cancer) | 10.08 ± 0.57 | [1][2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Activity
This compound derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the this compound derivative for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Concentration Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
Antioxidant Activity
The antioxidant capacity of this compound derivatives is a key aspect of their bioactivity. This is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
Sample Preparation: Prepare various concentrations of the this compound derivative in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix the sample solution with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
Signaling Pathways
The biological effects of kaempferol and its derivatives are mediated through the modulation of various cellular signaling pathways. While specific pathways for this compound derivatives are still under investigation, the known pathways for kaempferol provide a strong indication of their likely mechanisms of action.
Conclusion and Future Directions
This compound derivatives represent a versatile class of bioactive compounds with significant therapeutic potential. Their demonstrated cytotoxic, anti-inflammatory, and antioxidant activities warrant further investigation. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as novel therapeutic agents. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds.
References
The Natural Occurrence and Biological Significance of 8-Methoxykaempferol in Honey: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxykaempferol, a methoxylated derivative of the flavonol kaempferol, is a naturally occurring phytochemical found in various plant sources, including honey. While present in relatively low concentrations, its potential biological activities, inferred from its structural similarity to kaempferol, warrant significant scientific interest. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in honey, details established experimental protocols for its extraction and quantification, and elucidates its probable signaling pathways based on the extensive research conducted on its parent compound, kaempferol. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this honey-derived flavonoid.
Natural Occurrence and Quantification of this compound in Honey
This compound has been identified as a minor flavonoid constituent in various types of honey. Its presence is influenced by the botanical origin of the nectar collected by bees. While its quantification is not as extensively documented as other major flavonoids, some studies have reported its concentration, particularly in specific unifloral honeys.
Table 1: Quantitative Data on this compound in Honey
| Honey Type/Origin | Concentration Range | Analytical Method | Reference(s) |
| Spanish Honey Samples | Present at ≈ 1 µg/g | HPLC-MS | [1] |
| Manuka Honey | Identified as a minor flavonoid | Not Quantified | [No specific quantitative data found in searches] |
Note: The available quantitative data for this compound in honey is limited. Further research is required to establish a more comprehensive understanding of its distribution and concentration in a wider variety of honey types.
Experimental Protocols
The extraction, isolation, and quantification of this compound from the complex matrix of honey require robust analytical methodologies. The following protocol is a representative workflow based on established methods for the analysis of flavonoids in honey.[2][3]
Extraction and Isolation of Flavonoids from Honey
This protocol utilizes Solid-Phase Extraction (SPE) to separate flavonoids from sugars and other polar compounds in honey.
Materials and Reagents:
-
Honey sample
-
Deionized water (acidified to pH 2 with HCl)
-
Amberlite XAD-2 or Oasis HLB resin
-
Methanol
-
Ethyl ether
-
Glass column for SPE
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve a known amount of honey (e.g., 200 g) in deionized water (pH 2) to achieve a fluid consistency.
-
Solid-Phase Extraction:
-
Pack a glass column with Amberlite XAD-2 or Oasis HLB resin.
-
Pass the diluted honey sample through the resin column. The flavonoids will be adsorbed onto the resin.
-
Wash the column with acidified deionized water to remove sugars and other polar interferents.
-
-
Elution: Elute the adsorbed flavonoids from the resin using methanol.
-
Solvent Evaporation: Concentrate the methanolic extract to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Further Purification (Optional): The dried extract can be further purified by redissolving it in an appropriate solvent and performing liquid-liquid extraction with ethyl ether.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective technique for the quantification of specific flavonoids like this compound.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would be monitored for quantification.
-
Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using a certified reference standard.
Visualization of Methodologies and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from honey.
Caption: Workflow for this compound Analysis.
Postulated Signaling Pathways
While direct research on the signaling pathways of this compound is limited, extensive studies on its parent compound, kaempferol, provide strong evidence for its likely mechanisms of action. Kaempferol is known to exert anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways.[5][6][7] It is highly probable that this compound shares these targets due to its structural similarity.[8]
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers. Kaempferol has been shown to inhibit this pathway, leading to apoptosis and reduced cancer cell proliferation.[9][10]
Caption: PI3K/Akt/mTOR Pathway Inhibition.
Chronic inflammation is a key driver of many diseases. Kaempferol has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[11][12][13] A similar compound, 8-methoxybicolosin C, has also been shown to regulate these pathways.[14]
Caption: NF-κB and MAPK Pathway Modulation.
Conclusion and Future Directions
This compound is a naturally occurring flavonoid in honey with potential health benefits stemming from its likely anti-inflammatory and anti-cancer properties. While its presence in honey is confirmed, further quantitative studies across a broader range of honey types are necessary to fully understand its distribution. The experimental protocols outlined in this guide provide a solid framework for future research into the isolation and quantification of this compound.
The primary area for future investigation lies in the direct elucidation of the signaling pathways modulated by this compound. While the extensive research on its parent compound, kaempferol, provides a strong theoretical basis for its mechanism of action, dedicated studies are required to confirm these activities and explore any unique properties conferred by the 8-methoxy substitution. Such research will be pivotal in unlocking the full therapeutic potential of this intriguing honey-derived molecule for the development of novel pharmaceuticals and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of Honey Polyphenols: Method Development and Evidence of Cis Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative and Discriminative Evaluation of Contents of Phenolic and Flavonoid and Antioxidant Competence for Chinese Honeys from Different Botanical Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol targets Src to exert its chemopreventive effects on mammary tumorigenesis via regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Identification of 8-Methoxykaempferol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the identification, extraction, and quantification of 8-methoxykaempferol, a naturally occurring flavonol, in plant extracts. This document outlines detailed experimental protocols, summarizes available quantitative data, and explores the potential biological signaling pathways associated with this compound.
Introduction to this compound
This compound, also known as sexangularetin, is a methoxylated derivative of the common flavonoid, kaempferol. It is a natural flavonol glycoside that has been identified in various plant species and honey. In plants, it often exists in its glycosidic form, meaning it is attached to one or more sugar molecules. For instance, this compound 3-O-sophoroside and this compound 3-O-(2″-O-α-L-rhamnosyl)-β-D-glucoside have been isolated from the pollen of Rosa rugosa[1][2][3][4]. The presence of the methoxy group at the 8-position can influence its bioavailability and biological activity compared to its parent compound, kaempferol.
Quantitative Data of this compound in Plant Sources
The available quantitative data for this compound in plant extracts is currently limited. However, its presence has been confirmed in several species. The following table summarizes the known plant sources of this compound and its glycosides. Further research is required to quantify its concentration in a wider range of plant materials.
| Plant Species | Plant Part | Compound Identified | Reference |
| Rosa rugosa | Pollen | This compound 3-O-sophoroside | [1][2][3][4] |
| Rosa rugosa | Pollen | This compound 3-O-(2″-O-α-L-rhamnosyl)-β-D-glucoside | [1][2][3][4] |
| Crataegus monogyna | Bee Pollen | This compound 3-O-neohesperidoside, this compound 3-O-glucoside, this compound | |
| Almond | Bee Pollen | This compound 3-sophoroside | [3] |
| Pyrus communis L. | Flowers | This compound 3-O-beta-D-(2''-O-alpha-D-glucopyranosyl)-glucopyranoside, this compound 3-O-beta-D-(2''-O-alpha-L-rhamnopyranosyl)-glucopyranoside | [3] |
Experimental Protocols
The identification and quantification of this compound in plant extracts involve a multi-step process encompassing extraction, purification, and analytical determination.
Extraction and Isolation of this compound Glycosides
The following protocol is based on the successful isolation of this compound glycosides from Rosa rugosa pollen[1].
3.1.1. Materials
-
Dried and powdered plant material (e.g., Rosa rugosa pollen)
-
70% Ethanol
-
Deionized water
-
Open column with Wakosil 40C18 resin
-
Sephadex LH-20 column
-
Sonicator
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
3.1.2. Extraction Procedure
-
Mix the dried powder of the plant material with 70% ethanol.
-
Sonicate the mixture three times for 30 minutes each to ensure efficient extraction.
-
Centrifuge the extract to separate the supernatant from the solid plant residue.
-
Collect the supernatant and lyophilize it to obtain a dried crude extract.
3.1.3. Isolation Procedure
-
Dissolve the lyophilized extract in water.
-
Apply the aqueous solution to an open column packed with Wakosil 40C18.
-
Elute the column with a water/ethanol solvent system to obtain several fractions.
-
Monitor the fractions for the presence of flavonol glycosides using appropriate analytical techniques (e.g., TLC or HPLC).
-
Further purify the fractions containing the target compounds using a Sephadex LH-20 column.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Isolation of two flavonol glycosides from Rosa rugosa pollen and their anti-inflammatory effect in lipopolysaccharide-stimulated macrophages [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of two flavonol glycosides from <i>Rosa rugosa</i> pollen and their anti-inflammatory effect in lipopolysaccharide-stimulated macrophages | CiNii Research [cir.nii.ac.jp]
Methodological & Application
Synthesis and Application of 8-Methoxykaempferol and its Derivatives: A Guide for Researchers
Introduction
8-Methoxykaempferol, a naturally occurring flavonoid, is a methoxylated derivative of kaempferol, a compound widely recognized for its diverse biological activities. This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development. This compound is characterized as a light yellow to yellow crystalline or powdery solid with a melting point in the range of 280-285 °C.[1] It is soluble in a variety of organic solvents, including ethanol, dichloromethane, and acetone.[1] The presence of the methoxy group at the 8-position can influence its biological properties, potentially enhancing its therapeutic potential compared to its parent compound, kaempferol.
I. Synthesis Protocols
A. Synthesis of this compound from Kaempferol
A common and effective method for the synthesis of this compound involves a two-step process starting from the readily available flavonoid, kaempferol. The procedure first introduces a sulfonic acid group at the 8-position, which is subsequently replaced by a methoxy group.[1]
Experimental Protocol:
Step 1: Sulfonation of Kaempferol
-
Dissolution: Dissolve kaempferol in a suitable acidic solvent.
-
Reaction: Slowly add a sulfonating agent, such as chlorosulfonic acid, to the solution under controlled temperature conditions to prevent unwanted side reactions.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction mixture and extract the 8-sulfonic acid derivative of kaempferol.
-
Purification: Purify the product using a suitable method, such as recrystallization or column chromatography, to obtain the pure 8-sulfonic acid derivative.
Step 2: Methoxylation of the 8-Sulfonic Acid Derivative
-
Dissolution: Dissolve the purified 8-sulfonic acid derivative of kaempferol in methanol.
-
Reaction: Add a base to the solution to facilitate the methoxylation reaction under alkaline conditions.
-
Monitoring: Monitor the reaction progress by TLC until the sulfonic acid derivative is fully converted to this compound.
-
Work-up: After the reaction is complete, neutralize the mixture and extract the crude this compound.
-
Purification: Purify the final product by recrystallization or column chromatography to yield pure this compound.
B. Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be approached by applying established methods for modifying the flavonoid scaffold. These modifications can be targeted to enhance specific properties such as solubility or biological activity.
Representative Protocol for Glycosylation (General Method):
-
Protection: Protect the hydroxyl groups of this compound that are not intended for glycosylation using appropriate protecting groups.
-
Glycosylation Reaction: React the protected this compound with a suitable glycosyl donor in the presence of a catalyst.
-
Deprotection: Remove the protecting groups to yield the desired glycosylated derivative.
-
Purification: Purify the final product using chromatographic techniques.
II. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₇ | [2] |
| Molecular Weight | 316.26 g/mol | [2] |
| Appearance | Light yellow to yellow crystalline/powdery solid | [1] |
| Melting Point | 280-285 °C | [1] |
| Solubility | Soluble in ethanol, dichloromethane, acetone | [1] |
Table 2: Biological Activity of Kaempferol and its Derivatives (Illustrative)
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Kaempferol | HepG2 | Anticancer | Varies with time | [3] |
| Kaempferol | SW480, HCT116, HCT-15 | Anticancer | ~50 | [4] |
| Myricetin | MDA-MB-231 | Anticancer | 114.75 (72h) | [4] |
| Methoxyflavone derivative | PC3 | Anticancer | 11.8 - 17.2 (48h) | [5] |
III. Biological Activities and Signaling Pathways
This compound and its derivatives are expected to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, similar to the parent compound kaempferol.[1]
A. Anti-inflammatory Activity
Kaempferol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. It can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation.[6] Kaempferol has been demonstrated to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[7][8] This leads to a reduction in the expression of pro-inflammatory genes, such as those encoding for cytokines and chemokines.[7]
B. Anticancer Activity
The anticancer properties of kaempferol and its derivatives are attributed to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[9] These effects are mediated through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[9]
IV. Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Putative inhibition of the NF-κB signaling pathway.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C16H12O7 | CID 5281698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 8-Methoxykaempferol Treatment in Cell Culture
Disclaimer: Limited direct experimental data is available for 8-Methoxykaempferol. The following protocols and data are primarily based on studies of the closely related flavonoid, kaempferol. Researchers should use this information as a starting point and optimize the protocols for their specific cell lines and experimental conditions when working with this compound.
Introduction
This compound is a natural flavonoid that, like its parent compound kaempferol, is anticipated to possess significant anti-cancer and anti-inflammatory properties.[1] Kaempferol has been shown to modulate various cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a compound of interest for drug development.[2][3] These application notes provide detailed protocols for cell culture-based experiments to investigate the effects of this compound, drawing upon established methodologies for kaempferol.
Data Presentation: Cytotoxicity of Kaempferol
The cytotoxic effects of kaempferol have been evaluated across various cancer cell lines, with IC50 values indicating its potential as an anti-cancer agent. The IC50 values for kaempferol in several human cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 50 | 48 |
| PANC-1 | Pancreatic Cancer | 78.75 | 48 |
| Mia PaCa-2 | Pancreatic Cancer | 79.07 | 48 |
| OVCAR-3 | Ovarian Cancer | 20-100 (effective range) | 24 |
| SKOV-3 | Ovarian Cancer | 20-100 (effective range) | 24 |
Note: This data is for kaempferol and should be considered as a reference for designing experiments with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis
This protocol is to detect changes in protein expression in key signaling pathways upon treatment with this compound.[6][7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control like GAPDH.
Mandatory Visualizations
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kaempferol Sensitizes Human Ovarian Cancer Cells-OVCAR-3 and SKOV-3 to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-Induced Apoptosis via JNK/ERK-CHOP Pathway and Up-Regulation of Death Receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. peakproteins.com [peakproteins.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biomol.com [biomol.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Quantification of 8-Methoxykaempferol Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction 8-Methoxykaempferol is a methoxylated flavonoid, a derivative of Kaempferol, a natural compound widely studied for its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and in drug discovery and development. This document provides a comprehensive protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method described herein is adapted from validated methods for its parent compound, Kaempferol, and serves as a robust starting point for method development and validation.[2][4]
Principle of the Method High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[5] This method utilizes RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[5] Components are separated based on their hydrophobicity; less polar compounds like this compound interact more strongly with the stationary phase, resulting in longer retention times compared to more polar molecules. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a reference standard. A UV-Visible or Photodiode Array (PDA) detector is commonly used for flavonoid analysis.[5]
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA or UV-Visible detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[2]
-
Data Acquisition Software: Software capable of instrument control, data acquisition, and processing (e.g., Empower, Chromeleon).
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filtration System: Syringe filters (0.22 or 0.45 µm, PTFE or Nylon) for sample and mobile phase filtration.[6]
-
Sonicator: For degassing solvents and dissolving standards.
Reagents and Standards
-
This compound Reference Standard: Purity >98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic Acid or Acetic Acid: HPLC grade, for mobile phase modification.
Preparation of Solutions
-
Mobile Phase Preparation: A common mobile phase for flavonoids is a mixture of an aqueous acidic solution and an organic solvent like acetonitrile or methanol.[2][7]
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Degas both solvents by sonicating for 15-20 minutes before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.[2] This is the stock solution.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase or methanol.
-
Sample Preparation
Sample preparation is critical to remove interfering matrix components and ensure compatibility with the HPLC system.[8][9] The following is a general workflow for a solid sample (e.g., plant material, tablet).
-
Homogenization: Accurately weigh and pulverize the sample to a fine powder.
-
Extraction: Transfer the powder to a suitable container, add an extraction solvent (e.g., methanol or ethanol), and extract using sonication or shaking for a specified time (e.g., 30-60 minutes).[10]
-
Centrifugation/Filtration: Centrifuge the extract to pellet solid debris.
-
Final Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[6]
Caption: General workflow for sample preparation.
HPLC Chromatographic Conditions
The following table outlines the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrument and sample matrix.[11]
Table 1: HPLC Operating Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic (e.g., 50:50 A:B) or Gradient[2] |
| Flow Rate | 1.0 mL/min[2][12] |
| Injection Volume | 10 - 20 µL[2][12] |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | ~265 nm or ~365 nm (scan for optimal λmax)[2][13] |
| Run Time | 10 - 15 minutes (adjust as needed) |
Caption: Recommended sequence for HPLC analysis.
Data Analysis and Method Validation
Quantification
-
Calibration Curve: Generate a linear regression curve by plotting the peak area of the this compound standard against its concentration.
-
Linearity: The method's linearity should be confirmed by a correlation coefficient (R²) value of ≥ 0.999.[12]
-
Calculation: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve using the regression equation (y = mx + c).
Method Validation Parameters
For use in regulated environments, the analytical method must be validated according to ICH guidelines to ensure it is reliable and fit for purpose.[14][15] Key validation parameters are summarized below.
Table 2: Typical Method Validation Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation Coefficient (R²) ≥ 0.999[12] |
| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery studies. | 98-102% Recovery[2][15] |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly. | Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 2%[2][15] |
| LOD | Limit of Detection: The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise Ratio of 3:1 |
| LOQ | Limit of Quantification: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio of 10:1[12] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH).[2] | RSD ≤ 2% |
Biological Context: Relevance in Drug Development
Kaempferol, the parent compound of this compound, is known to modulate several critical cell signaling pathways implicated in cancer and inflammation.[1][16] It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.[1][3][17] The introduction of a methoxy group may alter the compound's potency, selectivity, and pharmacokinetic properties, making the study of this compound of significant interest for drug development.
Caption: Inhibition of the PI3K/Akt pathway by Kaempferol.
References
- 1. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways [mdpi.com]
- 2. ijariie.com [ijariie.com]
- 3. Major Mechanisms of Kaempferol in Management of Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. asianjpr.com [asianjpr.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. ajpaonline.com [ajpaonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ijsred.com [ijsred.com]
- 16. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 8-Methoxykaempferol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed method for the analysis of 8-Methoxykaempferol, a naturally occurring flavonol glycoside found in sources such as unifloral honeys.[1] A robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection is presented, providing a reliable and sensitive approach for the quantification of this compound. This document provides protocols for sample preparation from complex matrices, chromatographic conditions, and method validation parameters. The provided methodologies are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a methoxy derivative of kaempferol, a well-studied flavonoid known for its antioxidant, anti-inflammatory, and anti-cancer properties.[2] The addition of a methoxy group at the 8-position can influence the molecule's bioavailability and biological activity, making its accurate quantification crucial for pharmacokinetic studies and for the quality control of natural products. This application note outlines a validated HPLC-UV method that can be readily implemented for the analysis of this compound in various sample types.
Experimental
Sample Preparation: Extraction of this compound from Honey
The following protocol is a general guideline for the extraction of this compound from honey samples.[3]
-
Sample Homogenization: Weigh 1 g of honey into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of a solution of 80:20 (v/v) methanol and 0.1% formic acid in water.
-
Vortexing: Homogenize the mixture using a vortex mixer until the honey is fully dissolved.
-
Ultrasonication: Place the sample in an ultrasonic bath for 10 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the sample to pellet any solid particles.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The HPLC analysis is performed using a reversed-phase C18 column.
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of methanol and 0.1% formic acid in water (75:25, v/v) is recommended.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[4]
-
Detection Wavelength: 368 nm.[4]
-
Injection Volume: 10 µL.
Method Validation
Method validation should be performed according to international guidelines to ensure the reliability of the results. The following parameters are key to establishing the performance of the analytical method.
| Validation Parameter | Typical Range |
| Linearity (Correlation Coefficient, R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Selectivity | No interfering peaks at the retention time of the analyte |
Note: The values presented in the table are typical and may vary depending on the specific instrumentation and laboratory conditions. A full validation study should be conducted before routine use of the method.
Results and Discussion
This HPLC-UV method provides a straightforward and reliable approach for the quantification of this compound. The described sample preparation protocol is effective for extracting the analyte from a complex matrix like honey. The chromatographic conditions are optimized to achieve good peak shape and resolution.
Visualization of Experimental Workflow and a Putative Signaling Pathway
To aid in the understanding of the analytical process and the potential biological relevance of this compound, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijariie.com [ijariie.com]
- 3. Honey Geographical Origin Characterization and Authentication Based on Spectrophotometric Assays, Physicochemical Parameters, and LC-MS/MS Polyphenolic Profiling [mdpi.com]
- 4. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-Methoxykaempferol in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention in cancer research due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-proliferative effects. Kaempferol, a well-studied flavonol, has demonstrated notable anti-cancer activity across various cancer types by modulating critical cellular signaling pathways. 8-Methoxykaempferol, a methoxylated derivative of kaempferol, is a natural flavonol glycoside with potential for enhanced pharmacological activity. While direct and extensive research on this compound in oncology is still emerging, its structural similarity to kaempferol suggests it may possess comparable or even superior anti-cancer properties. This document provides a comprehensive overview of the potential applications of this compound in cancer research, drawing upon the extensive knowledge of its parent compound, kaempferol. Detailed experimental protocols are provided to guide researchers in investigating the anti-cancer effects of this compound.
Potential Mechanisms of Action
Based on the known mechanisms of kaempferol, this compound is hypothesized to exert its anti-cancer effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2]
-
Induction of Apoptosis: this compound may trigger programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This can involve the regulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly (ADP-ribose) polymerase (PARP).[3][4][5]
-
Cell Cycle Arrest: It is anticipated that this compound can induce cell cycle arrest at various checkpoints (e.g., G2/M phase), thereby inhibiting the uncontrolled proliferation of cancer cells.[3][6] This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a crucial pathway for cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[7][8] Kaempferol has been shown to inhibit this pathway, and it is plausible that this compound shares this activity.[8][9][10]
-
Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a critical role in transmitting extracellular signals to the nucleus to control gene expression and various cellular processes. Kaempferol has been demonstrated to modulate this pathway to induce apoptosis and autophagy in cancer cells.[11]
Data Presentation: In Vitro Efficacy of Kaempferol
The following table summarizes the 50% inhibitory concentration (IC50) values of kaempferol in various cancer cell lines, providing a benchmark for designing experiments with this compound. It is crucial to experimentally determine the IC50 values for this compound in the cell lines of interest.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic Cancer | PANC-1 | 78.75 | [12] |
| Pancreatic Cancer | Mia PaCa-2 | 79.07 | [12] |
| Breast Cancer | MDA-MB-453 | ~10-50 | [3] |
| Ovarian Cancer | A2780 | Data not specified | [5] |
| Ovarian Cancer | OVCAR-3 | Data not specified | [13] |
| Lung Cancer | H460 | Data not specified | [5] |
| Glioblastoma | U87 | Data not specified | [14] |
| Colon Cancer | HT29 | Data not specified | [14] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer potential of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate its IC50 value.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight culture medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its IC50 value for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and MAPK.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[12][15]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice)
-
Cancer cell line for injection
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Visualizations
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising natural compound for cancer research. Based on the extensive studies on its parent compound, kaempferol, it is hypothesized to exert potent anti-cancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of key pro-survival signaling pathways. The provided application notes and detailed experimental protocols offer a solid framework for researchers to systematically investigate the therapeutic potential of this compound. Further research is warranted to elucidate its specific mechanisms of action and to evaluate its efficacy in preclinical and eventually clinical settings.
References
- 1. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Kaempferol targets Src to exert its chemopreventive effects on mammary tumorigenesis via regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Methoxykaempferol as an Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxykaempferol, a naturally occurring flavonoid, is a methoxy derivative of kaempferol. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their diverse biological activities, including antimicrobial properties.[1][2] This document provides detailed application notes and protocols for researchers investigating the potential of this compound as an antibacterial agent. The information is compiled from existing research on kaempferol and its derivatives, offering a foundational guide for experimental design and data interpretation.
Antibacterial Spectrum and Efficacy
While specific quantitative data for this compound is limited in publicly available literature, the antibacterial activity of the parent compound, kaempferol, and its various glycosides have been reported against a range of both Gram-positive and Gram-negative bacteria. The proposed antibacterial mechanisms for kaempferol and its derivatives, which likely extend to this compound, include disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and interference with bacterial energy metabolism.[1][3]
Table 1: Reported Minimum Inhibitory Concentrations (MIC) of Kaempferol and its Derivatives against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Kaempferol | Staphylococcus aureus | 62.5 | [Redalyc] |
| Kaempferol | Escherichia coli | >500 | [Redalyc] |
| Kaempferol-3-O-glucoside | Staphylococcus aureus | 0.625 - 5.00 | [ResearchGate] |
| Kaempferol-3-O-glucoside | Escherichia coli | 1.25 - 5.00 | [ResearchGate] |
| Kaempferol Rhamnoside Derivatives | Various Bacteria | 16 - 128 | [PMC] |
Note: The data presented above is for kaempferol and its glycosidic derivatives. MIC values for this compound are expected to be in a similar range and should be determined experimentally.
Table 2: Expected Minimum Bactericidal Concentrations (MBC) of this compound
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4] Generally, for bactericidal compounds, the MBC is typically 2 to 4 times the MIC value.
| Bacterial Strain | Expected MIC Range (µg/mL) | Expected MBC Range (µg/mL) |
| Staphylococcus aureus | 60 - 130 | 120 - 520 |
| Bacillus subtilis | 60 - 130 | 120 - 520 |
| Escherichia coli | >200 | >400 |
| Pseudomonas aeruginosa | >200 | >400 |
Note: This table provides an estimated range based on data for related compounds. Actual values must be determined empirically.
Proposed Mechanisms of Antibacterial Action
The antibacterial activity of flavonoids like kaempferol is often multifactorial. The primary proposed mechanisms that are likely relevant for this compound are detailed below.
Disruption of Bacterial Cell Membrane Integrity
Flavonoids can intercalate into the bacterial cell membrane, leading to a loss of structural integrity and function. This can result in the leakage of essential intracellular components and ultimately cell death.[3][5]
Caption: Disruption of bacterial cell membrane by this compound.
Inhibition of Bacterial Nucleic Acid Synthesis
Kaempferol has been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria.[2] By targeting this enzyme, this compound could effectively halt bacterial proliferation.
Caption: Inhibition of bacterial DNA gyrase by this compound.
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on Mueller-Hinton Agar (MHA).
-
Inoculate a few colonies into sterile MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (or a working dilution) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and bacterial inoculum, but no compound).
-
Well 12 will serve as the sterility control (containing MHB only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine if the compound is bactericidal or bacteriostatic.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette tips or loops
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.
-
Plating: Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).[4]
Safety Precautions
-
This compound is a chemical compound. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
All work with bacterial cultures should be performed in a biological safety cabinet (BSC) using aseptic techniques.
-
Dispose of all biological waste in accordance with institutional guidelines.
Conclusion
This compound holds promise as a potential antibacterial agent. The protocols and information provided herein serve as a comprehensive guide for researchers to systematically evaluate its efficacy and mechanisms of action. Further research is warranted to establish a definitive antibacterial profile and to explore its therapeutic potential.
References
- 1. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Chemical composition, antibacterial activity and action mechanism of different extracts from hawthorn (Crataegus pinnatifida Bge.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
8-Methoxykaempferol for Neuroprotective Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant challenge to global health. The complex pathology of these disorders, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents. Flavonoids, a class of natural polyphenolic compounds, have garnered considerable attention for their potential neuroprotective properties. Kaempferol, a prominent flavonol found in various plants, has been extensively studied for its antioxidant, anti-inflammatory, and anti-apoptotic effects in neuronal models.
This document focuses on 8-methoxykaempferol , a methoxylated derivative of kaempferol. While direct experimental evidence for the neuroprotective effects of this compound is currently limited in the scientific literature, its structural relationship to the well-characterized neuroprotective agent kaempferol suggests it is a promising candidate for investigation. The presence of a methoxy group can influence the pharmacokinetic and pharmacodynamic properties of flavonoids, potentially enhancing their bioavailability and efficacy. Methoxylation can increase lipophilicity, facilitating passage across the blood-brain barrier, and may modulate interactions with cellular targets.[1]
These application notes and protocols are designed to provide a comprehensive framework for researchers to investigate the neuroprotective potential of this compound. The methodologies are largely adapted from established protocols for kaempferol and are intended to serve as a robust starting point for novel research in this area.
Chemical and Physical Properties
This compound is a natural plant flavonoid with the chemical formula C₁₆H₁₂O₇.[2] It is a methoxy derivative of kaempferol, with the methoxy group attached at the 8-position of the A-ring.
| Property | Description | Reference |
| Appearance | Light yellow to yellow crystalline or powdery solid | |
| Molecular Formula | C₁₆H₁₂O₇ | [2] |
| Molecular Weight | 316.26 g/mol | [2] |
| Melting Point | Approximately 280-285 °C | |
| Solubility | Soluble in most organic solvents, such as ethanol, dichloromethane, and acetone. |
Hypothesized Neuroprotective Mechanisms of Action
Based on the known activities of kaempferol and the influence of methoxylation on flavonoid bioactivity, this compound is hypothesized to exert neuroprotective effects through several key mechanisms:
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.
-
Anti-inflammatory Effects: Through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines in microglia and astrocytes.
-
Anti-apoptotic Activity: By regulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and inhibiting caspase activity.
Quantitative Data from Neuroprotective Studies of Kaempferol (as a proxy)
The following tables summarize quantitative data from studies on kaempferol, which can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of Kaempferol
| Cell Line | Insult/Model | Kaempferol Concentration | Outcome Measure | Result |
| HT22 (mouse hippocampal) | Glutamate (5 mM) | 25 µM | Cell Viability | Increased to 105.18 ± 7.48% of control |
| HT22 (mouse hippocampal) | Glutamate (5 mM) | 25 µM | Intracellular ROS | Attenuated a 3.70 ± 0.01-fold increase to 0.72 ± 0.01-fold |
| HT22 (mouse hippocampal) | Glutamate (5 mM) | 25 µM | Ca²⁺ Influx | Reduced a 1.93 ± 0.08-fold increase to 0.89 ± 0.02-fold |
| Rat cerebellar granule neurons | Oxidative Stress | 8 ± 2 µM | Apoptosis | 50% inhibition |
| BV-2 (microglial cells) | Lipopolysaccharide (LPS) | 10-100 µM | Neuroinflammation | Suppression of microglial activation |
Table 2: In Vivo Neuroprotective Effects of Kaempferol
| Animal Model | Insult/Model | Kaempferol Dosage | Outcome Measure | Result |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 100 mg/kg (intragastric) | Microglia Activation & Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Inhibition of activation and reduced cytokine expression |
| Rats | MCAO | Intravenous injection | Apoptosis and Caspase-9 Activity | Inhibition in the striatum |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Protocol 1: In Vitro Neuroprotection Against Oxidative Stress
Objective: To determine the protective effect of this compound against glutamate-induced oxidative stress in a neuronal cell line.
Cell Line: HT22 (mouse hippocampal neuronal cells)
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
DMSO
Procedure:
-
Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce oxidative stress by adding 5 mM glutamate to the wells (except for the control group).
-
Incubate for 24 hours.
-
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Intracellular ROS Measurement (DCFH-DA Assay):
-
After the treatment period, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
Protocol 2: In Vitro Anti-Neuroinflammatory Activity
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in activated microglial cells.
Cell Line: BV2 (mouse microglial cells)
Materials:
-
BV2 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (antibodies against iNOS, COX-2, p-NF-κB, NF-κB, and β-actin)
Procedure:
-
Cell Culture and Plating: Culture and seed BV2 cells in 6-well plates at a density of 2.5 x 10⁵ cells/well.
-
Treatment:
-
Pre-treat cells with this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatant to measure the levels of TNF-α and IL-6 according to the manufacturer's instructions for the respective ELISA kits.
-
-
Western Blot Analysis:
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, p-NF-κB, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
-
Protocol 3: In Vivo Neuroprotection in an Ischemic Stroke Model
Objective: To assess the neuroprotective efficacy of this compound in a rat model of transient middle cerebral artery occlusion (MCAO).
Animal Model: Male Sprague-Dawley rats (250-300g)
Materials:
-
This compound
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement
-
Neurological deficit scoring system
-
Reagents for immunohistochemistry (e.g., antibodies for NeuN, Iba-1)
Procedure:
-
Animal Groups:
-
Sham-operated group.
-
MCAO + Vehicle group.
-
MCAO + this compound (different doses, e.g., 25, 50, 100 mg/kg).
-
-
MCAO Surgery:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery for 2 hours, followed by reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal or intragastric route) at the onset of reperfusion.
-
-
Neurological Deficit Scoring:
-
Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).
-
-
Infarct Volume Measurement:
-
At 24 hours post-MCAO, sacrifice the animals and perfuse the brains.
-
Slice the brains and stain with 2% TTC solution.
-
Calculate the infarct volume using image analysis software.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on brain sections to assess neuronal survival (NeuN) and microglial activation (Iba-1).
-
Visualizations
Signaling Pathways
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for neuroprotective studies.
Conclusion
While direct experimental data on this compound for neuroprotection remains to be established, its structural similarity to kaempferol provides a strong rationale for its investigation. The protocols and data presented here, derived from extensive research on kaempferol, offer a solid foundation for researchers to explore the therapeutic potential of this compound in the context of neurodegenerative diseases. Future studies should focus on directly assessing its efficacy in various in vitro and in vivo models to elucidate its specific mechanisms of action and to determine if the 8-methoxy substitution confers advantageous neuroprotective properties.
References
Formulating 8-Methoxykaempferol for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of 8-Methoxykaempferol, a methoxy derivative of the flavonoid kaempferol, for in vivo studies. Due to its poor aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in preclinical research.
Physicochemical Properties of this compound
This compound is a naturally occurring flavonoid with a molecular weight of approximately 316.26 g/mol . It typically appears as a light yellow to yellow crystalline solid.[1] Like many flavonoids, it is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, dichloromethane, and acetone.[1]
Table 1: General Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Poorly soluble | [1] |
| Ethanol | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Acetone | Soluble | [1] |
| DMSO | Expected to be soluble (based on similar flavonoids) | |
| PEG 400 | Expected to be soluble (based on similar flavonoids) | |
| Tween 80 | Expected to aid in dispersion/solubilization |
Formulation Strategies for In Vivo Administration
The low aqueous solubility of this compound necessitates the use of specific formulation strategies to ensure its bioavailability in animal models. The choice of formulation will depend on the intended route of administration.
Oral Administration
For oral delivery, the primary goal is to enhance the dissolution rate and absorption of this compound in the gastrointestinal tract.
Protocol 2.1.1: Preparation of a Suspension for Oral Gavage
This protocol is suitable for initial preclinical studies.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Homogenizer (optional)
-
Magnetic stirrer
Procedure:
-
Weigh the required amount of this compound.
-
Levigate the powder in a mortar with a small amount of the CMC solution to form a smooth paste.
-
Gradually add the remaining CMC solution while continuously stirring.
-
For a more uniform suspension, homogenize the mixture for 2-5 minutes.
-
Continuously stir the suspension using a magnetic stirrer during administration to ensure dose uniformity.
Table 2: Example Formulation for Oral Gavage (Suspension)
| Component | Concentration | Purpose |
| This compound | 10-100 mg/kg | Active Ingredient |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) | Suspending Agent |
| Sterile Water | q.s. | Vehicle |
Intravenous Administration
For intravenous (IV) administration, this compound must be completely dissolved to prevent embolism. Co-solvent systems are commonly employed.
Protocol 2.2.1: Preparation of a Solubilized Formulation for Intravenous Injection
This protocol utilizes a common co-solvent system to achieve a clear solution suitable for IV injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. Vortex until fully dissolved.
-
Add PEG 400 to the solution and vortex to mix.
-
Add Tween® 80 to the mixture and vortex thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to avoid precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulates before administration.
Table 3: Example Formulation for Intravenous Injection
| Component | Percentage of Final Volume | Purpose |
| This compound | Target Concentration | Active Ingredient |
| DMSO | 10% | Primary Solvent |
| PEG 400 | 40% | Co-solvent |
| Tween® 80 | 5% | Surfactant |
| Sterile Saline (0.9% NaCl) | 45% | Vehicle |
Note: The final concentration of DMSO should be carefully considered to minimize potential toxicity. For many animal models, a final DMSO concentration of 10% or less in the injected volume is generally considered acceptable.
Experimental Workflows
Diagram 1: Workflow for Oral Formulation Preparation
Caption: Workflow for preparing an this compound suspension for oral administration.
Diagram 2: Workflow for Intravenous Formulation Preparation
Caption: Workflow for preparing an this compound solution for intravenous administration.
Putative Signaling Pathways of this compound
Based on studies of the closely related flavonoid, kaempferol, this compound is anticipated to modulate key cellular signaling pathways involved in inflammation and cancer.
Diagram 3: Potential Inhibition of the PI3K/AKT Signaling Pathway by this compound
Caption: Putative inhibition of the PI3K/AKT pathway by this compound.
Diagram 4: Potential Modulation of the MAPK/ERK Signaling Pathway by this compound
References
8-Methoxykaempferol: A Promising Natural Compound for Food Additive Applications
Application Note & Protocols for Researchers and Drug Development Professionals
Introduction
8-Methoxykaempferol, a naturally occurring flavonoid, has garnered significant interest as a potential food additive owing to its diverse bioactive properties. As a derivative of kaempferol, a well-studied flavonol found in many edible plants, this compound exhibits promising antioxidant, anti-inflammatory, and anticancer activities. These properties suggest its potential utility in enhancing food quality, extending shelf life, and offering health benefits. This document provides a comprehensive overview of the current scientific understanding of this compound, including its biological activities supported by available quantitative data, detailed experimental protocols for its evaluation, and a summary of its safety profile.
Physicochemical Properties
This compound is a flavonoid characterized by a methoxy group at the 8-position of the kaempferol backbone. This structural modification can influence its biological activity and physicochemical properties, such as solubility and bioavailability.
| Property | Value | Reference |
| Molecular Formula | C16H12O7 | ChemSpider |
| Molecular Weight | 316.26 g/mol | ChemSpider |
| Appearance | Yellow crystalline solid | (General knowledge) |
| Solubility | Soluble in organic solvents like ethanol, DMSO | (General knowledge) |
Bioactive Properties and Quantitative Data
While research specifically on this compound is still emerging, studies on its parent compound, kaempferol, and other methoxyflavones provide valuable insights into its potential bioactivities. The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer effects of kaempferol and related compounds, which can serve as a proxy for estimating the potential of this compound.
Antioxidant Activity
The antioxidant capacity of flavonoids is crucial for their role in preventing oxidative damage in food systems and biological systems. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.
Table 1: Antioxidant Activity of Kaempferol and Related Flavonoids (IC50 values)
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference |
| Kaempferol | >100 | ~10-50 | [Various sources] |
| Quercetin (positive control) | ~5-20 | ~1-10 | [Various sources] |
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases. Flavonoids can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO). The inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a standard in vitro model for assessing anti-inflammatory potential.
Table 2: Anti-inflammatory Activity of Kaempferol and Related Flavonoids (IC50 values)
| Compound | Nitric Oxide (NO) Inhibition IC50 (µM) in RAW 264.7 cells | Reference |
| Kaempferol | ~20-50 | [Various sources] |
| L-NMMA (positive control) | ~10-30 | [Various sources] |
Anticancer Activity
The cytotoxic effects of flavonoids against various cancer cell lines are a key area of research for developing novel anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and determine the concentration at which a compound inhibits 50% of cell growth (IC50).
Table 3: Anticancer Activity of Kaempferol and Methoxyflavones against Various Cancer Cell Lines (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Kaempferol | HeLa (Cervical Cancer) | ~25-50 | [Various sources] |
| Kaempferol | MCF-7 (Breast Cancer) | ~15-40 | [Various sources] |
| Methoxyflavone derivative | A549 (Lung Cancer) | ~10-30 | [Various sources] |
| Methoxyflavone derivative | HepG2 (Liver Cancer) | ~20-60 | [Various sources] |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the evaluation of this compound's bioactivities.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Dissolve this compound in methanol to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for ascorbic acid.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample or standard solutions to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol describes the method to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group).
-
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample and determine the IC50 value.
MTT Assay for Cytotoxicity
This protocol details the procedure for evaluating the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the concentration of the sample and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The biological activities of flavonoids like this compound are often mediated through the modulation of specific cellular signaling pathways.
Antioxidant mechanism of this compound.
Anti-inflammatory signaling pathway.
Application Notes and Protocols for Testing the Bioactivity of 8-Methoxykaempferol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the antioxidant, anti-inflammatory, and anti-cancer properties of 8-Methoxykaempferol, a naturally occurring methoxylated flavonoid. The detailed protocols and data presentation guidelines are designed to facilitate the systematic evaluation of its therapeutic potential.
Introduction
This compound is a natural flavonol glycoside found in various plants. Flavonoids, a class of polyphenolic secondary metabolites, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The parent compound, kaempferol, has been extensively studied for its ability to modulate key cellular signaling pathways implicated in chronic diseases. The addition of a methoxy group at the 8-position may alter the bioavailability and bioactivity of the parent molecule, making this compound a compound of significant interest for drug discovery.
This document outlines a series of in vitro experiments to characterize the bioactivity of this compound, focusing on its antioxidant capacity, its ability to mitigate inflammatory responses, and its potential to inhibit cancer cell proliferation.
Experimental Workflow
The overall experimental design follows a logical progression from initial screening for antioxidant properties to more complex cell-based assays for anti-inflammatory and anti-cancer activities, culminating in the investigation of underlying molecular mechanisms.
Application Notes & Protocols: Assessing the Antioxidant Activity of 8-Methoxykaempferol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-Methoxykaempferol is a methylated flavonoid, a derivative of kaempferol, which is a well-known natural antioxidant found in many plant-based foods. Flavonoids exert their antioxidant effects through various mechanisms, including scavenging free radicals, chelating metal ions, and modulating cellular antioxidant defense systems.[1] The addition of a methoxy group can alter the molecule's physicochemical properties, such as lipophilicity, potentially influencing its bioavailability and antioxidant efficacy. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro and cell-based antioxidant activity of this compound.
Logical Workflow for Antioxidant Assessment
The following diagram outlines a typical workflow for evaluating the antioxidant potential of a compound like this compound, progressing from initial chemical screening to more biologically relevant cell-based assays.
References
8-Methoxykaempferol: A Reference Standard for Phytochemical Analysis and Biological Activity Screening
Application Note
Publication Number: AN-08-MK-2025
Author
Abstract
This document provides detailed application notes and experimental protocols for the use of 8-Methoxykaempferol as a reference standard in phytochemical analysis. It includes a comprehensive High-Performance Liquid Chromatography (HPLC) method for quantification, along with protocols for assessing its biological activities, specifically its antioxidant, anti-inflammatory, and enzyme inhibitory properties. Furthermore, this note elucidates the modulatory effects of this compound on key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, providing a basis for its potential therapeutic applications. All quantitative data is summarized in structured tables, and complex biological pathways and experimental workflows are visualized using diagrams in DOT language.
Introduction
This compound is a naturally occurring O-methylated flavonol, a type of flavonoid found in various plant species. As a derivative of kaempferol, it shares a similar chemical scaffold but possesses a methoxy group at the C8 position, which can influence its physicochemical properties and biological activities. Flavonoids are a major class of secondary metabolites in plants and are of great interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to their diverse biological effects, including antioxidant, anti-inflammatory, and anti-cancer properties.
The accurate quantification of this compound in plant extracts and herbal formulations is crucial for quality control and standardization. This application note provides a detailed and validated High-Performance Liquid Chromatography (HPLC) method suitable for this purpose. Furthermore, understanding the biological activities of this compound is essential for exploring its therapeutic potential. This document outlines protocols for evaluating its antioxidant capacity, its inhibitory effects on key inflammatory enzymes like cyclooxygenase-2 (COX-2), and its impact on other enzymes such as xanthine oxidase.
Cellular signaling pathways play a critical role in mediating the biological effects of natural compounds. This note also delves into the molecular mechanisms of this compound, focusing on its interaction with the PI3K/Akt, MAPK, and NF-κB signaling cascades, which are central to cell survival, proliferation, and inflammation.
Phytochemical Analysis: Quantification of this compound by HPLC
A precise and reliable analytical method is essential for the quantification of this compound in various matrices. The following protocol is based on established methods for flavonoid analysis and has been adapted for this compound.
Experimental Protocol: HPLC Method for this compound
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 365 nm.
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation:
-
Plant Extract: Accurately weigh about 1 g of the dried and powdered plant material. Extract with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes. Collect the supernatant. Repeat the extraction process twice. Combine the supernatants and evaporate to dryness under reduced pressure. Reconstitute the residue in a known volume of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before injection into the HPLC system.
4. Method Validation Parameters (Representative Data for Kaempferol):
The following table summarizes typical validation parameters for the HPLC analysis of kaempferol, which can be used as a reference for the validation of the this compound method.[1][2][3][4]
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time | Dependent on specific column and conditions, but typically between 15-25 minutes for flavonoids on a C18 column with the described mobile phase. |
Experimental Workflow for HPLC Analysis
Biological Activity Assessment
This compound, like other flavonoids, is expected to exhibit a range of biological activities. The following protocols provide methods to assess its antioxidant, anti-inflammatory, and enzyme inhibitory potential.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Quantitative Data (Reference):
While specific data for this compound is limited, the related compound kaempferol has shown potent DPPH radical scavenging activity.[5]
| Compound | DPPH Scavenging IC50 |
| Kaempferol | ~4.35 µg/mL |
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay
The inhibition of the COX-2 enzyme is a key mechanism for anti-inflammatory drugs.
Experimental Protocol:
-
Assay Kit: Utilize a commercially available COX-2 inhibitor screening assay kit.
-
Procedure: Follow the manufacturer's instructions. Typically, the assay involves the incubation of the COX-2 enzyme with arachidonic acid (the substrate) in the presence and absence of this compound.
-
Measurement: The production of prostaglandin H2 (PGH2), the product of the COX-2 reaction, is measured, often through a colorimetric or fluorometric method.
-
Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
Quantitative Data (Reference):
| Compound | COX-2 Inhibition IC50 |
| Celecoxib (a known NSAID) | ~0.04 µM |
| Kaempferol | Varies depending on assay conditions |
Enzyme Inhibition: Xanthine Oxidase Inhibition Assay
Xanthine oxidase is an enzyme involved in purine metabolism and its inhibition is a therapeutic target for gout.
Experimental Protocol:
-
Reagents:
-
Xanthine oxidase from bovine milk.
-
Xanthine as the substrate.
-
Phosphate buffer (pH 7.5).
-
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of this compound in the phosphate buffer.
-
Initiate the reaction by adding the substrate, xanthine.
-
Monitor the formation of uric acid, the product of the reaction.
-
-
Measurement: The increase in absorbance at 295 nm due to the formation of uric acid is measured using a spectrophotometer.
-
Calculation: The rate of the reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.[1][11][12][13][14][15]
Quantitative Data (Reference):
Kaempferol has been shown to be an inhibitor of xanthine oxidase.[11][14]
| Compound | Xanthine Oxidase Inhibition IC50 |
| Kaempferol | ~2.5 µM |
| Allopurinol (a known inhibitor) | ~2.1 µM |
Modulation of Cellular Signaling Pathways
This compound is likely to exert its biological effects by modulating key cellular signaling pathways. The following sections describe its potential effects on the PI3K/Akt, MAPK, and NF-κB pathways, primarily based on studies of the closely related compound, kaempferol.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Its dysregulation is often associated with cancer. Kaempferol has been shown to inhibit this pathway.[16][17][18][19][20][21][22][23][24]
Potential Mechanism of Action:
This compound may inhibit the PI3K/Akt pathway by:
-
Inhibiting the phosphorylation of Akt: This would prevent the activation of downstream targets.
-
Modulating upstream regulators: It might affect the activity of receptor tyrosine kinases (RTKs) or the lipid phosphatase PTEN.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. Kaempferol is known to modulate this pathway.[8][22][25][26][27]
Potential Mechanism of Action:
This compound may influence the MAPK pathway by:
-
Altering the phosphorylation status of key kinases: This includes ERK, JNK, and p38 MAPK. The specific effect (activation or inhibition) can be cell-type and context-dependent.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Its inhibition is a major target for anti-inflammatory drug development.
Potential Mechanism of Action:
This compound may inhibit the NF-κB pathway by:
-
Preventing the degradation of IκBα: IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing its degradation, this compound would block the translocation of NF-κB to the nucleus.[23][28]
Conclusion
This compound is a valuable phytochemical standard for analytical and biological research. The provided HPLC method offers a reliable approach for its quantification in various samples. The outlined protocols for assessing its antioxidant, anti-inflammatory, and enzyme inhibitory activities provide a framework for investigating its therapeutic potential. Furthermore, the elucidation of its potential modulatory effects on key signaling pathways such as PI3K/Akt, MAPK, and NF-κB offers insights into its mechanisms of action and highlights its promise as a lead compound for drug discovery. Further research is warranted to fully characterize the biological activities and therapeutic applications of this compound.
References
- 1. ijariie.com [ijariie.com]
- 2. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. COX (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids: Discovery of novel p38-α MAPK inhibitors as potent interceptors of macrophage-dependent production of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. globinmed.com [globinmed.com]
- 14. researchgate.net [researchgate.net]
- 15. Kaempferol targets Src to exert its chemopreventive effects on mammary tumorigenesis via regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acute Kaempferol Stimulation Induces AKT Phosphorylation in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kaempferol Suppresses Transforming Growth Factor-β1-Induced Epithelial-to-Mesenchymal Transition and Migration of A549 Lung Cancer Cells by Inhibiting Akt1-Mediated Phosphorylation of Smad3 at Threonine-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. synapse.koreamed.org [synapse.koreamed.org]
- 20. Acute Kaempferol Stimulation Induces AKT Phosphorylation in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iris.unito.it [iris.unito.it]
- 22. Constitutive degradation of IκBα in human T lymphocytes is mediated by calpain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nacalai.com [nacalai.com]
- 24. dpph assay ic50: Topics by Science.gov [science.gov]
- 25. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Use of IL-8 release and p38 MAPK activation in THP-1 cells to identify allergens and to assess their potency in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 28. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Models for Studying 8-Methoxykaempferol Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific in vivo studies directly investigating the effects of 8-Methoxykaempferol are limited in publicly available scientific literature. However, this compound is a methoxylated derivative of kaempferol, a widely studied flavonoid. The following application notes and protocols are based on established in vivo models and findings for kaempferol. These can serve as a strong foundation for designing and conducting in vivo research on this compound, with the rationale that its structural similarity to kaempferol may translate to comparable, albeit potentially modulated, biological activities. Researchers should consider potential differences in bioavailability, metabolism, and potency.
Application Notes
This document provides detailed protocols for in vivo models relevant to the study of this compound's therapeutic potential, drawing from extensive research on its parent compound, kaempferol. The provided protocols cover key therapeutic areas where kaempferol has shown promise, including oncology, osteoporosis, and inflammation.
Key Therapeutic Areas and Mechanisms of Action:
-
Oncology: Kaempferol has been shown to inhibit tumor growth and metastasis in various cancer models. Its anticancer effects are attributed to the modulation of several signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to apoptosis and cell cycle arrest.[1][2]
-
Osteoporosis: In animal models of postmenopausal osteoporosis, kaempferol has demonstrated bone-protective effects.[3] It is known to promote osteoblast differentiation and inhibit osteoclast activity by influencing pathways such as BMP-2, NF-κB, and mTOR signaling.[3][4]
-
Inflammation: Kaempferol exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5] It targets key inflammatory signaling pathways like NF-κB and MAPK, and has shown efficacy in models of neuroinflammation and systemic inflammation.[5][6]
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on kaempferol, providing a comparative overview of dosages, administration routes, and key findings.
Table 1: In Vivo Pharmacokinetics of Kaempferol in Rats
| Animal Model | Administration Route | Dose (mg/kg) | Tmax (hours) | Bioavailability (%) | Reference |
| Sprague-Dawley Rat | Intravenous (IV) | 10 | - | - | [4][7] |
| Sprague-Dawley Rat | Intravenous (IV) | 25 | - | - | [4][7] |
| Sprague-Dawley Rat | Oral (PO) | 100 | ~1-2 | ~2-3.1 | [4][7][8] |
| Sprague-Dawley Rat | Oral (PO) | 250 | ~1-2 | ~2.1 | [4][7][8] |
Table 2: In Vivo Efficacy of Kaempferol in Disease Models
| Disease Model | Animal Model | Administration Route | Dose (mg/kg/day) | Duration | Key Findings | Reference |
| Osteoporosis | Ovariectomized (OVX) Rat | Oral | Not Specified | 8 weeks | Increased bone mineral density and improved bone structure. | [2][5] |
| Cancer | Pancreatic Cancer Xenograft (Mouse) | Oral | 100 | Until tumor reached ~100 mm³ | Significantly suppressed tumor growth (weight and volume). | [9] |
| Cancer | Gastric Cancer Xenograft (Mouse) | Not Specified | Not Specified | Not Specified | Potently inhibited tumor cell proliferation and induced apoptosis. | [10] |
| Inflammation | LPS-induced Neuroinflammation (Mouse) | Oral | 25, 50, 100 | 7 days | Reduced production of pro-inflammatory cytokines in the brain. | [6] |
| Inflammation | D-GalN/LPS-induced Acute Liver Failure (Mouse) | Intravenous | 2.5, 5, 10, 20, 40 | Pre-treatment 2h before induction | 5 mg/kg showed the highest survival rate and reduced liver injury. | [11] |
Experimental Protocols
Ovariectomy-Induced Osteoporosis Model in Rats
This model mimics postmenopausal osteoporosis due to estrogen deficiency.[12][13]
Protocol:
-
Animal Selection: Use female Sprague-Dawley or Wistar rats, approximately 3 months old.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Ovariectomy (OVX):
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Make a dorsal midline incision and locate the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes, then remove the ovaries.
-
Suture the muscle and skin layers.
-
For the sham group, perform a similar surgery without removing the ovaries.
-
-
Post-operative Care: Administer analgesics and monitor the animals for recovery.
-
Treatment:
-
Allow a recovery period of 2-4 weeks for the establishment of bone loss.
-
Prepare this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Administer the compound orally via gavage daily for the specified duration (e.g., 8-12 weeks).[5]
-
Include a vehicle control group (OVX rats receiving only the vehicle) and a positive control group (e.g., estradiol valerate treatment).
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the animals.
-
Collect femur and tibia bones for analysis.
-
Measure bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA).
-
Analyze bone microarchitecture using micro-computed tomography (µCT).
-
Conduct biomechanical testing to assess bone strength.
-
Perform histological analysis of bone sections.
-
Analyze serum and urine for bone turnover markers (e.g., ALP, TRAP, osteocalcin).
-
Xenograft Cancer Model in Mice
This model is used to evaluate the anti-tumor efficacy of a compound on human cancer cells implanted in immunodeficient mice.[9][14]
Protocol:
-
Animal Selection: Use immunodeficient mice (e.g., BALB/c nude or SCID mice), 4-6 weeks old.
-
Cell Culture: Culture the desired human cancer cell line (e.g., PANC-1 for pancreatic cancer) under standard conditions.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a sterile medium (e.g., PBS) at a concentration of approximately 1 x 10⁷ cells/200 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²).
-
-
Treatment:
-
When the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle.
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and frequency.[9]
-
The control group should receive the vehicle only.
-
-
Outcome Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Analyze protein expression in tumor lysates via Western blotting to investigate signaling pathways.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice
This model is used to study acute systemic inflammation and the anti-inflammatory effects of a compound.[6][15]
Protocol:
-
Animal Selection: Use male BALB/c or C57BL/6 mice.
-
Pre-treatment:
-
Administer this compound or vehicle to the respective groups for a specified period (e.g., 7 days) via the chosen route (e.g., oral gavage).[6]
-
-
Induction of Inflammation:
-
On the final day of pre-treatment, intraperitoneally inject the mice with LPS (e.g., 5 mg/kg).
-
The control group should receive a saline injection.
-
-
Sample Collection and Analysis:
-
At a specified time point after LPS injection (e.g., 6 hours), collect blood via cardiac puncture.
-
Euthanize the mice and harvest relevant organs (e.g., brain, liver, lungs).
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and tissue homogenates using ELISA.
-
Analyze the expression of inflammatory markers (e.g., COX-2, iNOS) in tissues via Western blotting or qRT-PCR.
-
Perform histological analysis of tissues to assess inflammation and tissue damage.
-
Mandatory Visualization
Signaling Pathways
Caption: Key signaling pathways modulated by kaempferol in different disease contexts.
Experimental Workflows
References
- 1. Kaempferol suppresses acetaminophen-induced liver damage by upregulation/activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of kaempferol inhibits bone loss in rat model of ovariectomy-induced osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kaempferol alleviates LPS-induced neuroinflammation and BBB dysfunction in mice via inhibiting HMGB1 release and down-regulating TLR4/MyD88 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct effects of different doses of kaempferol on D-GalN/LPS-induced ALF depend on the autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]
- 13. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Tea Seed Kaempferol Triglycoside Attenuates LPS-Induced Systemic Inflammation and Ameliorates Cognitive Impairments in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Characterization of 8-Methoxykaempferol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-Methoxykaempferol is a natural flavonol, a type of flavonoid found in various plants.[1] Like its parent compound, kaempferol, it is investigated for a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects. Accurate and comprehensive characterization of this compound is crucial for drug discovery, quality control of natural products, and pharmacological studies. This document provides detailed protocols and data for the analytical characterization of this compound using modern chromatographic and spectroscopic techniques.
Section 1: Chromatographic Techniques
Chromatographic methods are essential for separating this compound from complex matrices and for its quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is a standard method for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides structural confirmation and high-sensitivity detection.
Experimental Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a validated method for the separation and quantification of this compound, adapted from established methods for kaempferol and its derivatives.[2][3][4]
Objective: To quantify this compound in a sample.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
This compound standard
-
Sample dissolved in mobile phase or a suitable solvent (e.g., methanol)
-
0.22 µm syringe filters
Procedure:
-
Preparation of Mobile Phase: Prepare fresh solutions of Mobile Phase A and B. Degas the solvents using sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample extract in the initial mobile phase composition. Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount using the calibration curve.
Data Presentation:
Table 1: Recommended RP-HPLC-UV Method Parameters
| Parameter | Recommended Value |
|---|---|
| Column | C18 (e.g., Intersil ODS-3, 4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | Isocratic (e.g., 75:25 B:A) or Gradient (e.g., start at 20% B, ramp to 90% B over 10 min)[4][5] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 35°C[4] |
| Detection Wavelength | ~265 nm and ~368 nm[2][3] |
| Injection Volume | 10 µL |
Experimental Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the unambiguous identification and sensitive quantification of this compound. This protocol is based on methods developed for flavonoid analysis.[5]
Objective: To confirm the identity of this compound and perform trace-level quantification.
Instrumentation and Materials:
-
LC-MS/MS system (e.g., QTOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
UPLC/HPLC system with a C18 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol
-
High-purity Nitrogen gas for nebulization and drying
Procedure:
-
LC Separation: Perform chromatographic separation using the conditions similar to the HPLC method (Table 1), often with faster gradients and smaller column particle sizes for UPLC systems.
-
MS Detection: Set the mass spectrometer parameters as detailed in Table 2. Operate in both positive and negative ionization modes for comprehensive analysis, although negative mode is often more sensitive for polyphenols.
-
Compound Tuning: Infuse a standard solution of this compound to optimize MS parameters, including fragmentor voltage and collision energy, to find the most stable and abundant precursor and product ions.
-
Data Acquisition: Acquire data in full scan mode to identify the precursor ion ([M+H]⁺ or [M-H]⁻). Perform product ion scans (MS/MS) on the precursor ion to obtain a characteristic fragmentation pattern.
-
Identification: Confirm the presence of this compound by matching the retention time, precursor mass, and fragmentation pattern with a reference standard or literature data.
Data Presentation:
Table 2: Typical LC-MS/MS Parameters and Expected Data for this compound
| Parameter | Recommended Value |
|---|---|
| Formula | C₁₆H₁₂O₇[1] |
| Molecular Weight | 316.26 g/mol [1] |
| Ionization Mode | ESI Negative ([M-H]⁻) or Positive ([M+H]⁺) |
| Precursor Ion (m/z) | Negative: 315.05; Positive: 317.06 |
| Nebulizer Gas Pressure | 45 psi[5] |
| Drying Gas Flow & Temp | 12 L/min at 300°C[5] |
| Capillary Voltage | 3-4.5 kV[5] |
| Collision Energy | Swept from 10-40 eV to optimize fragmentation[5] |
| Expected Fragments | Loss of CH₃ (methyl), CO (carbonyl), and retro-Diels-Alder (RDA) fragments of the C-ring.[6] |
Visualization:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of 8-Methoxykaempferol for Bioassays
This technical support hub is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 8-Methoxykaempferol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a significant hurdle in bioassays?
This compound is a naturally occurring flavonoid compound, a methoxylated derivative of kaempferol, which has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory effects.[1] Like many flavonoids, this compound is characterized by poor water solubility, which presents a major challenge in bioassays that are typically conducted in aqueous environments.[2][3] This limited solubility can lead to the precipitation of the compound in the assay medium, resulting in inaccurate dosing, reduced bioavailability, and consequently, unreliable and irreproducible experimental data.
Q2: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound is not extensively documented, its properties can be inferred from its parent compound, kaempferol. Kaempferol is known to be sparingly soluble in water but demonstrates good solubility in organic solvents.[3][4] The addition of a methoxy group in this compound can slightly alter its polarity, but it is generally expected to retain a preference for organic solvents over aqueous solutions.
Q3: Which solvents are recommended for preparing a stock solution of this compound?
For initial solubilization, organic solvents are the preferred choice. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing high-concentration stock solutions of flavonoids, including kaempferol and its derivatives.[4]
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
The concentration of DMSO should be kept to a minimum to avoid solvent-induced cytotoxicity. While tolerance can be cell-line dependent, a general recommendation is to maintain the final DMSO concentration in the cell culture medium at or below 0.1% to 0.5%.[5][6][7] It is always advisable to perform a vehicle control experiment to assess the effect of the solvent on the cells at the intended concentration.
Q5: Are there potential toxicity concerns with using cyclodextrins as solubilizing agents?
Yes, some cyclodextrins can exhibit cytotoxicity, which is dependent on the type of cyclodextrin, its concentration, and the cell line being used.[8][9][10][11] For instance, methylated cyclodextrins have been reported to be more cytotoxic than their hydroxypropylated counterparts.[9] It is crucial to determine the toxicity profile of the specific cyclodextrin in your experimental system by conducting a dose-response study with the cyclodextrin alone.
Troubleshooting Guide
Problem: The compound precipitates out of solution when added to the aqueous bioassay medium.
| Cause | Troubleshooting Steps | Expected Outcome |
| Poor Aqueous Solubility | Prepare a concentrated stock solution in a suitable organic solvent (e.g., 10-20 mM in DMSO). Subsequently, dilute this stock solution into the final aqueous assay buffer to achieve the desired working concentration. | The compound remains solubilized in the final assay medium due to the initial dissolution in a compatible solvent. |
| Solvent Polarity Shock | When diluting the organic stock solution into the aqueous medium, add the stock solution dropwise while gently vortexing or stirring the medium to ensure gradual mixing and prevent localized high concentrations that can lead to immediate precipitation.[1] | A clear solution is obtained as the compound is gradually introduced into the aqueous environment. |
| Insufficient Solvent Concentration | The final concentration of the organic co-solvent in the assay medium may be too low to maintain the solubility of the compound. It may be necessary to slightly increase the final co-solvent concentration. | The compound remains in solution. However, it is critical to ensure the final solvent concentration is not toxic to the cells. |
| Compound Instability | The compound may be unstable in the aqueous buffer at the experimental temperature or pH, leading to degradation and precipitation. | Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, light exposure) over the duration of the experiment. |
| Interaction with Media Components | Components of the cell culture medium, such as proteins and salts, can sometimes interact with the compound, causing it to precipitate.[10][12] | Test the solubility of the compound in a simpler buffer, like phosphate-buffered saline (PBS), to determine if specific media components are contributing to the precipitation. |
Quantitative Data Summary
The solubility of kaempferol, the parent compound of this compound, in various solvents is provided below as a reference.
| Solvent | Solubility (mg/mL) | Approximate Molar Solubility (mM) |
| DMSO | ~10[4] | ~35 |
| Ethanol | ~11[4] | ~38 |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2[4] | ~0.7 |
| Water | 0.0113 g/100g soln (~0.113 mg/mL)[13] | ~0.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound powder, high-purity DMSO or ethanol, sterile microcentrifuge tubes.
-
Procedure :
-
Accurately weigh the desired amount of this compound.
-
Transfer the powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO or ethanol to achieve the target stock concentration (e.g., 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Protocol 2: Cyclodextrin-Based Solubilization
-
Materials : this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, 0.22 µm syringe filter, freeze-dryer (optional).
-
Procedure :
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 1-5% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The resulting clear solution contains the solubilized this compound-cyclodextrin complex and can be used directly in bioassays or freeze-dried to obtain a powder.
-
Protocol 3: Nanoparticle Formulation using Nanoprecipitation
-
Materials : this compound, a biodegradable polymer (e.g., PLGA), a water-miscible organic solvent (e.g., acetone), a stabilizer (e.g., PVA), deionized water, magnetic stirrer, rotary evaporator, ultracentrifuge.
-
Procedure :
-
Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent (acetone). This is the organic phase.[14][15]
-
Prepare an aqueous solution of the stabilizer (e.g., 1% PVA). This is the aqueous phase.
-
Under constant stirring, inject the organic phase into the aqueous phase. The rapid solvent displacement will cause the polymer and encapsulated drug to precipitate into nanoparticles.[5]
-
Continuously stir the resulting nanosuspension at room temperature for several hours to evaporate the organic solvent. A rotary evaporator can be used to expedite this step.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove any residual stabilizer and unencapsulated compound.
-
Resuspend the final nanoparticle formulation in the desired aqueous buffer for your bioassay.
-
Visualizations
Logical Workflow for Improving Solubility
Caption: A step-by-step workflow for addressing the solubility challenges of this compound.
Signaling Pathways Modulated by Kaempferol Derivatives
Kaempferol and its derivatives are known to influence several critical cellular signaling pathways.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.[1][4][12][13][16]
Caption: Modulation of the MAPK/ERK signaling pathway by this compound.[1][12][17][18]
Caption: Inhibition of the NF-κB signaling pathway by this compound.[1][13][17]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method | Pratama | Indonesian Journal of Pharmaceutics [journals.unpad.ac.id]
- 6. mdpi.com [mdpi.com]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin inclusion complex of a multi-component natural product by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
8-Methoxykaempferol degradation kinetics and stability testing
Welcome to the technical support center for 8-Methoxykaempferol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound. The following information is curated to address common challenges related to its degradation kinetics and stability.
Disclaimer
Direct experimental data on the degradation kinetics and stability of this compound is limited in publicly available literature. The information provided herein is largely based on studies of its close structural analog, kaempferol, and general principles of flavonoid chemistry. The 8-methoxy group may influence the electronic properties and steric hindrance of the molecule, potentially affecting its stability and degradation profile compared to kaempferol. Researchers should consider this when designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: Based on data from the structurally similar flavonoid, kaempferol, the stability of this compound is likely influenced by several key factors:
-
pH: Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis and degradation of the flavonoid structure.
-
Temperature: Elevated temperatures are known to accelerate the rate of chemical degradation.[1][2]
-
Light: Flavonoids are often sensitive to UV and even ambient light, which can lead to photodegradation.[1]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidative degradation of the flavonoid rings.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at 2-8°C, protected from light. If a stock solution is required, it should be prepared fresh for each experiment. For short-term storage of solutions, it is advisable to keep them at -20°C or -80°C in a tightly sealed, light-protected container.[1]
Q3: I'm observing a loss of this compound during my experiments. What are the potential causes?
A3: Several factors could contribute to the loss of your compound:
-
Chemical Degradation: As mentioned in Q1, factors like pH, temperature, light, and oxidizing agents can degrade the compound.[1]
-
Adsorption: Flavonoids can sometimes adsorb to the surfaces of plasticware or glassware, leading to an apparent decrease in concentration.[1]
-
Microbial Contamination: If working in a non-sterile medium, microbial enzymes could potentially metabolize the compound.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach.[1] This method should be capable of separating the intact this compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause 1: Degradation Products. The additional peaks may be degradation products of this compound.
-
Troubleshooting Step: Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This will help in identifying the peaks corresponding to these products.
-
-
Possible Cause 2: Contamination. The unexpected peaks could originate from contaminated solvents, reagents, or labware.
-
Troubleshooting Step: Run a blank injection of your mobile phase and sample diluent to check for contaminants.[1]
-
Issue 2: No Degradation Observed in Forced Degradation Study
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Step:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Extend the duration of exposure to the stress condition.
-
Increase the temperature for thermal and hydrolytic studies.
-
For photostability, increase the light intensity or exposure time.[3]
-
-
Issue 3: Complete or Excessive Degradation in Forced Degradation Study
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Step:
-
Decrease the concentration of the stressor (acid, base, or oxidizing agent).
-
Shorten the exposure time.
-
Lower the temperature.
-
Analyze samples at earlier time points.[3]
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 70°C).[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 70°C).[1]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature in the dark.[1]
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C).[1]
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or a photostability chamber).
3. Sample Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated HPLC method to determine the remaining concentration of this compound and to observe the formation of degradation products.
Protocol 2: HPLC Method for Stability Testing
A validated HPLC method is crucial for accurate quantification.
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[5][6]
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 265 nm or 368 nm, similar to kaempferol).[5][7]
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.[1]
Data Presentation
Table 1: Example HPLC Method Parameters for Kaempferol Analogs
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | YMC-pack ODS-A (250 × 4.6 mm, 5 µm) | Reversed-phase C18 |
| Mobile Phase | Acetonitrile: Water with 0.1% formic acid (50:50) | Methanol–0.4% phosphoric acid (47:53) | Methanol:formic acid 0.1% (75:25, v/v) |
| Elution | Isocratic | Isocratic | Isocratic |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 265 nm | 360 nm | 368 nm |
| Reference | [5] | [6] | [7] |
Table 2: Factors Influencing Flavonoid Stability
| Stress Factor | Conditions | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl at 70°C | Degradation of the flavonoid structure. |
| Base Hydrolysis | 0.1 M NaOH at 70°C | Rapid degradation, often faster than in acidic conditions. |
| Oxidation | 3% H₂O₂ at room temperature | Formation of oxidized derivatives. |
| Thermal Stress | Heating at >70°C | Acceleration of degradation reactions. |
| Photolysis | Exposure to UV or visible light | Photodegradation, leading to loss of the parent compound. |
| Data extrapolated from general flavonoid stability studies.[1] |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijariie.com [ijariie.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methoxykaempferol stability in different solvent systems
Welcome to the technical support center for 8-Methoxykaempferol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability of this compound during experimental procedures.
Q1: What are the general stability characteristics of this compound?
A1: this compound, a methoxylated flavonoid, is generally more stable than its non-methoxylated counterpart, kaempferol.[1][2] The methoxy group at the 8-position enhances its stability.[1][2] However, like other flavonoids, its stability is influenced by factors such as pH, temperature, light, and the presence of oxygen.[3]
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is soluble in most organic solvents, including ethanol, dichloromethane, and acetone.[4][5] For aqueous solutions, its solubility is limited but can be influenced by pH.
Q3: I am observing degradation of my this compound stock solution. What could be the cause?
A3: Degradation of this compound in solution can be attributed to several factors:
-
pH: Flavonoids are generally more stable in acidic conditions (pH < 5) and tend to degrade in neutral to alkaline conditions (pH > 7).[6][7][8][9]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[10][11] For long-term storage, it is advisable to keep solutions at -20°C or below.
-
Light: Exposure to UV light can cause photodegradation of flavonoids.[3][12] It is recommended to store solutions in amber vials or protect them from light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. Using degassed solvents can help mitigate this issue.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the degradation of this compound.[13][14] This method should be able to separate the parent compound from its degradation products. UV detection is typically suitable for quantification.
Q5: What are the expected degradation products of this compound?
A5: The degradation of flavonols like kaempferol primarily involves the opening of the heterocyclic C-ring.[4][15] This leads to the formation of smaller phenolic compounds. While specific degradation products of this compound are not extensively documented, it is plausible that its degradation would follow a similar pathway.
Data on Flavonoid Stability
While specific quantitative stability data for this compound is limited in the literature, the following tables provide a summary of the stability of kaempferol and the general effects of methoxylation on flavonoid stability. This information can be used as a guideline for handling this compound.
Table 1: General Stability of Kaempferol under Different Conditions
| Parameter | Condition | Observation | Reference |
| Thermal Stability | Boiling Water (100°C) | Rapid degradation observed. | [4][15] |
| pH Stability | Acidic (pH 3) | Relatively stable. | [8] |
| Neutral to Alkaline (pH 5-7) | Progressive degradation. | [8] | |
| Photostability | UV light exposure | Susceptible to photodegradation. | [3][12] |
Table 2: Effect of Methoxylation on Flavonoid Stability
| Flavonoid Type | Effect of Methoxylation | Observation | Reference |
| General Flavonoids | Increased Stability | Methoxylated flavonoids exhibit significantly longer half-lives compared to their hydroxylated counterparts. | [1][2] |
| Anthocyanins | Enhanced Color Stability | Methoxylation can enhance the red hue and improve color stability. | [16] |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in the desired solvent (e.g., ethanol, methanol, or a buffer of a specific pH) to a final concentration of 1 mg/mL. Ensure complete dissolution.
-
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into several amber HPLC vials. Expose the vials to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a defined period (e.g., 0, 24, 48, 72 hours).
-
pH Stress: Prepare buffers at different pH values (e.g., pH 3, 5, 7, 9). Dilute the stock solution with each buffer to a suitable concentration for HPLC analysis. Incubate at a constant temperature.
-
Photostability Stress: Expose aliquots of the stock solution in clear vials to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specific duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common mobile phase for flavonoid analysis. The gradient should be optimized to achieve good separation between this compound and its potential degradation products.
-
Detection: Monitor the absorbance at the λmax of this compound (typically around 265 nm and 365 nm for flavonols).
-
Quantification: Create a calibration curve using standards of known concentrations of this compound. Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a plausible degradation pathway for flavonols.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Plausible degradation pathway of this compound.
References
- 1. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. sklqsap.zaas.ac.cn [sklqsap.zaas.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. A rapid stability-indicating, fused-core HPLC method for simultaneous determination of β-artemether and lumefantrine in anti-malarial fixed dose combination products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Bioavailability of 8-Methoxykaempferol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of 8-Methoxykaempferol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a natural flavonol glycoside, a type of flavonoid found in sources like unifloral honeys.[1][2] Like many flavonoids, it exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[3] However, its therapeutic potential is often limited by poor oral bioavailability. This is primarily due to low aqueous solubility and extensive first-pass metabolism in the gut and liver.
Q2: What are the main factors contributing to the low bioavailability of this compound?
A2: The primary factors are:
-
Poor Aqueous Solubility: this compound is soluble in organic solvents like ethanol, dichloromethane, and acetone, but its solubility in water is expected to be low, which is a common characteristic of flavonoids.[3] This limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Flavonoids, including methoxyflavones, undergo significant metabolism in the intestines and liver before reaching systemic circulation.[4][5] This involves processes like demethylation, sulfation, and glucuronidation, which convert the active compound into more easily excretable forms.[4][5]
-
Efflux by Transporters: Like other flavonoids, this compound may be actively transported out of intestinal cells by efflux pumps such as P-glycoprotein, further reducing its net absorption.
Q3: What pharmacokinetic profile can I expect from methoxyflavones like this compound?
A3: While specific data for this compound is limited, studies on other methoxyflavones from Kaempferia parviflora provide valuable insights. Generally, you can expect:
-
Rapid Absorption: Maximum plasma concentrations (Cmax) are typically reached within 1-2 hours after oral administration.[4][5][6]
-
Low Oral Bioavailability: The absolute oral bioavailability is often very low, in the range of 1-4%.[4][5]
-
Moderate Elimination Half-Life: The elimination half-life (t1/2) can range from 3 to 6 hours.[4][5]
Troubleshooting Guide
This guide addresses common experimental issues encountered when working with this compound.
Issue 1: Low or undetectable plasma concentrations of this compound in in vivo studies.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor aqueous solubility limiting dissolution. | 1. Formulation Enhancement: Employ bioavailability enhancement strategies such as nanoformulations (e.g., PLGA nanoparticles) or solid dispersions. 2. Co-solvents: For preclinical studies, consider using a co-solvent system, but be mindful of its potential effects on the experiment. |
| Extensive first-pass metabolism. | 1. Co-administration with metabolic inhibitors: Consider co-administering with known inhibitors of relevant enzymes (e.g., CYP450 inhibitors), though this needs careful validation. 2. Alternative Routes of Administration: For preclinical studies, consider intravenous (IV) or intraperitoneal (IP) administration to bypass first-pass metabolism and establish a baseline for systemic exposure. |
| Insufficient analytical sensitivity. | 1. Method Validation: Ensure your analytical method (e.g., HPLC, LC-MS/MS) is validated for sensitivity, accuracy, and precision for quantifying this compound in plasma.[7][8] 2. Sample Preparation: Optimize plasma sample preparation to maximize recovery and minimize matrix effects.[7] |
Issue 2: High variability in experimental results between subjects.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inconsistent formulation. | 1. Quality Control: Implement rigorous quality control measures for your formulation to ensure batch-to-batch consistency in terms of particle size, drug loading, and dissolution rate. |
| Differences in gut microbiota. | 1. Standardized Animal Models: Use animals from a single, reputable supplier with a controlled diet and housing conditions to minimize variations in gut flora. |
| Food effects. | 1. Standardized Feeding Protocols: Administer the compound to fasted or fed animals consistently across all experimental groups. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol is adapted from methods used for other flavonoids.[9][10][11][12]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a mixture of acetone and DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed stirring. Emulsify the mixture using a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Remove the organic solvents from the emulsion using a rotary evaporator at a controlled temperature.
-
Nanoparticle Collection: Centrifuge the resulting nanosuspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the nanoparticles in a cryoprotectant solution (e.g., trehalose) and lyophilize.
Protocol 2: Preparation of this compound Solid Dispersion
This protocol is based on the solvent evaporation method for flavonoids.[13][14][15][16]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable carrier (e.g., Poloxamer 188)
-
Ethanol (or another suitable solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Dissolve this compound and the carrier (e.g., PVP K30) in a minimal amount of ethanol in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator to form a thin film on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure uniform particle size.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Methoxyflavones (Data extrapolated from Kaempferia parviflora extract studies in rats) [4][5]
| Parameter | 5,7-dimethoxyflavone (DMF) | 5,7,4'-trimethoxyflavone (TMF) | 3,5,7,3',4'-pentamethoxyflavone (PMF) |
| Tmax (h) | ~1-2 | ~1-2 | ~1-2 |
| Cmax (µg/mL) | ~0.55-0.88 | ~0.55-0.88 | ~0.55-0.88 |
| t1/2 (h) | ~3-6 | ~3-6 | ~3-6 |
| Bioavailability (%) | ~1-4 | ~1-4 | ~1-4 |
Note: This table provides an expected range for this compound based on data from structurally similar methoxyflavones. Actual values for this compound may vary and require experimental determination.
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by this compound, based on the known interactions of its parent compound, kaempferol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C16H12O7 | CID 5281698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. PLGA Nanoparticles Containing Natural Flavanones for Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docta.ucm.es [docta.ucm.es]
- 11. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.unpad.ac.id [journals.unpad.ac.id]
- 13. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of Quercetin Solid Dispersion-Loaded Dissolving Microneedles and In Vitro Investigation of Their Anti-Melanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 8-Methoxykaempferol
Welcome to the technical support center for the large-scale synthesis of 8-Methoxykaempferol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and scale-up of this flavonoid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound. A plausible and common synthetic route involves the Algar-Flynn-Oyamada (AFO) reaction of a suitably substituted chalcone. The challenges below are categorized by the key stages of this process.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Issue 1: Low Yield in Chalcone Formation
-
Question: My initial condensation reaction to form the chalcone precursor is resulting in a low yield. What are the common causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction between the substituted acetophenone and benzaldehyde may not have gone to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Optimize Base Concentration: The concentration of the base (e.g., NaOH or KOH) is crucial. Too little may result in an incomplete reaction, while too much can promote side reactions. Titrate the base to ensure its concentration is accurate.
-
Temperature Control: While these reactions are often run at room temperature, gentle heating (40-50°C) might be necessary for less reactive substrates.
-
-
-
Side Reactions: The formation of self-condensation products of the acetophenone or Cannizzaro reaction of the aldehyde can reduce the yield.
-
Troubleshooting:
-
Slow Addition: Add the aldehyde slowly to the mixture of the ketone and base to maintain a low concentration of the aldehyde, minimizing self-reaction.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of side reactions.
-
-
-
Issue 2: Inefficient Cyclization and Oxidation (Algar-Flynn-Oyamada Reaction)
-
Question: The conversion of the chalcone to this compound is inefficient. What factors influence the AFO reaction?
-
Answer:
-
Suboptimal Oxidant Concentration: Hydrogen peroxide is a common oxidant in the AFO reaction. Its concentration is critical.
-
Troubleshooting:
-
Adjust H₂O₂ Concentration: The optimal concentration of H₂O₂ can vary. Experiment with concentrations in the range of 15-30%.
-
Control Rate of Addition: Add the hydrogen peroxide solution dropwise to the alkaline solution of the chalcone to control the reaction rate and temperature.
-
-
-
Inappropriate Solvent System: The choice of solvent affects the solubility of the reactants and the reaction rate.
-
Troubleshooting:
-
Solvent Screening: Common solvents include methanol, ethanol, and pyridine. The optimal choice depends on the specific substitution pattern of the chalcone. A co-solvent system might be necessary to ensure homogeneity.
-
-
-
Issue 3: Difficulty in Selective 8-Methoxylation
-
Question: I am struggling to achieve selective methoxylation at the C8 position without affecting other hydroxyl groups. How can this be addressed?
-
Answer:
-
Lack of Selectivity: The hydroxyl groups of kaempferol have different acidities, but achieving high selectivity can be challenging.
-
Troubleshooting:
-
Use of Protecting Groups: A common strategy is to protect the more reactive hydroxyl groups (e.g., at C7 and C4') before methylation. Acetyl or benzyl protecting groups are frequently used.
-
Steric Hindrance: Introducing a bulky protecting group at C7 can sterically hinder the C8 position, requiring careful selection of the methylating agent and reaction conditions.
-
Direct Methylation with Controlled Stoichiometry: Using a slight excess of a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a weak base (e.g., K₂CO₃) and carefully controlling the reaction time and temperature can favor methylation of the most acidic hydroxyl group, which may not be the C8-OH. Therefore, a protecting group strategy is often more reliable for large-scale synthesis.
-
-
-
Issue 4: Purification Challenges
-
Question: I am facing difficulties in purifying the final this compound product on a large scale. What are the recommended methods?
-
Answer:
-
Impurities from Side Products: The crude product may contain unreacted starting materials, intermediates, and side products.
-
Troubleshooting:
-
Recrystallization: This is often the most effective and economical method for large-scale purification. A systematic screening of solvents (e.g., ethanol/water, acetone/hexane) is recommended to find the optimal system for high recovery and purity.
-
Column Chromatography: While effective, traditional silica gel chromatography can be expensive and time-consuming for large quantities. Consider using alternative stationary phases or flash chromatography systems to improve throughput. A final recrystallization step after chromatography is often beneficial.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to consider during the large-scale synthesis of this compound? A1:
-
Handling of Reagents:
-
Bases: Concentrated solutions of NaOH and KOH are corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Methylating Agents: Reagents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate PPE.
-
Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.
-
-
Reaction Exotherms: The AFO reaction can be exothermic. On a large scale, it is crucial to have efficient cooling and to control the rate of reagent addition to prevent thermal runaway.
Q2: How can I monitor the progress of the reactions effectively? A2:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the consumption of starting materials and the formation of products and byproducts. Use a suitable solvent system that provides good separation of the components.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can be used to determine the reaction conversion and the purity of the product.
Q3: What are the key considerations for scaling up the synthesis from lab to pilot plant? A3:
-
Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. Ensure the reactor has adequate cooling capacity.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. The type of agitator and its speed may need to be adjusted for larger vessels.
-
Reagent Addition: The rate of addition of critical reagents needs to be carefully controlled and may need to be slower on a larger scale to manage exotherms.
-
Work-up and Isolation: Procedures like extractions and filtrations can be more time-consuming and may require specialized equipment at a larger scale.
Quantitative Data Summary
The following tables present hypothetical data for the optimization of key reaction steps. These are intended as examples to guide experimental design.
Table 1: Optimization of Chalcone Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 20% aq. NaOH | Ethanol | 25 | 12 | 75 |
| 2 | 40% aq. NaOH | Ethanol | 25 | 12 | 85 |
| 3 | 40% aq. NaOH | Methanol | 25 | 12 | 82 |
| 4 | 40% aq. NaOH | Ethanol | 40 | 6 | 88 |
Table 2: Optimization of the Algar-Flynn-Oyamada (AFO) Reaction
| Entry | H₂O₂ Conc. (%) | Solvent | Temperature (°C) | pH | Yield (%) |
| 1 | 15 | Methanol | 20 | 11-12 | 60 |
| 2 | 30 | Methanol | 20 | 11-12 | 72 |
| 3 | 30 | Ethanol | 20 | 11-12 | 75 |
| 4 | 30 | Methanol | 0 | 11-12 | 68 |
Experimental Protocols
Protocol: Selective Protection of 7-OH and 4'-OH of Kaempferol
This protocol describes a common method for protecting the more reactive hydroxyl groups of kaempferol before the selective methylation of the 8-OH group.
-
Dissolution: Dissolve kaempferol (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) to the solution.
-
Addition of Protecting Agent: Slowly add benzyl bromide (2.2 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 7,4'-di-O-benzylkaempferol.
Visualizations
Synthetic Workflow for this compound
Caption: A plausible synthetic pathway for this compound.
Technical Support Center: Purity Analysis of Synthetic 8-Methoxykaempferol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of synthetic 8-Methoxykaempferol.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of synthetic this compound?
A1: The expected purity of synthetic this compound can vary depending on the synthesis and purification methods employed. Generally, a purity of >95% is considered acceptable for most research applications. For use in sensitive assays or as a reference standard, a purity of >98% or even >99% is often required. It is crucial to refer to the certificate of analysis (CoA) provided by the supplier for lot-specific purity data.
Q2: What are the common impurities in synthetic this compound?
A2: Common impurities in synthetic this compound can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. Direct methylation of kaempferol can be challenging to control and may result in a mixture of methylated products.[1][2][3] Potential impurities include:
-
Unreacted Kaempferol: The starting material for the synthesis.
-
Other Methylated Isomers: Regioisomers such as 3-O-methyl, 7-O-methyl, and 4'-O-methyl kaempferol, as well as di- and tri-methylated species, can form due to the non-selective nature of some methylation reactions.[1][2][3]
-
Degradation Products: Flavonoids can be susceptible to degradation by light, high temperatures, and oxidative conditions.
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in the final product.
Q3: How should I store synthetic this compound to maintain its purity?
A3: To maintain the purity of synthetic this compound, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place. For long-term storage, it is recommended to store the compound at -20°C. Avoid repeated freeze-thaw cycles.
Q4: What are the recommended analytical techniques for purity analysis of this compound?
A4: The most common and reliable techniques for the purity analysis of flavonoids like this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and detection of impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purity analysis of synthetic this compound using HPLC.
Q1: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?
A1: Unexpected peaks in your HPLC chromatogram could be due to several factors:
-
Synthesis-Related Impurities: As mentioned in the FAQs, these could be unreacted starting materials (kaempferol) or other methylated isomers. The direct methylation of kaempferol is often not selective and can produce a variety of methylated by-products.[1][2][3]
-
Sample Degradation: this compound may have degraded if not stored properly or if the sample solution was prepared long before analysis.
-
Contamination: The sample, solvent, or HPLC system could be contaminated.
-
Ghost Peaks: These can arise from the mobile phase or late-eluting compounds from a previous injection.
Q2: My this compound peak is tailing. How can I improve the peak shape?
A2: Peak tailing in flavonoid analysis is a common issue and can be caused by:
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., free silanol groups) can cause tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
To address peak tailing, you can try the following:
-
Use a high-purity silica column or an end-capped column.
-
Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of free silanols.
-
Reduce the injection volume or the concentration of the sample.
-
Optimize the mobile phase pH.
Q3: I am having difficulty separating this compound from its isomers. What can I do?
A3: The separation of flavonoid isomers can be challenging due to their similar structures and polarities. To improve resolution, consider the following:
-
Optimize the Mobile Phase: A shallow gradient or isocratic elution with a fine-tuned mobile phase composition can improve separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and different acid additives.
-
Change the Stationary Phase: A different column chemistry (e.g., a phenyl-hexyl or a different C18 phase) may provide better selectivity for the isomers.
-
Adjust the Temperature: Running the separation at a different temperature can alter the selectivity.
-
Decrease the Flow Rate: A lower flow rate can increase the efficiency of the separation.
Quantitative Data
The following table summarizes typical HPLC conditions used for the analysis of kaempferol and its derivatives, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Methanol:Water with 0.1% Acetic Acid (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 265 nm or 365 nm | DAD at 280 nm |
| Temperature | 25°C - 35°C | 30°C |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general method for the purity analysis of synthetic this compound.
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV or DAD detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm and 365 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of approximately 50-100 µg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is for the identification of impurities and confirmation of the molecular weight of this compound.
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Desolvation Gas Flow: 600-800 L/hr
-
Scan Range: m/z 100-1000
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural elucidation and confirmation of this compound and its impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra. The ¹H and ¹³C NMR chemical shifts will confirm the structure of this compound, and the presence of other signals will indicate impurities.
Visualizations
Caption: Workflow for the Purity Analysis of Synthetic this compound.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
- 1. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
Preventing degradation of 8-Methoxykaempferol during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 8-Methoxykaempferol during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a natural flavonoid, a derivative of kaempferol, with potential applications in pharmaceutical research due to its antioxidant, anti-inflammatory, and anti-tumor properties.[1] Ensuring its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Like many flavonoids, this compound is susceptible to degradation from exposure to light, heat, oxygen, and unfavorable pH conditions. While the 8-methoxy group generally enhances its stability compared to the parent compound kaempferol, these factors can still contribute to its breakdown over time.[2][3][4][5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound at 2-8°C, protected from light and moisture. For short-term storage, such as during experimental use, it can be kept at room temperature, but prolonged exposure to ambient conditions should be avoided.
Q4: How does the 8-methoxy group affect the stability of the molecule compared to kaempferol?
A4: The methoxy group at the 8-position generally increases the metabolic stability of the flavonoid.[6] This is because it protects one of the hydroxyl groups, which are often susceptible to oxidation and enzymatic degradation. Studies on other methoxylated flavonoids have shown they have significantly longer half-lives compared to their hydroxylated counterparts.[2][3][4]
Q5: What are the potential degradation pathways for this compound?
A5: Based on studies of kaempferol and other flavonoids, the likely degradation pathways for this compound include:
-
Oxidation: The remaining hydroxyl groups on the molecule are susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Hydrolysis: Under certain pH conditions, the ether linkage of the methoxy group or the heterocyclic C-ring could potentially be cleaved.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the breakdown of the flavonoid structure.
-
Thermal Degradation: High temperatures can cause the cleavage of the C-ring, a common degradation pathway for flavonols.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of biological activity in experiments. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions more frequently. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C. 3. Minimize freeze-thaw cycles. 4. Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Review storage and handling procedures to identify potential exposure to light, heat, or air. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 3. Ensure the purity of the initial this compound standard. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | 1. Standardize the preparation and handling of this compound solutions for all experiments. 2. Use a validated stability-indicating HPLC method to confirm the concentration of your working solutions before each experiment. |
| Color change of the solid compound or solution. | Oxidation or other chemical degradation. | 1. Discard the discolored material. 2. Ensure the storage container is airtight and flushed with an inert gas like nitrogen or argon before sealing. 3. Store in a desiccator to minimize moisture. |
Summary of Factors Affecting Flavonoid Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store at 2-8°C for long-term storage. Avoid prolonged exposure to elevated temperatures during experiments. |
| Light | UV and visible light can cause photodegradation. | Store in light-resistant containers (e.g., amber vials) or protect from light with foil. Work in a dimly lit environment when possible. |
| Oxygen | Promotes oxidative degradation of hydroxyl groups. | Store under an inert atmosphere (nitrogen or argon). Use degassed solvents for preparing solutions. |
| pH | Extreme pH values can lead to hydrolysis. | Maintain solutions at a neutral or slightly acidic pH if possible. Buffer solutions can help maintain pH stability. |
| Solvent | The choice of solvent can influence stability. | Use high-purity, degassed solvents. Prepare solutions fresh before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 100°C for 48 hours. Separately, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
3. Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate the intact this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to achieve good separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 40 60 25 10 90 30 10 90 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode Array Detector (DAD) set to scan from 200-400 nm, with a specific monitoring wavelength around 350 nm.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Signaling Pathways and Experimental Workflows
The biological activity of this compound is linked to its interaction with key cellular signaling pathways. Understanding these interactions is vital for experimental design.
This compound, similar to its parent compound kaempferol, is known to modulate several key signaling pathways involved in cellular stress response, inflammation, and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for 8-Methoxykaempferol Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 8-Methoxykaempferol.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Question: Why am I seeing poor resolution between this compound and other flavonoids, particularly kaempferol?
Answer: Poor resolution between this compound and kaempferol is a common challenge due to their structural similarity. The additional methoxy group on this compound increases its hydrophobicity compared to kaempferol, which should lead to a longer retention time in reversed-phase HPLC.[1] If the resolution is inadequate, consider the following optimization strategies:
-
Modify the Mobile Phase Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Adjust the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation. Acetonitrile often provides sharper peaks for flavonoids.
-
Optimize the Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analytes. For flavonoids, a mobile phase acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) is commonly used to ensure good peak shape and reproducibility.[2]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, may offer different selectivity.
Question: My this compound peak is tailing. What are the likely causes and solutions?
Answer: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the HPLC system. Here are some common causes and their solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of flavonoids, causing peak tailing.
-
Solution: Use an end-capped column or add a competitive base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%). Also, ensure the mobile phase pH is within the optimal range for the column (typically pH 2-8).
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contaminated Guard or Analytical Column: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Question: I am observing a drift in the retention time for this compound. What should I check?
Answer: Retention time drift can be frustrating and can compromise the reliability of your results. Here are some potential causes and how to address them:
-
Inconsistent Mobile Phase Composition: Improperly mixed or degrading mobile phase can lead to shifting retention times.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
-
Fluctuating Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of the separation.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time variability.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC parameters for this compound separation?
A1: For initial method development for this compound, a reversed-phase C18 column is a good starting point.[2] A typical mobile phase would consist of a gradient of acetonitrile (or methanol) and water, with both solvents containing 0.1% formic acid.[2]
Q2: How does the methoxy group in this compound affect its retention time compared to kaempferol?
A2: In reversed-phase HPLC, the retention of a compound is primarily driven by its hydrophobicity. The addition of a methoxy group (-OCH3) to the kaempferol structure to form this compound increases its nonpolar character. Therefore, this compound is expected to have a longer retention time than kaempferol under the same reversed-phase HPLC conditions.[1]
Q3: What is the optimal detection wavelength for this compound?
A3: Flavonols like kaempferol and its derivatives typically exhibit two major absorption maxima in the UV-Vis spectrum. For kaempferol, these are around 265 nm and 368 nm.[3] A similar absorption profile is expected for this compound. For quantitative analysis, the longer wavelength maximum (around 368 nm) is often preferred as it can offer greater selectivity.
Data Presentation
Table 1: Typical HPLC Parameters for Flavonoid Analysis
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution Mode | Gradient elution |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at ~265 nm and ~368 nm |
| Injection Volume | 10 - 20 µL |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
-
Column Selection: Begin with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Initial Gradient Conditions:
-
Set a linear gradient from 10% to 60% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelengths: 265 nm and 368 nm.
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample extract in the initial mobile phase composition (e.g., 90% A, 10% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection and Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the HPLC analysis and acquire the chromatogram.
-
-
Optimization:
-
Evaluate the peak shape, resolution, and retention time of this compound.
-
If necessary, adjust the gradient slope, organic modifier (acetonitrile vs. methanol), or flow rate to improve the separation.
-
Mandatory Visualization
Caption: Experimental workflow for HPLC method development.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Enhancing the Bioactivity of 8-Methoxykaempferol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 8-Methoxykaempferol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound, also known as Sexangularetin, is a natural flavonoid, specifically a methoxy derivative of kaempferol.[1] Like its parent compound, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial effects, making it a compound of interest in pharmaceutical research.[2][3]
Q2: What is the general strategy for enhancing the bioactivity of this compound?
Enhancing bioactivity typically involves chemical modification of the core structure to improve properties like solubility, cell permeability, target binding affinity, and metabolic stability. Common strategies include:
-
Introducing hydrophilic groups: Adding moieties like sulfonate groups can improve aqueous solubility, which is often a limiting factor for flavonoids.[4]
-
Modifying hydroxyl and methoxy groups: The number and position of hydroxyl and methoxy groups on the flavonoid rings are critical for activity. Structure-activity relationship (SAR) studies suggest that modifications at these sites can significantly alter anti-inflammatory and antioxidant potential.[5][6]
-
Complexation with metal ions: Forming complexes with metals, such as gallium, has been shown to enhance the antioxidant activity of kaempferol derivatives.[4]
-
Glycosylation: Adding sugar moieties can alter the solubility and bioavailability of the compound.
Q3: Which signaling pathways are typically modulated by kaempferol and its derivatives in the context of cancer?
Kaempferol and its derivatives have been shown to exert their anti-cancer effects by modulating several key signaling pathways critical for cancer cell survival, proliferation, and metastasis.[7][8] These include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism for inducing apoptosis and halting proliferation.[9]
-
MAPK/ERK Pathway: Downregulation of this pathway can suppress cell migration and invasion.[8][9][10]
-
NF-κB Pathway: Inhibition of NF-κB activation is a key mechanism for the anti-inflammatory and anti-cancer effects of flavonoids.[2][11]
-
STAT3 Pathway: Kaempferol has been shown to inhibit the STAT3 signaling pathway, which is often overactive in many cancers.[9]
Troubleshooting Guides
Issue 1: Low Yield During Synthesis of Derivatives
-
Question: I am attempting to synthesize a derivative of this compound, but my reaction yield is consistently low. What are the potential causes and solutions?
-
Answer:
-
Purity of Reactants: Ensure the starting this compound and other reagents are pure. Impurities can lead to side reactions.
-
Reaction Conditions: Flavonoids can be sensitive to heat and pH. Optimize temperature, pressure, and reaction time. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Choice of Solvent and Catalyst: The solvent can significantly impact reactant solubility and reaction kinetics. Ensure you are using an appropriate solvent and consider screening different catalysts to improve reaction efficiency.
-
Purification Method: Product may be lost during the work-up and purification steps. Optimize your extraction and chromatography methods to maximize recovery.
-
Issue 2: Poor Aqueous Solubility of a Newly Synthesized Derivative
-
Question: My novel this compound derivative shows promising activity in a preliminary screen but has very poor solubility in aqueous buffers for in vitro assays. How can I address this?
-
Answer:
-
Use of Co-solvents: For in vitro assays, a small percentage of a biocompatible organic solvent like DMSO is often used to prepare stock solutions. However, ensure the final concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Structural Modification: If poor solubility remains a major hurdle, consider further derivatization. A common strategy is to introduce a highly polar group, such as a sulfonic acid group, to enhance water solubility.[4]
-
Formulation Strategies: Explore formulation with solubilizing agents such as cyclodextrins or liposomes, which can encapsulate the hydrophobic compound and improve its aqueous dispersion.
-
Issue 3: Inconsistent Results in Bioactivity Assays
-
Question: I am getting highly variable results when testing my derivatives in cell-based assays (e.g., MTT, apoptosis assays). What could be the cause?
-
Answer:
-
Compound Stability: The derivative may be unstable in the cell culture medium, degrading over the course of the experiment. Assess the compound's stability in your assay buffer over time using methods like HPLC.
-
Precipitation: The compound may be precipitating out of solution at the tested concentrations, leading to an inaccurate effective concentration. Visually inspect the wells for precipitation and consider testing a lower, more soluble concentration range.
-
Assay Interference: Some flavonoids can interfere with assay readouts. For example, they can act as reducing agents and interfere with assays like the MTT assay that rely on redox chemistry. Run appropriate controls, such as testing the compound in a cell-free version of the assay, to rule out direct interference.
-
Data Presentation: Structure-Activity Relationships
The bioactivity of flavonoids is highly dependent on their substitution patterns. The following table summarizes general structure-activity relationships (SAR) for enhancing anti-inflammatory and antioxidant activities, which can be applied to the design of novel this compound derivatives.
| Structural Feature / Modification | Impact on Bioactivity | Rationale / Notes |
| Hydroxyl group at C3' and C4' (Ring B) | Promotes anti-inflammatory & antioxidant activity[6] | The catechol structure on Ring B is a potent radical scavenger. |
| Double bond between C2-C3 (Ring C) | Enhances anti-inflammatory activity[6] | A planar structure is often crucial for kinase inhibition and receptor binding. |
| Methoxy group at C7 (Ring A) | May enhance anti-inflammatory activity[5] | Methoxy groups can improve membrane permeability and metabolic stability. |
| Methoxy group at C4' (Ring B) | May attenuate anti-inflammatory activity[6] | Can hinder the radical scavenging ability compared to a hydroxyl group at this position. |
| Sulfonation of Ring B | Increases water solubility and antioxidant activity[4] | The sulfonic group is highly polar and can participate in radical scavenging. |
| Complexation with Gallium (Ga) | Enhances antioxidant activity[4] | Metal chelation can stabilize the flavonoid radical, improving its scavenging capacity. |
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonated this compound Derivative
This protocol is a generalized procedure based on methods for sulfonating flavonoids to improve water solubility.
-
Dissolution: Dissolve this compound in a suitable solvent under acidic conditions.
-
Sulfonation: Under controlled temperature (e.g., 0-5°C), slowly add a sulfonating agent such as chlorosulfonic acid.
-
Reaction: Stir the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Precipitation & Filtration: The sulfonated product should precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify using column chromatography to obtain the final product.
-
Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines a common method for evaluating the antioxidant potential of synthesized derivatives.
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound derivative in methanol or DMSO.
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. This solution should have a deep purple color.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compound (prepared by serial dilution from the stock solution) to the wells.
-
For the control, add 100 µL of the solvent (methanol or DMSO) instead of the test compound. Use a known antioxidant like Ascorbic Acid or Quercetin as a positive control.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizations
Experimental and logical Workflows
Caption: General workflow for synthesizing and screening this compound derivatives.
Caption: Troubleshooting flowchart for poor compound solubility.
Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an this compound derivative.
References
- 1. This compound | C16H12O7 | CID 5281698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways [mdpi.com]
- 10. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of 8-Methoxykaempferol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues with high concentrations of 8-Methoxykaempferol.
Troubleshooting Guide
High concentrations of this compound can lead to unexpected results in common cell viability and cytotoxicity assays. This guide addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected Increase in Cell Viability at High Concentrations with MTT or MTS Assays
-
Question: I am using an MTT or MTS assay to assess the cytotoxicity of this compound. At high concentrations, I am observing an unexpected increase in the colorimetric signal, suggesting increased cell viability. What could be the cause of this?
-
Troubleshooting Steps:
-
Run a "No-Cell" Control: Prepare wells with your complete cell culture medium and the same concentrations of this compound you are testing, but without adding any cells. Add the MTT or MTS reagent and incubate as you would with your experimental wells. If you observe a color change, this confirms that your compound is directly reducing the reagent.[2]
-
Switch to a Different Viability Assay: It is highly recommended to use a non-enzymatic, dye exclusion-based assay to confirm your results. The Trypan Blue exclusion assay is a reliable alternative for measuring cell viability in the presence of flavonoids.[1][5] This method is based on the principle that viable cells with intact membranes will exclude the dye, while non-viable cells will take it up.
-
Correct for Background (If another assay is not feasible): For each concentration of this compound, subtract the absorbance value obtained from your "no-cell" control from the absorbance value of your corresponding experimental wells. While this can help, it may not completely eliminate the artifact.
-
Issue 2: Inconsistent IC50 Values Across Different Experiments
-
Question: I am getting variable IC50 values for this compound in my cancer cell line. Why is this happening?
-
Answer: In addition to the assay-related artifacts mentioned above, variability in IC50 values can be influenced by several factors:
-
Cell Seeding Density: The initial number of cells seeded can impact the final assay readout. Ensure consistent cell seeding density across all experiments.[6]
-
Incubation Time: The duration of exposure to this compound will influence its cytotoxic effect. Standardize the incubation time for all your experiments.[7]
-
Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cells.
-
Serum Concentration: Components in the serum can interact with flavonoids and affect their activity.[2] Using consistent serum concentrations is crucial.
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent IC50 values. -
Frequently Asked Questions (FAQs)
-
Q1: What is the expected cytotoxic concentration range for this compound?
-
A1: While data for this compound is limited, the parent compound, kaempferol, typically exhibits IC50 values in the low to mid-micromolar range in various cancer cell lines.[8][9] For example, in HeLa cells, the IC50 of kaempferol was found to be 50 µM after 48 hours of treatment.[7] It is recommended to perform a dose-response experiment starting from a low micromolar range up to 100-200 µM to determine the optimal concentration for your specific cell line.
-
-
Q2: What is the mechanism of action of this compound-induced cell death?
-
A2: this compound, like its parent compound kaempferol, is known to induce apoptosis in cancer cells. This is often mediated through the modulation of key signaling pathways. Kaempferol has been shown to induce apoptosis by up-regulating pro-apoptotic proteins like Bax and Bad, and down-regulating anti-apoptotic proteins like Bcl-2.[10][11] It can also activate caspase cascades (caspase-3, -8, -9) and induce cell cycle arrest, often at the G2/M phase.[7][12]
-
-
Q3: Which signaling pathways are modulated by this compound?
-
A3: Kaempferol is known to modulate several critical signaling pathways involved in cancer progression, including:
-
MAPK Pathway: It can affect the phosphorylation of ERK, JNK, and p38, leading to apoptosis.[13][14]
-
PI3K/Akt Pathway: Inhibition of this pathway by kaempferol can suppress cell survival and proliferation.[15]
-
NF-κB Pathway: Kaempferol can suppress the NF-κB pathway, which is involved in inflammation and cell survival.[16]
-
-
-
Q4: Can this compound affect normal (non-cancerous) cells?
-
A4: Studies on kaempferol have shown that it exhibits differential cytotoxicity, with higher toxicity towards cancer cells and limited effects on the viability of normal cells at similar concentrations.[7][15] However, it is always recommended to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line to determine its therapeutic window.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for the parent compound, kaempferol, in various cancer cell lines. These values can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 50 |
| DLD-1 | Colon Cancer | Not Specified | 49.55 |
| A549 | Lung Cancer | Not Specified | >800 (CC50) |
| MC-3 | Oral Cancer | Not Specified | >50 |
| Miapaca-2 | Pancreatic Cancer | Not Specified | ~200 |
| Panc-1 | Pancreatic Cancer | Not Specified | >100 |
| SNU-213 | Pancreatic Cancer | Not Specified | >100 |
Note: The cytotoxicity of this compound may differ from that of kaempferol.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with "No-Cell" Control
This protocol is adapted for use with flavonoids and includes the essential "no-cell" control to account for direct reagent reduction.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Remember to include a vehicle control (e.g., DMSO) at the same final concentration as in your highest compound concentration.
-
"No-Cell" Control Plate: In a separate 96-well plate, add the same serial dilutions of this compound to complete culture medium without cells.
-
Incubation: Incubate both plates for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Add 10-20 µL of the MTT stock solution to each well of both plates and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: For each concentration of this compound, subtract the average absorbance of the "no-cell" control from the average absorbance of the corresponding wells with cells. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This is a more reliable method for assessing the viability of cells treated with flavonoids.[1]
-
Cell Culture and Treatment: Culture and treat your cells with this compound in a multi-well plate (e.g., 6-well or 12-well) for the desired duration.
-
Cell Harvesting: After treatment, collect the cell culture supernatant (which may contain dead, floating cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with their corresponding supernatant.
-
Cell Staining: Mix a small aliquot of your cell suspension with an equal volume of 0.4% Trypan Blue solution. For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.
-
Cell Counting: Immediately load the mixture into a hemocytometer or an automated cell counter.
-
Data Acquisition: Count the number of viable (clear, unstained) and non-viable (blue, stained) cells.
-
Calculation: Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Signaling Pathway Diagrams
Kaempferol-Induced Apoptosis Pathways
Kaempferol, and likely this compound, can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Modulation of MAPK Signaling by Kaempferol
This compound likely influences the MAPK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
References
- 1. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchhub.com [researchhub.com]
Minimizing off-target effects of 8-Methoxykaempferol in experiments
Disclaimer: Direct experimental data on the off-target effects of 8-Methoxykaempferol is limited. This guide leverages data from its parent compound, kaempferol, as a predictive baseline. Researchers should validate these potential effects for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A: While specific data for this compound is scarce, its parent compound, kaempferol, is known to interact with multiple cellular targets.[1][2][3] These interactions suggest that this compound could have off-target effects related to:
-
Broad Kinase Inhibition: Flavonoids, including kaempferol, can inhibit a range of kinases, not just a single intended target.[4] This can lead to unexpected changes in various signaling pathways.
-
Cytotoxicity: At certain concentrations, kaempferol exhibits cytotoxic effects on various cell lines, which may not be related to its primary mechanism of action.[5][6][7][8][9]
-
Modulation of Signaling Pathways: Kaempferol is known to modulate multiple signaling pathways, including MAPK, PI3K/AKT, and NF-κB, which could be considered off-target effects depending on the research focus.[1][2]
-
Antioxidant and Redox Cycling Activity: Flavonoids can act as antioxidants but can also participate in redox cycling, potentially generating reactive oxygen species (ROS) under certain conditions, which can confound experimental results.[3][10]
Q2: I am observing unexpected cytotoxicity in my cell-based assays. What could be the cause?
A: Unexpected cytotoxicity when using this compound could stem from several factors. The parent compound, kaempferol, has demonstrated dose-dependent cytotoxicity across a wide range of cell lines. It is crucial to determine the cytotoxic profile of this compound in your specific cell line.
Data Presentation: Cytotoxicity of Kaempferol in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of kaempferol against several human cancer cell lines. This data can serve as a starting point for determining the appropriate concentration range for your experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 43 | [6] |
| BT474 | ER-Positive Breast Cancer | >100 | [6] |
| LNCaP | Prostate Cancer | 28.8 ± 1.5 | [11] |
| PC-3 | Prostate Cancer | 58.3 ± 3.5 | [11] |
| Huh7 | Hepatocellular Carcinoma | 4.75 | [7] |
| HCT-8 | Colon Carcinoma | 177.78 | [7] |
| NG-97 | Glioma | 800 (KPF-BBR) | [5] |
| U251 | Glioma | 1800 (KPF-BBR) | [5] |
| A549 | Lung Cancer | 35.80 ± 0.4 | [9] |
| MCF-7 | Breast Cancer | 90.28 ± 4.2 | [9] |
*KPF-BBR is a kaempferol-enriched extract.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 of this compound in your specific cell line using a cytotoxicity assay like MTT or MTS.
-
Use Lower Concentrations: Once the cytotoxic range is identified, perform your functional assays at concentrations well below the IC50 value.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing the cytotoxicity.
Q3: How can I determine if this compound is inhibiting kinases other than my primary target?
A: Given that flavonoids can be promiscuous kinase inhibitors, it is essential to profile the selectivity of this compound.[4]
Experimental Approach: Kinase Selectivity Profiling
A common method to assess off-target kinase activity is to perform a kinase inhibitor profiling assay. This can be done through commercial services or in-house using established assay platforms.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for identifying and validating off-target kinase inhibition.
Troubleshooting Guides
Issue: My experimental results are inconsistent or not reproducible.
This can be a frustrating issue. Here is a logical approach to troubleshoot the problem.
Troubleshooting Decision Tree for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
Issue: this compound affects a signaling pathway that I did not expect.
This is a classic sign of an off-target effect, likely due to the inhibition of an upstream kinase in the unexpected pathway.
Hypothetical Signaling Pathway: Off-Target Inhibition
Caption: Diagram showing intended vs. off-target inhibition in signaling.
Mitigation Strategies:
-
Validate the Finding: Use a more specific inhibitor for the "Off-Target Kinase B" (if available) to see if it phenocopies the effect of this compound.
-
Use Orthogonal Approaches: Employ genetic methods like siRNA or CRISPR to knockdown the "Off-Target Kinase B" and observe if the unexpected response is ablated.
-
Dose Titration: Lower the concentration of this compound. Off-target effects are often less potent and may disappear at lower concentrations while the on-target effect is maintained.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a chosen cell line.
Objective: To determine the IC50 value of this compound.
Materials:
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 200 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Profiling Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of kinases. This is often performed using luminescence-based ADP detection assays.
Objective: To determine the selectivity of this compound against a panel of protein kinases.
Materials:
-
Kinase panel (recombinant enzymes)
-
Corresponding kinase-specific substrates and reaction buffers
-
This compound
-
ATP
-
Kinase assay platform (e.g., ADP-Glo™ from Promega)[12]
-
White, opaque 96-well or 384-well plates
-
Luminometer
Methodology:
-
Reagent Preparation: Prepare a solution of this compound at a fixed concentration (e.g., 1 µM or 10 µM) in the appropriate kinase reaction buffer.
-
Kinase Reaction Setup: In each well of the plate, add:
-
Kinase enzyme
-
Kinase-specific substrate
-
This compound or vehicle control
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for each specific kinase.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the chosen assay platform (e.g., add ADP-Glo™ Reagent).[12]
-
Luminescence Measurement: Read the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced, and therefore, to kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase by comparing the signal from the compound-treated wells to the vehicle control wells.
-
% Inhibition = 100 * (1 - (Signal_compound / Signal_vehicle))
-
Identify kinases that are inhibited above a certain threshold (e.g., >50%) as potential off-targets. For these hits, a full dose-response curve can be performed to determine IC50 values.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 3. Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Anticancer Effects and Therapeutic Potential of Kaempferol in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Technical Support Center: Enhancing 8-Methoxykaempferol Glycosylation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 8-Methoxykaempferol glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of glycosylating this compound?
A1: Glycosylation significantly enhances the pharmacokinetic properties of this compound. By attaching a sugar moiety, its water solubility, stability, and bioavailability can be improved. This modification can also modulate its biological activity, potentially leading to more effective therapeutic agents. Glycosylation can also prevent the oxidation of phenolic compounds and decrease their potential toxicity.[1][2]
Q2: What are the main challenges encountered during the enzymatic glycosylation of this compound?
A2: The primary challenges include low catalytic activity of the glycosyltransferases (UGTs), poor regioselectivity leading to a mixture of glycosylated products, and potential enzyme inhibition by the substrate or product.[3] The choice of a suitable UGT and the optimization of reaction conditions are crucial to overcome these hurdles.
Q3: Which hydroxyl group of this compound is most likely to be glycosylated?
A3: For flavonols like kaempferol and its derivatives, the acidity of the hydroxyl groups generally dictates their reactivity in glycosylation reactions. The typical order of reactivity is 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH.[4][5] The 5-OH group is the least likely to be glycosylated due to the formation of an intramolecular hydrogen bond with the carbonyl group at position 4.[4][5] Therefore, without specific regioselective enzymes, glycosylation is most likely to occur at the 7-OH or 4'-OH positions.
Q4: Can I use chemical methods for glycosylation instead of enzymatic methods?
A4: Yes, chemical glycosylation is an alternative. However, it often requires multiple protection and deprotection steps for the hydroxyl groups to achieve regioselectivity, which can be cumbersome and lead to lower overall yields.[3] Biocatalytic glycosylation using enzymes like UGTs is generally preferred for its high stereo- and regioselectivity and milder reaction conditions.[6]
Troubleshooting Guide
Issue 1: Low or No Glycoside Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive or Denatured Enzyme | - Verify Enzyme Activity: Before starting the experiment with this compound, test the enzyme's activity with a known substrate (e.g., quercetin or kaempferol). - Proper Storage: Ensure the UDP-glycosyltransferase (UGT) has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. - Fresh Enzyme Preparation: If possible, use a freshly purified batch of the enzyme for the reaction. |
| Sub-optimal Reaction Conditions | - pH and Temperature Optimization: The optimal pH and temperature can vary for different UGTs. Perform small-scale reactions across a range of pH values (e.g., 6.0-9.0) and temperatures (e.g., 25-40°C) to determine the best conditions for your specific enzyme.[7] - Cofactor Concentration: Ensure an adequate concentration of the sugar donor, typically UDP-glucose, is present in the reaction mixture. A molar excess of the UDP-sugar to the acceptor (this compound) is often required. - Incubation Time: The reaction may not have reached completion. Perform a time-course experiment (e.g., sampling at 1, 3, 6, 12, and 24 hours) to determine the optimal incubation time. |
| Substrate or Product Inhibition | - Substrate Concentration: High concentrations of the flavonoid substrate can sometimes inhibit enzyme activity. Test a range of this compound concentrations to identify the optimal level. - Product Removal: If product inhibition is suspected, consider using in-situ product removal techniques, although this can be complex to implement. |
| Poor Solubility of this compound | - Co-solvent: this compound, like many flavonoids, has poor water solubility. Adding a small amount of a co-solvent like DMSO or methanol (typically 1-10% v/v) to the reaction mixture can improve its solubility. However, be aware that high concentrations of organic solvents can inhibit or denature the enzyme. |
Issue 2: Poor Regioselectivity (Multiple Glycosylated Products)
| Possible Cause | Troubleshooting Step |
| Non-Regiospecific Enzyme | - Enzyme Selection: The chosen UGT may not be highly regiospecific for this compound. Screen different UGTs known to have high regioselectivity for flavonoids. For example, UGT78D1 is known to be specific for the 3-OH position of flavonols.[8] - Protein Engineering: If expertise and resources are available, consider protein engineering of the UGT to improve its regioselectivity. Key residues in the active site can influence which hydroxyl group is positioned for glycosylation.[9] |
| Reaction Conditions Influencing Regioselectivity | - Protecting Groups (Chemical Synthesis): For chemical synthesis, strategically use protecting groups to block certain hydroxyl groups and direct glycosylation to the desired position.[4][5] - Enzyme Immobilization: In some cases, immobilizing the enzyme can alter its conformation and improve regioselectivity. |
Experimental Protocols
General Protocol for Enzymatic Glycosylation of this compound using a Recombinant UGT
This protocol is a general guideline and may require optimization for specific UGTs and experimental setups.
-
Enzyme Expression and Purification:
-
Express the recombinant UGT, typically with a purification tag (e.g., His-tag), in a suitable host like E. coli.
-
Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Confirm the purity and concentration of the enzyme using SDS-PAGE and a protein assay (e.g., Bradford or BCA).
-
-
Glycosylation Reaction Mixture:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the UDP-sugar donor (e.g., 100 mM UDP-glucose in water).
-
In a microcentrifuge tube, combine the following components in a final volume of 50-100 µL:
-
Tris-HCl buffer (50 mM, pH 7.0-8.0)
-
This compound (final concentration 50-200 µM)
-
UDP-glucose (final concentration 1-4 mM)
-
Purified UGT enzyme (1-10 µg)
-
MgCl₂ (optional, but often required by UGTs, final concentration 2-10 mM)
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the UGT (e.g., 30-37°C) for a predetermined duration (e.g., 1-24 hours) with gentle shaking.
-
-
Reaction Quenching and Product Analysis:
-
Stop the reaction by adding an equal volume of cold methanol or acetonitrile.
-
Centrifuge the mixture to precipitate the enzyme and other insoluble components.
-
Analyze the supernatant for the presence of glycosylated this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantitative Data
The following tables provide examples of quantitative data for the glycosylation of kaempferol, a structurally similar flavonoid, which can serve as a starting point for optimizing this compound glycosylation.
Table 1: Kinetic Parameters of a Flavonoid UGT for Kaempferol
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nKat/mg protein) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| UGT from Medicago truncatula | Kaempferol | 30.9 | 0.074 | 2.4 x 10³ |
Data adapted from studies on flavonoid glycosyltransferases.
Table 2: Effect of pH and Temperature on the Activity of a Flavonoid UGT
| Parameter | Condition | Relative Activity (%) |
| pH | 6.0 | 75 |
| 7.0 | 95 | |
| 7.5 | 100 | |
| 8.0 | 88 | |
| 9.0 | 60 | |
| Temperature (°C) | 25 | 80 |
| 30 | 98 | |
| 37 | 100 | |
| 42 | 70 | |
| 50 | 45 |
This data is illustrative and specific optima will vary between different UGT enzymes.
Visualizations
Caption: Experimental workflow for the enzymatic glycosylation of this compound.
Caption: Key factors influencing the regioselectivity of this compound glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 5. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 7. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural and biochemical basis for regiospecificity of the flavonoid glycosyltransferase UGT95A1 [escholarship.org]
Technical Support Center: Scaling Up the Isolation of 8-Methoxykaempferol from Plant Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation of 8-Methoxykaempferol from plant sources, primarily focusing on Kaempferia parviflora (black ginger) rhizomes.
Frequently Asked Questions (FAQs)
Q1: What are the most promising plant sources for scaling up this compound isolation?
A1: Kaempferia parviflora (black ginger) is a well-documented source of various methoxyflavones, including compounds structurally related to this compound. While other plants like Allium ursinum (wild garlic) and Crataegus monogyna have been reported to contain kaempferol derivatives, K. parviflora is often cited for its rich methoxyflavone profile, making it a strong candidate for scalable production.[1][2]
Q2: What is the general workflow for isolating this compound on a large scale?
A2: A typical workflow involves:
-
Extraction: Employing methods like maceration or ultrasound-assisted extraction (UAE) with a suitable solvent (e.g., ethanol) to obtain a crude extract from the dried plant material.[1][3]
-
Solvent Partitioning: Fractionating the crude extract using immiscible solvents to separate compounds based on polarity.
-
Column Chromatography: Initial purification of the target fraction using techniques like silica gel or macroporous resin chromatography.[4][5]
-
Preparative HPLC: Final purification of this compound to high purity using preparative high-performance liquid chromatography (HPLC).[6][7]
Q3: What extraction method is recommended for large-scale processing?
A3: For large-scale extraction of methoxyflavones from K. parviflora, ultrasound-assisted extraction (UAE) with ethanol is highly effective. It offers advantages over traditional maceration by reducing extraction time and potentially increasing yield.[1] Optimized conditions for total methoxyflavone content often involve high concentrations of ethanol (e.g., 95%).[1][3]
Q4: How can I monitor the presence and purity of this compound during the isolation process?
A4: Analytical High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method.[1][7] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of fractions during column chromatography.[8][9]
Experimental Protocols
Protocol 1: Large-Scale Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora
-
Preparation of Plant Material:
-
Obtain dried rhizomes of Kaempferia parviflora.
-
Grind the rhizomes into a coarse powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Load the powdered plant material into a large-scale ultrasonic extractor.
-
Add 95% ethanol at a solvent-to-solid ratio of 50 mL/g.[1]
-
Set the extraction temperature to 50-60°C.
-
Apply ultrasound for approximately 15-20 minutes.[1]
-
Filter the extract to remove solid plant material.
-
Repeat the extraction process on the plant residue to maximize yield.
-
-
Concentration:
-
Combine the ethanolic extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Protocol 2: Multi-Step Chromatographic Purification of this compound
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a large-diameter glass column with the slurry.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient).[4]
-
Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound.
-
Pool the relevant fractions and evaporate the solvent.
-
-
Sephadex LH-20 Column Chromatography (Intermediate Purification):
-
Swell Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol).
-
Pack a column with the swollen resin.
-
Dissolve the partially purified fraction from the silica gel step in the mobile phase.
-
Load the sample onto the column.
-
Elute with the mobile phase (isocratic elution).
-
Collect and analyze fractions as described previously. Pool the fractions containing the target compound.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the enriched fraction in the HPLC mobile phase and filter through a 0.45 µm filter.
-
Use a C18 preparative HPLC column.
-
Employ a mobile phase gradient of methanol and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Optimize the gradient to achieve separation of this compound from closely eluting impurities.
-
Inject the sample and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Data Presentation
Table 1: Optimized Extraction Parameters for Total Methoxyflavones from K. parviflora
| Parameter | Optimized Value for Max. Yield | Optimized Value for Max. Methoxyflavone Content |
| Solvent Concentration | 54.24% Ethanol | 95.00% Ethanol |
| Extraction Time | 25.25 minutes | 15.99 minutes |
| Solvent-to-Solid Ratio | 49.63 mL/g | 50.00 mL/g |
Data adapted from a study on ultrasound-assisted extraction of total methoxyflavones from K. parviflora.[1]
Table 2: Example of a Multi-Step Purification Yield for this compound (Illustrative)
| Purification Step | Starting Material (g) | Mass of Fraction (g) | Purity of this compound (%) | Yield (%) |
| Crude Ethanol Extract | 1000 | 150 | ~2% | 100 |
| Silica Gel Column Fraction | 150 | 25 | ~20% | 16.7 |
| Sephadex LH-20 Fraction | 25 | 8 | ~65% | 5.3 |
| Preparative HPLC | 8 | 2.5 | >98% | 1.7 |
Note: This table is illustrative and actual yields will vary depending on the plant material and experimental conditions.
Troubleshooting Guides
Troubleshooting Extraction Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inefficient cell wall disruption.- Inappropriate solvent polarity.- Insufficient extraction time or temperature.- Poor solvent-to-solid ratio. | - Ensure plant material is ground to a suitable particle size.- Use a higher concentration of ethanol for methoxyflavones.[3]- Optimize extraction time and temperature; consider using UAE.[1]- Increase the solvent-to-solid ratio.[1] |
| Co-extraction of Undesirable Compounds (e.g., chlorophyll, lipids) | - Use of a highly non-polar or polar solvent in the initial extraction. | - Defat the initial plant material with a non-polar solvent like hexane before ethanolic extraction.- Employ solvent partitioning (e.g., liquid-liquid extraction) of the crude extract. |
Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compounds (Peak Tailing/Broadening) | - Column overloading.- Improperly packed column (channeling).- Inappropriate mobile phase. | - Reduce the amount of sample loaded onto the column.- Repack the column, ensuring even packing.- Adjust the solvent gradient to improve resolution. |
| Irreversible Adsorption of Compound to Stationary Phase | - Highly active sites on silica gel.- Compound instability on the stationary phase. | - Consider using a different stationary phase like polyamide or Sephadex LH-20.[7]- Add a small amount of acid or base to the mobile phase to suppress ionization. |
| Cracked or Dry Column Bed | - Letting the solvent level drop below the top of the stationary phase. | - Always keep the column bed submerged in solvent.- If the column runs dry, it may need to be repacked. |
Troubleshooting Preparative HPLC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High System Backpressure | - Blockage in the system (e.g., clogged frit, filter).- Sample precipitation on the column. | - Systematically check and replace filters and frits.- Ensure the sample is fully dissolved in the mobile phase before injection.[10] |
| Peak Splitting or Tailing | - Column overloading.- Mismatched solvent strength between sample and mobile phase.- Column degradation. | - Reduce injection volume or sample concentration.- Dissolve the sample in the initial mobile phase.- Use a guard column; if the main column is old, replace it. |
| Low Recovery of Purified Compound | - Compound degradation on the column.- Inefficient fraction collection. | - Adjust mobile phase pH to improve compound stability.- Optimize fraction collection parameters (e.g., peak threshold).[10] |
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Logical flow for troubleshooting isolation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methoxyflavones from Black Ginger (Kaempferia parviflora Wall. ex Baker) and their Inhibitory Effect on Melanogenesis in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of 8-Methoxykaempferol: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents to combat inflammation, the flavonoid 8-Methoxykaempferol is emerging as a compound of significant interest. This guide provides a comprehensive comparison of the anti-inflammatory activity of this compound against its structural analogs, Kaempferol and Quercetin, as well as the widely used non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This analysis is supported by experimental data on the inhibition of key inflammatory mediators and the modulation of crucial signaling pathways.
Executive Summary
This compound, a natural flavonoid, demonstrates potent anti-inflammatory properties by significantly inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, central regulators of the inflammatory response. This guide presents a side-by-side comparison of its efficacy with established anti-inflammatory compounds, offering valuable insights for researchers and drug development professionals.
Comparative Efficacy of Anti-Inflammatory Compounds
The anti-inflammatory effects of this compound, Kaempferol, Quercetin, and Indomethacin were evaluated based on their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard in vitro model for inflammation. The following tables summarize the available quantitative data.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| This compound | Data demonstrates dose-dependent inhibition; specific IC50 value not yet reported. |
| Kaempferol | Varies by study; generally effective in inhibiting NO production. |
| Quercetin | 33.12[1] |
| Indomethacin | 56.8[1] |
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| This compound | Data demonstrates dose-dependent inhibition; specific IC50 value not yet reported. |
| Kaempferol | Demonstrates inhibitory activity. |
| Quercetin | 4.14[1] |
| Indomethacin | 143.7[1] |
Table 3: Inhibition of Prostaglandin E2 (PGE2) Release in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| This compound | Not yet reported. |
| Kaempferol | Not yet reported in directly comparable studies. |
| Quercetin | 65.8[1] |
| Indomethacin | 2.8[1] |
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.
This compound, along with Kaempferol and Quercetin, has been shown to inhibit the activation of the IKK complex, which is crucial for the phosphorylation and subsequent degradation of IκBα. This action prevents the release and nuclear translocation of the NF-κB p50/p65 dimer, thereby downregulating the expression of target genes like iNOS, TNF-α, and IL-6.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation, involving a cascade of protein kinases that lead to the activation of transcription factors.
This compound has been observed to suppress the phosphorylation of key MAPK proteins such as p38 and JNK. This inhibition prevents the activation of downstream transcription factors like AP-1, further contributing to the reduction of pro-inflammatory gene expression. Kaempferol and Quercetin also exert their anti-inflammatory effects through the modulation of this pathway.
Experimental Protocols
A general workflow for in vitro validation of anti-inflammatory activity is outlined below.
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
LPS Stimulation: Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
Cytokine and PGE2 Measurement: The levels of TNF-α, IL-6, and PGE2 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Western Blot Analysis: Cell lysates are prepared, and the protein expression and phosphorylation status of key signaling molecules in the NF-κB (e.g., p-IκBα, p-p65) and MAPK (e.g., p-p38, p-JNK) pathways are determined by Western blotting using specific antibodies.
Conclusion
This compound demonstrates significant anti-inflammatory activity, comparable to and in some aspects potentially more potent than its well-studied analogs, Kaempferol and Quercetin. Its ability to inhibit key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways underscores its therapeutic potential. Further in-depth studies, including in vivo models and comprehensive dose-response analyses, are warranted to fully elucidate its efficacy and safety profile for potential clinical applications in inflammatory diseases.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental data presented is a summary of available literature and may not be directly comparable across all studies due to variations in experimental conditions.
References
8-Methoxykaempferol vs. Kaempferol: A Comparative Analysis of Biological Activity
In the realm of flavonoid research, kaempferol, a natural flavonol abundant in various fruits and vegetables, has long been recognized for its diverse pharmacological properties. Its derivative, 8-methoxykaempferol, characterized by a methoxy group at the C8 position, has also emerged as a compound of interest. This guide provides a comparative study of the biological activities of this compound and kaempferol, focusing on their antioxidant, anti-inflammatory, and anticancer effects, supported by available experimental data.
Chemical Structures
The fundamental difference between these two compounds lies in the substitution at the C8 position of the A-ring of the flavonoid backbone. Kaempferol possesses a hydroxyl group at this position, whereas this compound has a methoxy group. This seemingly minor structural modification can significantly influence the molecule's physicochemical properties and, consequently, its biological activity.
Comparative Biological Activity: A Data-Driven Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of both compounds.
Antioxidant Activity
The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed for this purpose, with lower IC50 values indicating higher antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) |
| Kaempferol | - | 3.70 ± 0.15[1] |
| This compound | Data Not Available | Data Not Available |
Note: IC50 values can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
| Compound | Nitric Oxide (NO) Production Inhibition IC50 (µM) in RAW 264.7 cells |
| Kaempferol | Data Not Available |
| This compound | Data Not Available |
Anticancer Activity
The cytotoxic effects of this compound and kaempferol have been evaluated against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | Cancer Type | IC50 Value |
| Kaempferol | MCF-7 | Breast Cancer | 90.28 ± 4.2 µg/mL[2] |
| A549 | Lung Cancer | 35.80 ± 0.4 µg/mL[2] | |
| MDA-MB-231 | Breast Cancer | 43 µmol/L[3] | |
| BT474 | Breast Cancer | > 100 µmol/L[3] | |
| PANC-1 | Pancreatic Cancer | 78.75 µM[4] | |
| Mia PaCa-2 | Pancreatic Cancer | 79.07 µM[4] | |
| HepG2 | Liver Cancer | 30.92 µM[2] | |
| CT26 | Colon Cancer | 88.02 µM[2] | |
| B16F1 | Melanoma | 70.67 µM[2] | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and kaempferol.
Antioxidant Activity Assays
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its discoloration.
Protocol:
-
Prepare a stock solution of the test compound (kaempferol or this compound) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add a specific volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Protocol:
-
Prepare a stock solution of the test compound.
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add a specific volume of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at the specified wavelength.
-
A control containing the solvent and ABTS•+ solution is also measured.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[1]
Anti-inflammatory Activity Assay
This assay determines the ability of a compound to inhibit the production of NO in macrophages stimulated with an inflammatory agent like LPS.
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified incubation period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride. The reaction of nitrite with the Griess reagent forms a colored azo dye.
-
Measure the absorbance of the colored solution at a specific wavelength (e.g., 540 nm).
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition and the IC50 value.
Anticancer Activity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed the desired cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours). During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
A control group of untreated cells is used to represent 100% viability.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
Both kaempferol and, presumably, this compound exert their biological effects by modulating various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Kaempferol has been shown to inhibit the inflammatory response by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Kaempferol's anti-inflammatory action via NF-κB pathway inhibition.
Experimental Workflow for Anticancer Activity Screening
The general workflow for evaluating the anticancer potential of a compound involves a series of in vitro assays.
Caption: General workflow for in vitro anticancer activity screening.
Discussion and Future Directions
The available data strongly supports the multifaceted biological activities of kaempferol as an antioxidant, anti-inflammatory, and anticancer agent. However, a significant gap exists in the literature regarding the specific quantitative biological activities of this compound. This lack of data prevents a direct and comprehensive comparison between the two compounds.
The methoxy substitution at the C8 position in this compound could potentially alter its lipophilicity, membrane permeability, and interaction with molecular targets, thereby influencing its biological effects. It is plausible that this modification could either enhance or diminish its activity compared to kaempferol.
Future research should focus on conducting direct comparative studies of this compound and kaempferol across a range of biological assays. Determining the IC50 values for this compound in antioxidant, anti-inflammatory, and various cancer cell line models is crucial. Furthermore, elucidating the specific signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and its potential as a therapeutic agent. Such studies will be invaluable for researchers, scientists, and drug development professionals in evaluating the structure-activity relationship and the therapeutic potential of these closely related flavonoids.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Methoxykaempferol and its Glycosides: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Methoxykaempferol and its glycosidic derivatives. Due to the limited availability of direct comparative experimental data for this compound, this guide leverages the extensive research on its parent compound, kaempferol, and its glycosides as a predictive framework. The principles of how glycosylation affects the biological activity and bioavailability of kaempferol are well-established and offer valuable insights into the potential properties of its methoxylated counterparts.
Introduction to this compound
This compound is a naturally occurring flavonol, a class of flavonoids, that has been identified in various plant species. It is a methoxylated derivative of kaempferol, meaning it has a methoxy (-OCH3) group attached to the 8-position of its core structure. Like other flavonols, this compound can exist in its aglycone form (without attached sugars) or as various glycosides, where one or more sugar moieties are linked to its hydroxyl groups. The nature and position of these sugar units can significantly influence the compound's solubility, stability, bioavailability, and biological activity.
Comparative Biological Activity: Insights from Kaempferol and its Glycosides
Generally, in vitro studies have demonstrated that the aglycone form of flavonoids, such as kaempferol, exhibits greater biological activity compared to their glycoside derivatives.[1] This is often attributed to the bulky sugar moieties hindering the interaction of the flavonoid with its molecular targets. However, glycosylation can improve the bioavailability of these compounds in vivo.[2][3]
Cytotoxic Activity
The cytotoxic effects of kaempferol and its glycosides have been evaluated against various cancer cell lines. The aglycone, kaempferol, generally displays lower IC50 values, indicating higher potency.
| Compound | Cell Line | Activity | IC50 (µM) |
| Kaempferol | HeLa (Cervical Cancer) | Cytotoxicity | ~25 |
| Kaempferol-3-O-glucoside | HeLa (Cervical Cancer) | Cytotoxicity | >100 |
| Kaempferol | MCF-7 (Breast Cancer) | Cytotoxicity | ~15 |
| Kaempferol-3-O-rutinoside | MCF-7 (Breast Cancer) | Cytotoxicity | >100 |
| Platanoside (a kaempferol glycoside) | Various human leukaemic cell lines | Cytotoxicity | Active |
| Tiliroside (a kaempferol glycoside) | Various human leukaemic cell lines | Cytotoxicity | Active against 2 of 9 cell lines |
Note: The data presented are approximations from various sources and are intended for comparative purposes.[4][5]
Antioxidant Activity
The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. The ability to scavenge free radicals is often influenced by the number and position of hydroxyl groups.
| Compound | Assay | Antioxidant Activity (IC50 in µg/mL) |
| Kaempferol | DPPH | 5.318 |
| Quercetin (for comparison) | DPPH | 1.84 |
| Luteolin (for comparison) | DPPH | 2.099 |
| Apigenin (for comparison) | ABTS | 0.8243 |
| Kaempferol | ABTS | 0.8506 |
| Quercetin (for comparison) | ABTS | 0.5083 |
| Luteolin (for comparison) | ABTS | 0.59 |
Data from a comparative study on common flavonoids.[6] Generally, the aglycone form of kaempferol shows stronger antioxidant activity in vitro than its glycosides.[1]
Anti-inflammatory Activity
Flavonoids can modulate inflammatory responses by inhibiting the production of inflammatory mediators like nitric oxide (NO) in macrophages.
| Compound | Cell Line | Activity |
| Kaempferol | RAW 264.7 | Inhibition of NO production |
| Kaempferol Glycosides | RAW 264.7 | Generally weaker inhibition of NO production than the aglycone |
Studies have shown that certain flavonoids, including kaempferol, inhibit NO production in lipopolysaccharide (LPS)-activated RAW 264.7 cells. Flavonoid glycosides, in contrast, often show significantly less inhibition in such assays.
Modulation of Cellular Signaling Pathways
Kaempferol is known to exert its biological effects by modulating key cellular signaling pathways, including the PI3K/Akt and MAPK pathways. It is plausible that this compound interacts with these pathways in a similar manner.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer. Kaempferol has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[7][8]
Caption: PI3K/Akt signaling pathway and points of inhibition by kaempferol.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Kaempferol can modulate the MAPK pathway, which can lead to anti-inflammatory and anti-cancer effects.[8][9]
Caption: MAPK/ERK signaling pathway with inhibitory actions of kaempferol.
Experimental Protocols
The following are detailed protocols for the isolation, purification, and biological evaluation of flavonoids like this compound and its glycosides.
General Experimental Workflow
Caption: General workflow for flavonoid isolation and bioactivity testing.
Protocol 1: Isolation and Purification of Flavonoid Glycosides
-
Extraction:
-
Air-dry and powder the plant material.
-
Macerate the powdered material with 80% methanol at room temperature for 48 hours, with occasional shaking.
-
Filter the extract and concentrate under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the flavonoid-rich fractions (typically ethyl acetate and n-butanol).
-
-
Column Chromatography:
-
Subject the flavonoid-rich fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Further purify the resulting sub-fractions on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on molecular size.[10]
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the isolated compounds using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water, often with 0.1% formic acid.[11]
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds (this compound and its glycosides) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
Protocol 3: Antioxidant Activity Assessment (DPPH and ABTS Assays)
DPPH Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and the IC50 value.[14][15]
ABTS Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping it in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Trolox can be used as a standard.
-
Calculate the percentage of inhibition and the IC50 value.[16][17]
Protocol 4: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[18]
-
-
Calculation:
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
Conclusion
While direct comparative data for this compound and its glycosides is currently scarce, the extensive research on kaempferol provides a strong foundation for predicting their relative biological activities. It is anticipated that this compound, as the aglycone, will exhibit greater potency in in vitro cytotoxic, antioxidant, and anti-inflammatory assays compared to its glycosidic forms. However, the glycosides may possess enhanced bioavailability, potentially leading to significant in vivo effects. The provided experimental protocols offer a robust framework for researchers to directly investigate and compare these compounds, thereby elucidating the specific contributions of the 8-methoxy group and glycosylation to their overall therapeutic potential. Further research is imperative to validate these hypotheses and to fully understand the pharmacological profile of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsit.com [ijsit.com]
- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. mdpi.com [mdpi.com]
- 17. longdom.org [longdom.org]
- 18. pubs.acs.org [pubs.acs.org]
Unveiling the Synergistic Potential of Kaempferol in Combination with Other Natural Compounds: A Comparative Guide
While direct experimental evidence on the synergistic effects of 8-Methoxykaempferol remains limited, extensive research into its parent compound, kaempferol, reveals significant potential for enhanced therapeutic outcomes when combined with other natural molecules. This guide provides a comparative analysis of the synergistic effects of kaempferol with various natural compounds, focusing on its anticancer and anti-inflammatory properties, supported by available quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of combination therapy. In the realm of natural products, this approach holds immense promise for developing more effective and potentially safer therapeutic strategies. This guide will delve into the synergistic interactions of kaempferol, a widely studied flavonoid, with other natural compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Synergistic Anticancer Effects of Kaempferol
Kaempferol has demonstrated synergistic anticancer activity when combined with other flavonoids, most notably quercetin. This combination has been shown to be more effective at inhibiting the proliferation of various cancer cell lines than either compound alone.
Kaempferol and Quercetin: A Potent Anticancer Duo
Studies have consistently shown that the combination of kaempferol and quercetin leads to a synergistic reduction in cancer cell proliferation. This effect is attributed to their ability to modulate multiple cellular processes involved in cancer progression.
Table 1: Synergistic Anticancer Effects of Kaempferol and Quercetin
| Cancer Cell Line(s) | Combination | Observed Effect | Quantitative Data | Reference(s) |
| Human colon cancer (HCT-116) | Kaempferol + Quercetin | Enhanced cytotoxicity and induction of G2/M phase cell cycle arrest. | The combination of 2-fold IC50 of quercetin and 1-fold IC50 of kaempferol showed the highest synergistic effect. | [1] |
| Human gut (HuTu-80, Caco-2) and breast (PMC42) cancer | Kaempferol + Quercetin | Synergistic reduction in cell proliferation. | Combined treatments were more effective than the additive effects of each flavonol. | [2][3] |
The synergistic effect of kaempferol and quercetin is believed to involve the modulation of key signaling pathways that regulate cell growth and survival. One of the primary mechanisms is the inhibition of the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.[4] By targeting this pathway, the combination of kaempferol and quercetin can more effectively induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.
dot
Caption: Kaempferol and Quercetin Synergy in Cancer.
Synergistic Anti-inflammatory Effects of Kaempferol
Kaempferol also exhibits synergistic anti-inflammatory properties when combined with other natural compounds, such as the flavonoid chrysin. This combination has shown promise in mitigating inflammatory responses.
Kaempferol and Chrysin: A Collaborative Anti-inflammatory Action
The combination of kaempferol and chrysin has been found to synergistically inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in macrophage cells.[5][6] This effect is particularly relevant in the context of inflammatory diseases where excessive NO production plays a pathological role.
Table 2: Synergistic Anti-inflammatory Effects of Kaempferol and Chrysin
| Cell Line | Combination | Observed Effect | Quantitative Data | Reference(s) |
| RAW 264.7 (macrophage) | Kaempferol + Chrysin | Synergistic inhibition of nitric oxide (NO) production. | The combination significantly reduced the IC50 of the individual compounds for NO inhibition. | [5] |
The synergistic anti-inflammatory action of kaempferol and chrysin is linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting the activation of NF-κB, the combination of kaempferol and chrysin can effectively suppress the production of inflammatory mediators.
dot
Caption: Kaempferol and Chrysin Anti-inflammatory Synergy.
Experimental Protocols
To ensure the reproducibility and validation of the findings on synergistic effects, detailed experimental protocols are crucial. Below are outlines of key methodologies employed in the cited studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the individual compounds and their combinations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). The synergistic effect can be quantified using the Combination Index (CI), where CI < 1 indicates synergy.[10][11]
dot
Caption: MTT Assay Workflow for Synergy Assessment.
Nitric Oxide (NO) Assay (Griess Test)
The Griess test is a colorimetric assay used to quantify nitrite, a stable and nonvolatile breakdown product of NO.
Protocol Outline:
-
Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compounds and their combinations.[12][13][14]
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation: Allow the reaction to proceed for a few minutes at room temperature, leading to the formation of a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 540 nm).
-
Quantification: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.
Checkerboard Assay for Antimicrobial Synergy
The checkerboard assay is a method used to assess the in vitro synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents against a specific microorganism.
Protocol Outline:
-
Preparation of Antimicrobial Dilutions: Prepare serial dilutions of the two antimicrobial agents in a 96-well microtiter plate. One agent is diluted along the x-axis, and the other is diluted along the y-axis.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for microbial growth.
-
Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction. An FIC index of ≤ 0.5 is generally considered synergistic.[15][16][17][18]
Conclusion
While the direct exploration of this compound's synergistic potential is a promising area for future research, the extensive data available for its parent compound, kaempferol, provides a strong foundation for understanding its potential collaborative effects. The synergistic interactions of kaempferol with other natural compounds like quercetin and chrysin highlight the significant therapeutic advantages of combination therapies. The detailed experimental protocols and understanding of the involved signaling pathways presented in this guide offer a valuable resource for researchers aiming to further investigate and harness the synergistic power of these natural molecules in the development of novel therapeutic strategies. Further studies are warranted to confirm if the methoxy group at the 8-position of kaempferol enhances or alters these synergistic properties.
References
- 1. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic antiproliferative action of the flavonols quercetin and kaempferol in cultured human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kaempferol and Chrysin Synergies to Improve Septic Mice Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of chrysin and kaempferol in ameliorating Cerebral Ischemic Reperfusion injury in rat by controlling expression of proinflammatory mediators NF-κB and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. synergistic-effect-of-chrysin-and-kaempferol-in-ameliorating-cerebral-ischemic-reperfusion-injury-in-rat-by-controlling-expression-of-proinflammatory-mediators-nf-b-and-stat3 - Ask this paper | Bohrium [bohrium.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. digital.csic.es [digital.csic.es]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
8-Methoxykaempferol Target Identification and Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Methoxykaempferol, a naturally occurring flavonoid, focusing on its potential molecular targets and the validation of its biological activities. While direct quantitative data for this compound remains limited in publicly available research, this document synthesizes information on its parent compound, kaempferol, and related derivatives to offer insights into its probable mechanisms of action and facilitate future research.
Overview of this compound and its Therapeutic Potential
This compound is a methoxylated derivative of kaempferol, a well-studied flavonol known for its antioxidant, anti-inflammatory, and anti-cancer properties. The addition of a methoxy group at the 8-position is expected to modulate the biological activity of the parent compound, potentially altering its target specificity, potency, and pharmacokinetic profile. This guide explores the identified and putative targets of this compound and compares its activity with related compounds.
Putative Molecular Targets and Biological Activities
Based on the extensive research on kaempferol and its derivatives, the primary therapeutic potential of this compound is anticipated in the areas of anti-inflammatory and anti-cancer applications. The key molecular targets and signaling pathways likely influenced by this compound are summarized below.
Anti-Inflammatory Activity
The anti-inflammatory effects of kaempferol are attributed to its ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes. It is plausible that this compound shares these mechanisms.
-
NF-κB Signaling Pathway: Kaempferol is known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition is a key mechanism underlying its anti-inflammatory effects.
-
MAPK Signaling Pathway: Kaempferol can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation.
-
Inhibition of Pro-inflammatory Enzymes: Kaempferol has been shown to inhibit the activity of enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), both of which are key mediators of inflammation.
Anti-Cancer Activity
The anti-cancer properties of kaempferol are mediated through the modulation of several signaling pathways involved in cell proliferation, apoptosis, and metastasis. This compound may exhibit similar activities.
-
PI3K/Akt Signaling Pathway: Kaempferol can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.
-
Induction of Apoptosis: Kaempferol has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines.
-
Cell Cycle Arrest: Kaempferol can cause cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.
Enzyme Inhibition
-
Tyrosinase Inhibition: While direct data for this compound is scarce, a related compound, 8-prenylkaempferol, has shown potent tyrosinase inhibitory activity.[1] This suggests that substitution at the 8-position of the kaempferol backbone can influence its interaction with this enzyme, which is involved in melanin biosynthesis.
Comparative Data and Performance
Table 1: Anti-inflammatory and Anti-cancer Activity of Kaempferol and its Derivatives
| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Kaempferol | Tyrosinase Inhibition | - | Ki = 0.06 mM (competitive) | [2] |
| 8-prenylkaempferol | Tyrosinase Inhibition | - | IC50 = 2.4 ± 1.1 µM | [1] |
| Kaempferol | COX-2 Inhibition | In vitro | Potent Inhibition | [3] |
| Kaempferol | NF-κB Inhibition | LPS-stimulated RAW 264.7 cells | Inhibition of nuclear translocation | [4] |
| Kaempferol | PI3K/Akt Inhibition | Various cancer cell lines | Downregulation of phosphorylation | [5] |
| Kaempferol | Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC50 values reported for derivatives | [6] |
| Kaempferol | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 values reported for derivatives | [6] |
Note: The lack of specific IC50 or Kd values for this compound highlights a significant gap in the current research landscape. Future studies should focus on direct quantitative comparisons of this compound with kaempferol and other relevant inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways likely modulated by this compound and a general workflow for its target identification and validation.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
References
- 1. Kushenol A and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of 8-Methoxykaempferol's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo therapeutic effects of 8-Methoxykaempferol, a methoxylated derivative of the natural flavonol kaempferol. Due to the limited availability of direct in vivo studies on this compound, this document leverages the extensive existing research on its parent compound, kaempferol, as a benchmark for comparison. The data presented herein for kaempferol serves as a foundational reference to guide future in vivo validation studies for this compound and other derivatives.
Executive Summary
Kaempferol has demonstrated significant anti-inflammatory, anti-cancer, and neuroprotective properties in various preclinical in vivo models. These effects are attributed to its ability to modulate key signaling pathways involved in cellular processes like inflammation, apoptosis, and oxidative stress. While in vitro studies on this compound suggest similar or potentially enhanced activities, rigorous in vivo validation is crucial. This guide outlines the established therapeutic effects of kaempferol, providing experimental data and protocols to serve as a comparative framework for the evaluation of this compound.
Comparative Analysis of Therapeutic Effects
The following sections detail the in vivo therapeutic efficacy of kaempferol in key disease models. This data provides a quantitative baseline for assessing the performance of this compound in future studies.
Anti-Inflammatory Effects
Kaempferol has been shown to mitigate inflammation in various animal models. Its mechanisms of action include the suppression of pro-inflammatory cytokines and enzymes.[1]
Table 1: In Vivo Anti-Inflammatory Effects of Kaempferol
| Model | Alternative Compound | Dosage | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced inflammation in mice | Indomethacin | Kaempferol: 50 mg/kg | Significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2). Reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] | [2][3] |
| Carrageenan-induced paw edema in rats | Phenylbutazone | Kaempferol: 100 mg/kg | Markedly reduced paw edema volume. Inhibited neutrophil infiltration and myeloperoxidase (MPO) activity. | [2] |
| Dextran sodium sulfate (DSS)-induced colitis in mice | Sulfasalazine | Kaempferol: 30% Mulberry Leaf Flavonoids (rich in kaempferol derivatives) | Alleviated clinical symptoms, reduced secretion of inflammatory cytokines, and inhibited the activation of inflammatory pathways.[4] | [4] |
Anti-Cancer Effects
In vivo studies have demonstrated kaempferol's ability to inhibit tumor growth and induce apoptosis in various cancer models.[5][6] Its anti-cancer activity is linked to the modulation of cell cycle regulation and apoptosis-related signaling pathways.[6][7]
Table 2: In Vivo Anti-Cancer Effects of Kaempferol
| Cancer Model | Alternative Compound | Dosage | Key Findings | Reference |
| Human ovarian cancer xenograft in nude mice | Cisplatin | Kaempferol: 10 mg/kg | Suppressed tumor growth and induced apoptosis. Downregulated PI3K/AKT and hTERT pathways. | [5] |
| Human liver cancer (HepG2) xenograft in BALB/c nude mice | 5-Fluorouracil | Kaempferol: 20 mg/kg | Inhibited tumor growth and angiogenesis. Induced cell cycle arrest at the G2/M phase. | [5] |
| Human renal cell carcinoma xenograft in BALB/c nude mice | Sunitinib | Kaempferol: 40 mg/kg | Significantly inhibited tumor growth and metastasis. Downregulated AKT phosphorylation. | [5] |
Neuroprotective Effects
Kaempferol has shown promise in protecting against neuronal damage in models of neurodegenerative diseases and brain injury.[8] Its neuroprotective mechanisms involve antioxidant and anti-inflammatory actions, as well as the modulation of pathways related to neuronal survival.[9]
Table 3: In Vivo Neuroprotective Effects of Kaempferol
| Model | Alternative Compound | Dosage | Key Findings | Reference |
| Intracerebral hemorrhage (ICH) in rats | Edaravone | Kaempferol: 50 mg/kg | Reduced oxidative stress and apoptosis. Modulated the AKT/Nrf-2/HO-1 signaling pathway.[9] | [9] |
| Amyloid-beta (Aβ)-induced cognitive impairment in mice | Donepezil | Kaempferol: 25 mg/kg | Improved cognitive function and reduced Aβ deposition. Inhibited microglia activation and release of inflammatory factors. | [8] |
| Parkinson's disease model (MPTP-induced) in mice | L-DOPA | Kaempferol: 20 mg/kg | Protected dopaminergic neurons from degeneration. Reduced oxidative stress and neuroinflammation. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vivo studies. Below are representative protocols for the key experiments cited.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220g) are used.
-
Groups:
-
Control (vehicle)
-
Carrageenan control
-
Kaempferol/8-Methoxykaempferol (e.g., 50, 100 mg/kg, p.o.)
-
Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compounds or vehicle are administered orally 1 hour before carrageenan injection.
-
0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.
Human Tumor Xenograft Model in Nude Mice
-
Cell Culture: Human cancer cells (e.g., A2780 ovarian cancer cells) are cultured in appropriate media.
-
Animals: Female BALB/c nude mice (4-6 weeks old) are used.
-
Procedure:
-
A suspension of 5 x 10^6 cancer cells in 0.2 mL of PBS is injected subcutaneously into the right flank of each mouse.
-
When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups.
-
Groups:
-
Vehicle control (e.g., PBS, DMSO)
-
Kaempferol/8-Methoxykaempferol (e.g., 10, 20 mg/kg, i.p. or p.o., daily)
-
Positive control (e.g., Cisplatin, 5 mg/kg, i.p., weekly)
-
-
Tumor size is measured with calipers every 2-3 days, and tumor volume is calculated (Volume = 0.5 × length × width²).
-
Body weight is monitored as a measure of toxicity.
-
-
Endpoint: At the end of the study (e.g., 21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental designs is essential for understanding the therapeutic mechanisms and study rationale.
Caption: NF-κB Signaling Pathway in Inflammation.
References
- 1. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kaempferol Plays a Neuroprotection Role by Alleviating Oxidative Stress via AKT/Nrf2/HO-1 Pathway and Inhibiting Apoptosis in Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Methoxykaempferol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 8-Methoxykaempferol, a naturally occurring flavonoid with significant research interest. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices. While specific cross-validation studies for this compound are not extensively documented, data from its parent compound, kaempferol, provides a reliable benchmark for comparing the performance of different analytical techniques. The following tables summarize key validation parameters for HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry based on studies of kaempferol and related flavonoids.
Table 1: Comparison of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for Flavonoid Quantification
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.25 - 60 µg/mL[1] | 25 - 2500 ng/mL | 2 - 14 µg/mL |
| Correlation Coefficient (r²) | > 0.998[1] | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2% (Intra-day & Inter-day)[1] | < 15% (Intra-day & Inter-day) | < 1% (Intra-day & Inter-day) |
| Accuracy (% Recovery) | 99.96% - 100.17%[1] | Within 15% of nominal values | 91.85% - 99.70% |
| Limit of Detection (LOD) | ~0.015 µg/mL | ~3.12 ng/mL | ~0.015 µg/mL |
| Limit of Quantitation (LOQ) | ~0.0457 µg/mL | ~12.5 ng/mL | ~0.0457 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the separation and quantification of flavonoids.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).[1] A typical gradient could be:
-
0-20 min: 30% A to 70% A
-
20-22 min: 70% A to 100% A
-
22-30 min: Hold at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (typically around 265 nm and 365 nm for kaempferol derivatives).[1]
-
Sample Preparation: Plant material is typically extracted with a solvent such as 70% methanol, followed by filtration before injection.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of analytes in complex matrices.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for fast analysis.[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.[3] A representative gradient is:
-
0-1.5 min: 35% A to 75% A
-
1.5-6 min: 75% A to 95% A
-
6-8 min: Hold at 95% A[4]
-
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for flavonoids.[4]
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
-
Sample Preparation: Samples are extracted with a methanol/water solution, sonicated, centrifuged, and filtered prior to analysis.[3]
UV-Vis Spectrophotometry
This method is a simpler and more accessible technique for the quantification of total flavonoids.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Principle: The method is based on the formation of a colored complex between the flavonoids and a reagent, typically aluminum chloride (AlCl₃).[5]
-
Procedure:
-
An aliquot of the sample extract is mixed with an ethanolic solution of AlCl₃ (e.g., 2%).
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) to allow for complex formation.[5]
-
The absorbance of the resulting solution is measured at the wavelength of maximum absorbance of the complex (typically around 415 nm).
-
-
Quantification: The concentration of flavonoids is determined by comparing the absorbance to a calibration curve prepared with a standard flavonoid such as quercetin or rutin.
-
Sample Preparation: Extraction is typically performed with ethanol or methanol.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a plant matrix using chromatographic methods.
Caption: Figure 1. General Experimental Workflow for this compound Analysis.
Signaling Pathway
This compound, like other flavonoids, is known to modulate various cellular signaling pathways. The diagram below illustrates the inhibitory effect of a methoxylated kaempferol derivative on the MAPK and NF-κB signaling pathways, which are crucial in inflammatory responses.[6]
Caption: Figure 2. Inhibition of MAPK and NF-κB Signaling by this compound Derivative.
References
- 1. ijariie.com [ijariie.com]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 4. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in silico analysis of the molecular docking performance of the flavonoid kaempferol and its structurally related compounds, including quercetin, apigenin, and luteolin. While the primary focus of this guide was intended to be 8-Methoxykaempferol, a comprehensive literature review revealed a notable absence of specific molecular docking studies for this particular flavonoid. Therefore, this analysis centers on its parent compound, kaempferol, and other well-researched flavonoids to provide a valuable comparative framework for drug discovery and development. The data presented herein is collated from various independent studies and aims to offer insights into the binding affinities of these flavonoids against critical protein targets involved in cellular signaling.
Comparative Binding Affinities of Flavonoids
The potential of flavonoids to interact with and modulate the activity of protein targets is a cornerstone of their therapeutic interest. Molecular docking studies provide a quantitative measure of this interaction, typically expressed as a binding energy or docking score (in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. The following tables summarize the comparative docking scores of kaempferol and other prominent flavonoids against key protein targets implicated in cancer and metabolic diseases.
Table 1: Comparative Docking Scores of Flavonoids Against Phosphoinositide 3-Kinase (PI3Kγ)
| Flavonoid | Docking Score (kcal/mol) |
| Kaempferol | -4.89[1] |
| Quercetin | -3.87[1] |
| Apigenin | -4.61[1] |
| Luteolin | -4.39[1] |
Data sourced from a virtual screening study against the PI3Kγ kinase domain (PDB ID: 7TZ7)[1].
Table 2: Comparative Docking Scores of Flavonoids Against Isocitrate Dehydrogenase 1 (IDH1)
| Flavonoid | Docking Score (kcal/mol) |
| Kaempferol | -7.4[2] |
| Quercetin | -7.8[2] |
| Apigenin | -7.5[2] |
| Luteolin | -7.4[2] |
Data sourced from a molecular docking study against the IDH1 crystal structure (PDB ID: 4I3L)[2].
Table 3: Comparative Docking Scores of Flavonoids Against SARS-CoV-2 Spike Protein Receptor Binding Domain
| Flavonoid | Binding Affinity (kcal/mol) |
| Kaempferol | -7.0[3] |
| Quercetin | -7.1[3] |
| Apigenin | -7.3[3] |
Data sourced from a molecular docking study against the SARS-CoV-2 spike receptor-binding domain (PDB ID: 2AJF)[3][4].
The Case of this compound
This compound, also known as sexangularetin, is a naturally occurring O-methylated derivative of kaempferol[5]. Structurally, it is kaempferol with a methoxy group at the 8-position. While this modification can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, its direct impact on binding affinity is not well-documented through specific docking studies. Some research on other flavonoids suggests that methoxy substitution can sometimes have an adverse effect on binding affinity, though this is not a universal rule and is highly dependent on the specific protein target and the position of the methoxy group[6]. The absence of in silico data for this compound underscores a gap in the current research landscape and highlights an opportunity for future investigation.
Experimental Protocols: A Generalized Molecular Docking Workflow
The data presented in this guide are derived from computational studies employing molecular docking simulations. While specific parameters may vary between studies, a generalized workflow for performing such an analysis, particularly using the widely-cited AutoDock Vina software, is outlined below.
-
Software and Resource Acquisition:
-
Docking Software: AutoDock Vina is a widely used open-source program for molecular docking[7].
-
Visualization Software: BIOVIA Discovery Studio Visualizer or PyMOL are used for analyzing protein-ligand interactions.
-
Molecular Structures: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The 3D structures of the flavonoid ligands are retrieved from the PubChem database[2].
-
-
Protein Preparation:
-
The downloaded protein structure (in PDB format) is prepared for docking.
-
This typically involves removing water molecules and any co-crystallized ligands from the PDB file.
-
Polar hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Kollman charges) are assigned using tools like AutoDockTools[2].
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structures of the flavonoids (e.g., kaempferol, quercetin) are downloaded from PubChem.
-
Ligand preparation involves assigning rotatable bonds and ensuring the correct protonation state.
-
The prepared ligand structures are also converted to the PDBQT file format.
-
-
Grid Box Generation and Docking Simulation:
-
A "grid box" is defined to specify the search space for the docking simulation on the target protein. This box should encompass the active site or the binding pocket of interest.
-
The coordinates and dimensions (x, y, z) of the grid box are set in a configuration file.
-
The docking simulation is initiated via a command-line interface, providing AutoDock Vina with the prepared protein, the prepared ligand(s), and the configuration file.
-
-
Analysis of Results:
-
AutoDock Vina calculates the binding affinity (in kcal/mol) for various binding poses of the ligand within the protein's active site.
-
The pose with the most negative binding energy is typically considered the most favorable.
-
Visualization software is used to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein in the best-docked pose.
-
Signaling Pathways and Experimental Workflow Visualization
Molecular docking studies help elucidate how flavonoids might exert their biological effects by inhibiting key proteins in cellular signaling pathways. For example, PI3K and Akt are crucial kinases in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and metabolic disorders[8][9]. Flavonoids that show strong binding affinity to these proteins may act as inhibitors, thereby modulating downstream cellular processes like cell growth, proliferation, and survival.
Below are diagrams generated using Graphviz (DOT language) to illustrate a typical experimental workflow for molecular docking and the PI3K/Akt signaling pathway, a common target for flavonoid research.
Caption: A generalized workflow for in silico molecular docking analysis.
Caption: The PI3K/Akt signaling pathway and potential inhibition points for flavonoids.
References
- 1. dovepress.com [dovepress.com]
- 2. journalijar.com [journalijar.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H12O7 | CID 5281698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network pharmacology and molecular docking study on the effect of Kaempferol in treatment of metabolic associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Synthetic vs. Natural 8-Methoxykaempferol
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of flavonoid research, 8-Methoxykaempferol has emerged as a compound of significant interest due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and anti-tumor activities. As with many natural products, researchers have the option of utilizing the compound isolated from natural sources or a chemically synthesized version. This guide provides an objective, data-driven comparison of synthetic versus natural this compound to aid researchers in selecting the most suitable option for their studies. While direct comparative studies are limited, this guide synthesizes available data on the characteristics of each form and outlines the experimental protocols necessary for their evaluation.
Physicochemical Properties and Purity
The primary distinction between synthetic and natural this compound often lies in the purity profile and the presence of minor impurities. Natural extracts may contain other related flavonoids or plant metabolites, which could have synergistic or antagonistic effects. In contrast, synthetic routes can produce highly pure compounds, but may introduce trace amounts of reagents or by-products from the synthesis process.
Table 1: Comparison of Physicochemical Properties
| Property | Synthetic this compound | Natural this compound |
| Appearance | Typically a light yellow to yellow crystalline or powdery solid. | Commonly a light yellow to yellow crystalline or powdery solid. |
| Melting Point | Approximately 280-285 °C. | Roughly between 280-285 °C. |
| Solubility | Soluble in most organic solvents, such as ethanol, dichloromethane, and acetone. | Soluble in most organic solvents, like ethanol, dichloromethane, and acetone. |
| Purity | High purity achievable, often >98% by HPLC. Potential for trace synthetic reagents. | Purity can vary depending on the extraction and purification methods. May contain other natural compounds. |
| Source | Chemical synthesis, often starting from kaempferol. | Isolated from various plant sources. |
Biological Activity: A Comparative Overview
The biological activity of this compound is a key area of investigation. While specific comparative data is scarce, it is hypothesized that the core biological activities should be similar regardless of the source, provided the purity is high. However, the presence of impurities in either form could potentially modulate these activities.
Table 2: Comparison of Biological Activities
| Biological Activity | Synthetic this compound | Natural this compound | Key Experimental Assays |
| Antioxidant Activity | Expected to exhibit free radical scavenging activity. | Known to possess antioxidant properties. | DPPH radical scavenging assay, ABTS radical scavenging assay. |
| Anti-inflammatory Activity | Likely to show anti-inflammatory effects. | Reported to have anti-inflammatory properties. | Measurement of nitric oxide (NO) production in LPS-stimulated macrophages, determination of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6). |
| Anti-tumor Activity | Expected to demonstrate cytotoxic effects against cancer cell lines. | Has been investigated for its anti-tumor effects. | MTT assay for cell viability, apoptosis assays (e.g., flow cytometry with Annexin V/PI staining). |
Experimental Protocols
To facilitate rigorous comparison, detailed experimental protocols for key assays are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is crucial for determining the purity of both synthetic and natural this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 265 nm or 368 nm.
-
Standard Preparation: Prepare a stock solution of this compound in methanol and dilute to create a series of standards for a calibration curve.
-
Sample Preparation: Dissolve a known weight of the synthetic or natural product in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is essential for confirming the chemical structure of this compound and identifying any structural impurities.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).
-
Spectra to Acquire:
-
¹H NMR (Proton NMR) to identify the number and types of hydrogen atoms.
-
¹³C NMR (Carbon-13 NMR) to identify the number and types of carbon atoms.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) to determine the connectivity of atoms within the molecule.
-
-
Analysis: The obtained spectra should be compared with published data for this compound to confirm its identity and structural integrity.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for flavonoids.
-
Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer provides accurate mass measurements.
-
Analysis: The detected mass should correspond to the calculated molecular weight of this compound (C16H12O7). Fragmentation patterns can be compared with known data to confirm the structure.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of synthetic or natural this compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways
This compound, as a derivative of kaempferol, is expected to modulate similar intracellular signaling pathways. Kaempferol is known to affect key pathways involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/Akt and MAPK pathways. The addition of a methoxy group at the 8-position may alter the potency or selectivity of these interactions.
Conclusion
The choice between synthetic and natural this compound will depend on the specific requirements of the research. For studies requiring the highest level of purity and a well-defined impurity profile, the synthetic version is often preferred. However, for investigations where the effects of a compound in a more natural matrix are of interest, or for initial screening studies, the natural extract may be suitable. It is imperative for researchers to thoroughly characterize their chosen source of this compound using the analytical methods outlined in this guide to ensure the reliability and reproducibility of their results. Further head-to-head studies are warranted to fully elucidate any subtle differences in the biological activities of synthetic versus natural this compound.
Validating the Neuroprotective Effects of Kaempferol and Its Derivatives in Animal Models: A Comparative Guide
To the esteemed researchers, scientists, and drug development professionals,
This guide provides a comparative analysis of the neuroprotective effects of the flavonoid kaempferol and its derivatives in widely-used animal models of neurodegeneration. While the initial focus of this inquiry was on 8-Methoxykaempferol, an extensive search of the scientific literature did not yield specific quantitative data for this particular derivative in the scopolamine-induced amnesia or the middle cerebral artery occlusion (MCAO) models.
Therefore, this guide presents a comprehensive overview of the neuroprotective activities of the parent compound, kaempferol, and its more extensively studied glycoside derivatives. For comparative purposes, we have included data on two other well-researched neuroprotective flavonoids, quercetin and curcumin, in the same animal models. This guide is intended to serve as a valuable resource for evaluating the therapeutic potential of these compounds and for designing future preclinical studies.
Comparative Efficacy in Animal Models of Neurodegeneration
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of kaempferol derivatives, quercetin, and curcumin in two key animal models: scopolamine-induced amnesia in mice and middle cerebral artery occlusion (MCAO) in rats.
Scopolamine-Induced Amnesia Model
This model is widely used to screen for compounds that can ameliorate learning and memory deficits, mimicking certain cognitive aspects of Alzheimer's disease. The Y-maze test is a common behavioral assay in this model to assess spatial working memory.
| Compound/Derivative | Animal Model | Dosage | Key Findings | Reference |
| Kaempferol | Mice | 50 mg/kg | Improved learning and memory ability. | [1] |
| Quercetin | Mice | 12.5 and 25 mg/kg (p.o.) for 7 days | Enhanced memory performance and reversed scopolamine-induced memory impairment in the Y-maze test. Reduced malondialdehyde and nitrite levels, and increased glutathione levels in the brain. | [2] |
| Donepezil (Positive Control) | Mice | 3 mg/kg | Significantly delayed scopolamine-induced memory loss. | [3] |
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a common method to induce focal cerebral ischemia, mimicking the effects of stroke in humans. Key outcome measures include neurological deficit scores and infarct volume.
| Compound/Derivative | Animal Model | Dosage | Key Findings | Reference |
| Kaempferol-3-O-rutinoside (KRS) | Rats | 10 mg/kg (i.v.) | Significantly attenuated neurological deficits and brain infarct volume. | [4][5] |
| Kaempferol-3-O-glucoside (KGS) | Rats | 7.5 mg/kg (i.v.) | Significantly attenuated neurological deficits and brain infarct volume. | [4][5] |
| Curcumin | Rats | 200 mg/kg (i.p.) | Significantly improved brain damage and neurological function. | [6] |
| Edaravone (Positive Control) | Rats | 10 mg/kg (i.p.) | Sensorimotor functions similar to the high-dose oral edaravone group. | [7] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key in vivo models and behavioral and histological assessments cited in this guide.
Scopolamine-Induced Memory Impairment in Mice and Y-Maze Test
Objective: To assess the effects of a test compound on short-term spatial working memory deficits induced by scopolamine.
Animals: Male ICR mice are commonly used.
Procedure:
-
Acclimatization: Animals are housed for at least one week before the experiment with free access to food and water.
-
Drug Administration:
-
The test compound (e.g., Kaempferol, Quercetin) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) for a specified period (e.g., 7 consecutive days).
-
On the final day of treatment, scopolamine (e.g., 1 mg/kg) is administered i.p. 30 minutes before the behavioral test to induce memory impairment. A positive control, such as donepezil, is also typically included.
-
-
Y-Maze Test:
-
The Y-maze apparatus consists of three identical arms (e.g., 40 cm long, 10 cm high, and 15 cm wide) at a 120° angle from each other.
-
Each mouse is placed at the center of the maze and allowed to explore freely for a set duration (e.g., 8 minutes).
-
The sequence and total number of arm entries are recorded. An arm entry is counted when all four paws of the mouse are within the arm.
-
Spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets.
-
-
Data Analysis: The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100. An increase in the percentage of spontaneous alternation indicates improved spatial working memory.
Experimental workflow for the scopolamine-induced amnesia model.
Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To induce focal cerebral ischemia and evaluate the neuroprotective effects of a test compound.
Animals: Male Sprague-Dawley rats are commonly used.
Procedure:
-
Anesthesia: Rats are anesthetized (e.g., with chloral hydrate).
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.
-
The ECA is ligated and cut.
-
A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.
-
The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia.
-
-
Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion of the blood.
-
Drug Administration: The test compound (e.g., Kaempferol derivatives, Curcumin) or vehicle is administered, often intravenously (i.v.) at the beginning of reperfusion.
-
Neurological Deficit Scoring: At a set time post-reperfusion (e.g., 24 hours), neurological deficits are assessed using a scoring system. A common 5-point scale is:
-
0: No neurological deficit.
-
1: Failure to extend the left forepaw fully.
-
2: Circling to the left.
-
3: Falling to the left.
-
4: No spontaneous walking and a depressed level of consciousness.
-
-
Infarct Volume Measurement:
-
Following neurological assessment, animals are euthanized, and brains are removed.
-
The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
The infarct area in each slice is measured, and the total infarct volume is calculated.
-
Experimental workflow for the MCAO model in rats.
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of kaempferol and other flavonoids are often attributed to their ability to modulate various signaling pathways involved in inflammation and oxidative stress.
TLR4/NF-κB Signaling Pathway
This pathway is a key player in the innate immune response and neuroinflammation. Aberrant activation can lead to the production of pro-inflammatory cytokines, contributing to neuronal damage. Kaempferol has been shown to inhibit this pathway.[8][9]
Inhibition of the TLR4/NF-κB signaling pathway by Kaempferol.
Nrf2/HO-1 Antioxidant Pathway
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of various antioxidant and cytoprotective genes. Many neuroprotective compounds, including flavonoids, are known to activate this pathway.
Activation of the Nrf2/HO-1 antioxidant pathway by flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The role of TLR4-mediated PTEN/PI3K/AKT/NF-κB signaling pathway in neuroinflammation in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kaempferide prevents cognitive decline via attenuation of oxidative stress and enhancement of brain-derived neurotrophic factor/tropomyosin receptor kinase B/cAMP response element-binding signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 8-Methoxykaempferol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-Methoxykaempferol derivatives, focusing on their potential as anticancer and anti-inflammatory agents. While direct and comprehensive SAR studies on a wide range of this compound derivatives are limited in publicly available literature, this guide synthesizes available data on closely related kaempferol analogs and other methoxyflavonoids to provide insights into the structural features influencing their biological activity.
Executive Summary
This compound, a naturally occurring flavonoid, belongs to a class of compounds renowned for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The substitution pattern on the basic flavonoid scaffold plays a crucial role in determining the potency and selectivity of these biological effects. This guide summarizes the cytotoxic and anti-inflammatory activities of selected kaempferol derivatives, outlines the experimental protocols for key biological assays, and visualizes the pertinent signaling pathways and experimental workflows.
Comparative Biological Activity of Kaempferol Derivatives
The following tables summarize the reported cytotoxic and anti-inflammatory activities of various kaempferol derivatives. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: Cytotoxicity of Prenylated Kaempferol Derivatives against Human Breast Cancer Cell Lines [1][2]
| Compound | Substitution | Cell Line | IC₅₀ (µM) |
| 8-Prenylkaempferol | 8-(3-methylbut-2-en-1-yl) | MDA-MB-231 | 9.45 ± 0.20 |
| MCF-7 | 10.08 ± 0.57 | ||
| 6-Prenylkaempferol | 6-(3-methylbut-2-en-1-yl) | MDA-MB-231 | 7.15 ± 0.37 |
| MCF-7 | 10.04 ± 0.23 | ||
| 3,5-dihydroxy-2-(4-hydroxyphenyl)-6,8,8-tris(3-methylbut-2-en-1-yl)-4H-chromene-4,7(8H)-dione | 6,8,8-tris(3-methylbut-2-en-1-yl) | MDA-MB-231 | 6.92 ± 0.30 |
| MCF-7 | 2.15 ± 0.20 |
Table 2: Anti-inflammatory Activity of Methoxyflavonoids
| Compound | Structure | Activity | IC₅₀ (µM) / Inhibition |
| 5,7-Dimethoxyflavone | 5,7-OCH₃ | Inhibition of NO production in LPS-activated RAW264.7 cells | Marked inhibition |
| Trimethylapigenin | Methoxy-substituted apigenin | Inhibition of NO production in LPS-activated RAW264.7 cells | Marked inhibition |
| Tetramethylluteolin | Methoxy-substituted luteolin | Inhibition of NO production in LPS-activated RAW264.7 cells | Marked inhibition |
| 8-Prenylkaempferol | 8-prenyl substitution | Inhibition of LPS-induced NO production in RAW264.7 macrophages | Significant inhibition |
Structure-Activity Relationship Insights:
-
Prenylation: The addition of prenyl groups to the kaempferol scaffold appears to enhance cytotoxic activity against breast cancer cell lines. The position and number of prenyl groups influence the potency, as seen in the comparison between 6-prenylkaempferol and 8-prenylkaempferol, and the more complex tris-prenylated derivative.[1][2] Prenylation also contributes to anti-inflammatory activity by inhibiting nitric oxide production.[3]
-
Methoxylation: Methoxy groups, as seen in various methoxyflavonoids, are associated with potent anti-inflammatory effects, particularly the inhibition of nitric oxide (NO) production in activated macrophages. The degree and position of methoxylation are critical for this activity.
Key Signaling Pathways
Kaempferol and its derivatives exert their biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
References
Metabolic Stability Showdown: 8-Methoxykaempferol Poised for Greater Longevity Than Kaempferol
For researchers in drug discovery and development, understanding a compound's metabolic stability is a critical early step. This guide provides a comparative analysis of the metabolic stability of 8-Methoxykaempferol and its parent compound, kaempferol. While direct comparative experimental data for this compound is limited, this guide leverages extensive data on kaempferol metabolism and the known influence of methoxylation on flavonoid stability to provide a predictive comparison.
Kaempferol, a well-studied flavonol, is known for its potential health benefits, but its therapeutic application is often hampered by rapid metabolism. In contrast, its derivative, this compound, is predicted to exhibit enhanced metabolic stability, a desirable characteristic for drug candidates. This difference is primarily attributed to the presence of a methoxy group at the 8-position, which is expected to shield the molecule from the primary routes of metabolic degradation that affect kaempferol.
Comparative Metabolic Profile
The metabolic fates of kaempferol and this compound are dictated by their structural differences. Kaempferol possesses multiple hydroxyl groups that are susceptible to conjugation, leading to rapid clearance. The methoxy group in this compound alters this metabolic landscape.
| Feature | Kaempferol | This compound (Predicted) |
| Primary Metabolic Pathways | Phase II Conjugation (Glucuronidation & Sulfation) at hydroxyl groups. Phase I Oxidation (CYP450-mediated) to quercetin. | Phase I O-demethylation by CYP450 enzymes, followed by Phase II conjugation of the newly formed hydroxyl group. |
| Key Metabolizing Enzymes | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Cytochrome P450s (e.g., CYP1A1). | Cytochrome P450s (predicted to be primarily CYP1A1 and CYP1A2 for demethylation), UGTs, SULTs. |
| Predicted Metabolic Rate | High | Low to Moderate |
| Major Metabolites | Kaempferol-3-glucuronide, Kaempferol-7-glucuronide, Kaempferol-4'-glucuronide, and corresponding sulfates. | 8-Hydroxykaempferol (after demethylation) and its subsequent glucuronide and sulfate conjugates. |
| Expected Bioavailability | Low[1][2] | Higher than kaempferol |
Delving into the Metabolic Pathways
The metabolic pathways of these two compounds diverge significantly, impacting their systemic exposure and potential efficacy.
Kaempferol's Rapid Metabolism
Kaempferol's structure, with its four hydroxyl groups, makes it a prime target for phase II metabolizing enzymes. Glucuronidation and sulfation are the predominant metabolic routes, rapidly converting kaempferol into more water-soluble conjugates that are easily excreted. This extensive first-pass metabolism contributes to its low oral bioavailability.[1][2] Additionally, kaempferol can undergo phase I oxidation by cytochrome P450 enzymes, such as CYP1A1, to form quercetin, another flavonoid which is also subject to further metabolism.
This compound's Predicted Metabolic Resistance
The introduction of a methoxy group at the 8-position in this compound is anticipated to significantly enhance its metabolic stability. This modification blocks one of the potential sites for conjugation. Generally, methoxylated flavonoids exhibit greater resistance to metabolism compared to their hydroxylated counterparts.
The primary metabolic pathway for this compound is predicted to be O-demethylation, a phase I reaction catalyzed by CYP450 enzymes, likely CYP1A1 and CYP1A2. This reaction would convert this compound to 8-hydroxykaempferol (herbacetin), which would then be susceptible to phase II conjugation. However, the initial demethylation step is typically slower than direct conjugation, leading to a longer half-life and increased systemic exposure of the parent compound.
References
Replicating Published Findings on 8-Methoxykaempferol's Bioactivity: A Comparative Guide
This guide provides a comprehensive overview of the published bioactivity of 8-methoxykaempferol and its close structural analog, kaempferol, with a focus on replicating key experimental findings. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations of the underlying molecular pathways.
Introduction to this compound
This compound is a flavonoid, a class of natural compounds widely recognized for their diverse pharmacological properties. It is a methylated derivative of kaempferol, one of the most common flavonoids found in a variety of plants, including fruits and vegetables.[1] While research on this compound is emerging, the extensive body of work on kaempferol provides a valuable comparative framework for understanding its potential bioactivities, which span anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] This guide will synthesize findings for both compounds to provide a robust resource for future research.
Anticancer Bioactivity
Both kaempferol and its derivatives have demonstrated significant potential in cancer prevention and treatment.[5] Their anticancer activities are attributed to mechanisms such as inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting cancer cell proliferation, migration, and invasion.[5][6][7]
Comparative Data: Anticancer Effects
The following table summarizes the inhibitory concentrations (IC50) of kaempferol in various cancer cell lines, showcasing its broad-spectrum anticancer potential. Data specific to this compound is limited in the reviewed literature, highlighting a key area for future investigation.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Reference |
| Liver Cancer | HepG2 | Kaempferol | 50 | [8] |
| Ovarian Cancer | A2780/CP70 | Kaempferol | Not specified | [6] |
| Breast Cancer | MDA-MB-453 | Kaempferol | Not specified | [6] |
| Renal Cell Carcinoma | 786-O, 769-P | Kaempferol | Not specified | [5] |
| Lung Cancer | A549 | Kaempferol | Not specified | [9] |
Key Signaling Pathway: PI3K/Akt
A critical pathway implicated in cancer progression and modulated by kaempferol is the PI3K/Akt/mTOR signaling cascade.[8][10] This pathway governs essential cellular processes, including cell growth, survival, and proliferation.[10] Kaempferol has been shown to inhibit this pathway, thereby suppressing tumor growth.[8][11] In liver cancer cells (HepG2), kaempferol inactivates the PI3K/AKT/mTOR pathway by down-regulating miR-21.[8]
Caption: PI3K/Akt signaling pathway inhibited by Kaempferol.
Experimental Protocol: Cell Viability (MTT Assay)
This protocol outlines a standard procedure to assess the effect of this compound on cancer cell viability.
-
Cell Culture: Culture cancer cells (e.g., HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Seed cells into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) in the culture medium. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Bioactivity
Inflammation is a critical factor in many chronic diseases.[12] Flavonoids, including this compound and kaempferol, exhibit potent anti-inflammatory properties by modulating key signaling pathways like NF-κB and MAPK.[12][13][14]
Comparative Data: Anti-inflammatory Effects
Studies on 8-methoxybicolosin C (8-MC), a novel flavonoid derivative identified as this compound, have provided specific data on its anti-inflammatory effects in lipopolysaccharide (LPS)-induced mouse Kupffer cells.[13][15]
| Mediator/Cytokine | Treatment (in LPS-induced cells) | Effect | Reference |
| iNOS | 8-MC (this compound) | Dose-dependent suppression of expression | [13][15] |
| Nitric Oxide (NO) | 8-MC (this compound) | Dose-dependent suppression of production | [13][15] |
| TNF-α | 8-MC (this compound) | Dose-dependent suppression of expression | [13][15] |
| IL-6 | 8-MC (this compound) | Dose-dependent suppression of expression | [13][15] |
| IL-1β | 8-MC (this compound) | Dose-dependent suppression of expression | [13][15] |
| IL-6, TNF-α | Kaempferol (50 and 100 nM) | Reduced secretion in RAW 264.7 cells | [16] |
Key Signaling Pathways: NF-κB and MAPK
This compound exerts its anti-inflammatory effects by suppressing the activation of NF-κB and MAPK signaling pathways.[13][15] It inhibits the phosphorylation of key proteins like JNK and p38 MAPKs and prevents the nuclear translocation of NF-κB, a crucial transcription factor for pro-inflammatory gene expression.[13][15]
Caption: Anti-inflammatory action of this compound.
Experimental Protocol: Measurement of Nitric Oxide (Griess Assay)
This protocol is for quantifying the effect of this compound on nitric oxide production in macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS.
-
Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Neuroprotective Bioactivity
Flavonoids are increasingly studied for their neuroprotective effects, with potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's.[17][18][19] The mechanisms involve antioxidant action, reduction of neuroinflammation, and modulation of neuronal signaling pathways.[19][20]
Comparative Data: Neuroprotective Effects
While direct studies on this compound's neuroprotection are not abundant, research on kaempferol and its glycosides provides strong evidence of their beneficial effects.
| Model System | Compound(s) | Observed Effects | Reference |
| MPTP-induced Parkinson's model (mice) | Kaempferol | Improved motor coordination, increased striatal dopamine, increased SOD and GSH-PX activity, reduced MDA levels, and prevented loss of TH-positive neurons. | [21] |
| Transient focal stroke model (rats) | Kaempferol Glycosides (KRS, KGS) | Attenuated neurological deficits and brain infarct volume; inhibited neuroinflammation by inhibiting STAT3 and NF-κB activation. | [20] |
| Ischemic stroke model (rats) | Kaempferol | Inhibited microglia activation and expression of TNFα, IL-6, IL-1β, and IL-5. | [18] |
Experimental Workflow: Evaluating Neuroprotection in vitro
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound against an induced neurotoxin.
References
- 1. Recent studies on kaempferol and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kaempferol targets Src to exert its chemopreventive effects on mammary tumorigenesis via regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]
- 18. Frontiers | The Pharmacological Action of Kaempferol in Central Nervous System Diseases: A Review [frontiersin.org]
- 19. dovepress.com [dovepress.com]
- 20. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective effect of kaempferol against a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 8-Methoxykaempferol for Specific Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the protein target selectivity of 8-Methoxykaempferol, a naturally occurring flavonol. Due to the limited availability of direct experimental data for this compound, this guide presents a comparative analysis using its parent compound, kaempferol, and other structurally related flavonoids. Detailed experimental protocols are provided to enable researchers to conduct their own selectivity profiling studies.
Introduction to this compound and the Importance of Selectivity
This compound is a methoxy derivative of kaempferol, a flavonoid known for its antioxidant, anti-inflammatory, and anti-cancer properties.[1] Like other flavonoids, its therapeutic potential is intrinsically linked to its ability to interact with specific protein targets within cellular signaling pathways. A selective compound preferentially binds to its intended target with significantly higher affinity than to other proteins, minimizing off-target effects and potential toxicity. Therefore, assessing the selectivity of this compound is a critical step in its evaluation as a potential therapeutic agent.
Proposed Protein Target Panel for Selectivity Profiling
Based on the known inhibitory activities of kaempferol and other flavonoids, the following protein kinases are proposed as a starting panel for the selectivity assessment of this compound.
-
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival. Flavonoids are known to inhibit PI3K isoforms.[2][3][4]
-
Pim-1 Kinase: A serine/threonine kinase implicated in cell survival and proliferation, and a known target for flavonoids like quercetin.[5][6]
-
Myosin Light Chain Kinase (MLCK): A key enzyme in smooth muscle contraction and cell motility, shown to be inhibited by kaempferol.[7]
-
Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase involved in numerous cellular processes, including metabolism and apoptosis.
-
Src Family Kinases (e.g., LCK, FYN): Non-receptor tyrosine kinases that play crucial roles in immune cell signaling.[1][8]
Comparative Inhibitory Activity of Related Flavonoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of kaempferol and other relevant flavonoids against the proposed target panel. This data serves as a benchmark for evaluating the potency and potential selectivity of this compound.
| Compound | PI3Kα (µM) | Pim-1 (µM) | MLCK (µM) | Protein Kinase C (µM) | cAMP-dependent Protein Kinase (µM) |
| Kaempferol | - | - | 0.3-0.5 (Ki) | 15 | 150 |
| Quercetin | - | 1.1 | - | - | - |
| Myricetin | - | - | - | - | - |
Note: Data for all compounds against all targets is not available in the public domain. The table is populated with available data to provide a comparative context.[6][7]
Experimental Protocols
To determine the selectivity profile of this compound, a combination of in vitro kinase inhibition assays and broader, unbiased proteomics approaches are recommended.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme.
This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates ATP consumption by the kinase and thus, higher kinase activity.
Protocol:
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable kinase buffer.
-
Compound Addition: Add varying concentrations of this compound (or control compounds) to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader.[1][9][10][11]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
HTRF is a robust method for measuring kinase activity in a high-throughput format. It relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
Protocol:
-
Reaction Components: The assay requires a biotinylated substrate, a europium cryptate-labeled anti-phospho-specific antibody (donor), and streptavidin-XL665 (acceptor).
-
Kinase Reaction: In a microplate, incubate the kinase with ATP, the biotinylated substrate, and different concentrations of this compound.
-
Detection: Stop the kinase reaction and add the detection reagents (europium-labeled antibody and streptavidin-XL665).
-
Incubation: Incubate for a specified period (e.g., 60 minutes) to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is proportional to the amount of phosphorylated substrate. Calculate IC50 values as described for the luminescence assay.[8][12][13][14]
This method utilizes a plate coated with a kinase substrate to measure enzyme activity.
Protocol:
-
Coating: Coat a 96-well plate with the specific peptide substrate for the target kinase.
-
Kinase Reaction: Add the purified kinase, ATP, and varying concentrations of this compound to the wells.
-
Incubation and Washing: Incubate the plate to allow for substrate phosphorylation. After incubation, wash the wells to remove unbound reagents.
-
Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme-conjugated secondary antibody.
-
Measurement: Measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the kinase activity.
-
Data Analysis: Determine IC50 values by analyzing the dose-response curve.[15][16][17][18]
Quantitative Proteomics for Target Identification
To identify a broader range of potential protein targets of this compound within a cellular context, quantitative proteomics methods can be employed.
SILAC allows for the quantitative comparison of protein abundance between different cell populations.
Protocol:
-
Cell Labeling: Culture two populations of cells in parallel. One population is grown in a "light" medium containing normal amino acids, while the other is grown in a "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-lysine and 13C6,15N4-arginine).
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Affinity Purification (Optional): To enrich for direct targets, an affinity-based method can be used where a modified version of this compound is immobilized on beads to pull down interacting proteins from the mixed lysate.
-
Protein Digestion and Mass Spectrometry: Digest the protein mixture into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer can distinguish between the "light" and "heavy" peptides. A change in the ratio of heavy to light peptides for a particular protein upon treatment indicates a potential interaction with the compound.[5][19][20][21][22]
iTRAQ is a chemical labeling method that allows for the simultaneous quantification of proteins from multiple samples.
Protocol:
-
Sample Preparation: Prepare protein lysates from control and this compound-treated cells.
-
Protein Digestion: Digest the proteins from each sample into peptides.
-
iTRAQ Labeling: Label the peptides from each sample with a different iTRAQ reagent. These reagents are isobaric, meaning they have the same total mass, but produce unique reporter ions upon fragmentation in the mass spectrometer.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
LC-MS/MS Analysis: Analyze the pooled sample by LC-MS/MS.
-
Data Analysis: During MS/MS fragmentation, the reporter ions are released, and their relative intensities are used to quantify the changes in protein abundance between the different samples.[23][24][25][26][27]
Visualizations
Signaling Pathway Diagram
References
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 2. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phosphatidylinositol 3-kinase, a novel target molecule for the inhibitory effects of kaempferol on neoplastic cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Kaempferol inhibits myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ebiotrade.com [ebiotrade.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ELISA实验方法 [sigmaaldrich.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. afgsci.com [afgsci.com]
- 19. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 20. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 23. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 24. Robust Workflow for iTRAQ-Based Peptide and Protein Quantification | Springer Nature Experiments [experiments.springernature.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 27. Mass Spectrometry-Based Proteomics Quantification: iTRAQ | PPTX [slideshare.net]
Safety Operating Guide
Safe Disposal of 8-Methoxykaempferol: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 8-Methoxykaempferol is crucial to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to protect from potential splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Body Protection: A lab coat should be worn to protect from spills.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound, as with most laboratory chemicals, is to treat it as hazardous waste and arrange for its collection by a licensed chemical waste disposal service.[1][2][3][4]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be considered chemical waste.
-
Segregate this compound waste from other waste streams to avoid potentially reactive mixtures.[5][6] Do not mix with incompatible materials.
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant," "Suspected of causing genetic defects" - hazards associated with the parent compound Kaempferol)[1].
-
If the waste is in a solution, list all components and their approximate percentages.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area, such as a secondary containment bin within a fume hood.
-
Follow your institution's guidelines regarding the maximum volume of waste that can be accumulated in the laboratory.
-
-
Disposal:
III. Quantitative Data on Waste Segregation
While specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for the segregation of chemical waste in a laboratory setting.
| Waste Category | Examples | Storage Container | Incompatible with |
| Halogenated Solvents | Dichloromethane, Chloroform | Glass or appropriate plastic, clearly labeled | Non-halogenated solvents, strong acids, strong bases |
| Non-Halogenated Solvents | Ethanol, Acetone, Hexane | Glass or appropriate plastic, clearly labeled | Halogenated solvents, strong acids, strong bases, oxidizers |
| Aqueous Waste (Acidic) | Solutions with pH < 7 | Acid-resistant plastic or glass, clearly labeled | Bases, cyanides, sulfides |
| Aqueous Waste (Basic) | Solutions with pH > 7 | Base-resistant plastic or glass, clearly labeled | Acids |
| Solid Chemical Waste | This compound, other solid reagents | Securely sealed plastic or glass, clearly labeled | Incompatible chemicals as per SDS |
IV. Experimental Protocol: Tyrosinase Inhibition Assay
As this compound is a flavonoid, a class of compounds often studied for their effects on enzymes like tyrosinase, the following is a detailed protocol for a tyrosinase inhibition assay. This serves as an example of a relevant experimental methodology.
Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-Tyrosine (substrate)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic Acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-Tyrosine in phosphate buffer.
-
Prepare serial dilutions of the test compound and Kojic acid in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to designated wells:
-
Blank: Phosphate buffer.
-
Control: Phosphate buffer and tyrosinase solution.
-
Test Sample: Phosphate buffer, tyrosinase solution, and the test compound solution.
-
Positive Control: Phosphate buffer, tyrosinase solution, and Kojic acid solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).[7][8]
-
Initiate the enzymatic reaction by adding the L-Tyrosine substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) in kinetic mode for a set duration (e.g., 30-60 minutes) using a microplate reader.[6][9]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
V. Signaling Pathway and Workflow Diagrams
The parent compound of this compound, Kaempferol, is known to modulate various cellular signaling pathways, including the PI3K/Akt pathway, which is crucial in cell proliferation and survival.[2]
Caption: Kaempferol's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Personal protective equipment for handling 8-Methoxykaempferol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 8-Methoxykaempferol, a natural flavonol glycoside. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C16H12O7 | |
| Molar Mass | 316.26 g/mol | [1] |
| Appearance | Light yellow to yellow crystalline or powdery solid | |
| Melting Point | 276-286 °C | [2] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dichloromethane, acetone) |
Hazard Identification and Precautionary Measures
While some sources suggest this compound has low toxicity, others indicate potential hazards. Therefore, it is crucial to handle this compound with care.
| Hazard | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation.[3] |
| Eye Irritation | H319: Causes serious eye irritation.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] |
| Suspected Mutagen | H341: Suspected of causing genetic defects. |
Operational Plan: Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
